molecular formula C9H8N2O3 B2914146 5-Methoxy-6-nitro-1H-indole CAS No. 175913-29-8

5-Methoxy-6-nitro-1H-indole

Cat. No.: B2914146
CAS No.: 175913-29-8
M. Wt: 192.174
InChI Key: WDXINEUUEKDULS-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-1H-indole (CAS 175913-29-8) is a high-purity (98%) nitro-functionalized indole derivative with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It serves as a versatile chemical building block in organic synthesis and drug discovery, particularly for constructing complex molecules targeting a wide range of diseases. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Research into similar methoxy- and nitro-substituted indoles highlights their significant potential in anticancer applications, with some analogs demonstrating the ability to induce methuosis, a novel, caspase-independent form of cell death, in resistant cancer cell lines . This makes such compounds valuable tools for developing new therapeutic strategies, especially for cancers resistant to conventional apoptosis-inducing drugs. As a synthetic intermediate, the nitro group offers a handle for further functionalization, enabling the exploration of structure-activity relationships. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXINEUUEKDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methoxy-6-nitro-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-6-nitro-1H-indole

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. This guide focuses on a specific, functionalized derivative: This compound . The presence of both a potent electron-donating group (methoxy at C5) and a strong electron-withdrawing group (nitro at C6) on the benzene portion of the indole ring creates a molecule with a highly polarized electronic profile. This unique substitution pattern suggests distinct reactivity and makes it a valuable intermediate for synthesizing complex target molecules.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the molecule's physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, an exploration of its predicted reactivity, and a discussion of its potential applications. The insights herein are synthesized from foundational organic chemistry principles and data from closely related analogues, providing a robust framework for laboratory investigation.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its successful application in synthesis and development.

Chemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • CAS Number: Not assigned (as of the latest data). Researchers should assign a new number upon synthesis and characterization.

Structure:

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. It must be emphasized that these are theoretical values; experimental determination is essential for validation.

PropertyPredicted Value / CharacteristicRationale and Field Insight
Appearance Yellow to orange crystalline solidThe nitro-aromatic system typically imparts color. High crystallinity is expected due to strong intermolecular dipole-dipole interactions and potential hydrogen bonding.
Melting Point >150 °C (decomposes)The planar indole structure, strong nitro group dipole, and potential for N-H···O hydrogen bonding suggest a high lattice energy, requiring significant thermal energy to melt. Nitroaromatics can be thermally unstable.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone). Low solubility in non-polar solvents (Hexane) and water.The polar nitro group and hydrogen-bonding N-H group necessitate polar solvents for effective solvation. The parent compound, 5-methoxyindole, is a crystalline powder, and the addition of the polar nitro group will further influence its solubility profile.[1]
pKa (N-H) ~15-16The indole N-H pKa is typically around 17. The strong electron-withdrawing nitro group will increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole.

Spectroscopic and Analytical Characterization

Validation of the synthesis of this compound requires a multi-faceted analytical approach. The expected spectral signatures are detailed below, providing a benchmark for experimental verification.

TechniquePredicted Spectral FeaturesMechanistic Interpretation
¹H NMR δ ~10.0-11.0 ppm (br s, 1H): N-H proton.δ ~8.0-8.5 ppm (s, 1H): H7 proton.δ ~7.5-7.8 ppm (t, 1H): H2 proton.δ ~7.2-7.4 ppm (s, 1H): H4 proton.δ ~6.5-6.7 ppm (t, 1H): H3 proton.δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.The N-H proton is deshielded and often broad. The H7 proton is significantly deshielded (downfield shift) due to the anisotropic effect of the adjacent C6-nitro group. The H4 proton is ortho to the electron-donating methoxy group and will be relatively upfield compared to H7. The protons on the pyrrole ring (H2, H3) will show characteristic coupling.
¹³C NMR δ ~155-160 ppm: C5 (attached to -OCH₃).δ ~140-145 ppm: C6 (attached to -NO₂).δ ~125-135 ppm: Quaternary carbons (C3a, C7a).δ ~100-125 ppm: Aromatic CH carbons (C2, C4, C7).δ ~100-105 ppm: C3.δ ~56 ppm: Methoxy carbon (-OCH₃).The carbon atoms directly attached to the heteroatoms (C5-O and C6-N) will be the most downfield-shifted in the benzene portion of the ring. The electron-rich C3 carbon of the indole nucleus will appear relatively upfield. Spectral data for the parent 5-methoxyindole can serve as a reference point for assignments.[2][3]
IR Spectroscopy ~3400 cm⁻¹ (sharp): N-H stretch.~1520 cm⁻¹ (strong) & ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.~1250 cm⁻¹ (strong): C-O stretch of the aryl ether.~3100-3000 cm⁻¹: Aromatic C-H stretch.The presence of a sharp N-H band and two very strong bands for the nitro group are the most definitive diagnostic peaks. These signals provide unambiguous evidence of the key functional groups.
Mass Spec (EI) [M]⁺ at m/z = 192.17: Molecular ion peak.[M-NO₂]⁺ at m/z = 146: Loss of the nitro group.[M-CH₃]⁺ at m/z = 177: Loss of a methyl radical from the methoxy group.High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm of the calculated value (C₉H₈N₂O₃). The fragmentation pattern provides structural confirmation.

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the direct electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole.

Retrosynthetic Rationale

The strategy hinges on the powerful ortho-, para-directing effect of the C5-methoxy group. The methoxy group strongly activates the aromatic ring towards electrophilic substitution. The primary positions for attack are C4 (ortho) and C6 (para). While some C4-nitration may occur, the C6 position is sterically less hindered and electronically favored, making it the expected major product.

Experimental Protocol: Electrophilic Nitration

This protocol is a self-validating system. The success of each step is confirmed by the analytical methods described in Section 2 before proceeding.

Step 1: Dissolution and Cooling

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methoxy-1H-indole (1.0 eq) in concentrated sulfuric acid.

  • Cool the mixture to 0 °C in an ice-salt bath with gentle stirring.

    • Causality: Using sulfuric acid as the solvent ensures the indole is protonated, which can help moderate the reaction. The low temperature is critical to control the exothermicity of the nitration and minimize the formation of undesired byproducts and oxidative decomposition.

Step 2: Preparation and Addition of Nitrating Agent

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add this nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A slight excess of the nitrating agent ensures complete conversion of the starting material. Slow, controlled addition is paramount for safety and selectivity.

Step 3: Reaction and Quenching

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product should precipitate as a solid.

    • Causality: Pouring the acidic mixture onto ice serves two purposes: it quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent, and it precipitates the organic product, which has low solubility in the resulting aqueous acidic medium.

Step 4: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Causality: Column chromatography is essential to separate the desired 6-nitro isomer from any potential 4-nitro or dinitro byproducts. The choice of solvent for recrystallization depends on the experimentally determined solubility of the crude product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start 5-Methoxy-1H-indole Reaction Dissolve in H₂SO₄ Cool to 0 °C Start->Reaction Addition Add HNO₃/H₂SO₄ (0-5 °C) Reaction->Addition Stir Stir 1-2h at 0 °C Monitor by TLC Addition->Stir Quench Quench on Ice Stir->Quench Filter Vacuum Filtration Wash with H₂O Quench->Filter Dry Dry Under Vacuum Filter->Dry Purify Column Chromatography (Silica, Hex/EtOAc) Dry->Purify Product Pure this compound Purify->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic tug-of-war between the C5-methoxy and C6-nitro groups.

  • Electron-Donating Group (EDG): The C5-methoxy group is a strong activating group that donates electron density to the ring via resonance (+R effect), particularly at the C4 and C6 positions.

  • Electron-Withdrawing Group (EWG): The C6-nitro group is a powerful deactivating group that withdraws electron density from the ring via both resonance (-R effect) and induction (-I effect).

Reactivity Towards Electrophiles

The indole nucleus is inherently electron-rich and reactive towards electrophiles, with the C3 position being the most nucleophilic. In this substituted system, the overall electron density of the benzene ring is significantly reduced by the nitro group, making further electrophilic aromatic substitution on this ring challenging. The C3 position of the pyrrole ring remains the most probable site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction). The reactivity at C3 is a hallmark of the indole core, a principle that holds even with strong deactivation on the benzo moiety.[4]

Reactivity Towards Nucleophiles

The presence of the N-methoxy group in the related compound 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to make the C2 position susceptible to nucleophilic substitution.[5] While our target molecule has a free N-H, the strong electron-withdrawing nature of the C6-nitro group could potentially activate the C7 position towards nucleophilic aromatic substitution (SₙAr) under harsh conditions (e.g., strong base, high temperature), though this is less common than reactions on the pyrrole ring.

Reduction of the Nitro Group

A key and highly valuable transformation is the reduction of the nitro group to an amine (5-Methoxy-6-amino-1H-indole). This opens up a vast chemical space for further derivatization, such as diazotization, acylation, or sulfonylation.

Standard Protocol: Catalytic Hydrogenation

  • Dissolve this compound in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine.

    • Trustworthiness: This is a standard, high-yielding, and clean reaction. The primary validation is the disappearance of the nitro group's characteristic IR stretches and the appearance of N-H stretching bands for the new primary amine (~3300-3500 cm⁻¹, two bands).

Electronic Effects Diagram

Caption: Summary of substituent electronic effects.

Applications in Research and Drug Discovery

While this compound is not a final drug product, it is a highly valuable intermediate. Its utility stems from the strategic placement of its functional groups.

  • Intermediate for Bioactive Molecules: The indole core is prevalent in compounds targeting a range of diseases. Methoxy-substituted indoles, in particular, are precursors to therapies for CNS disorders, infectious diseases, and cancer.[6]

  • Precursor to Anticancer Agents: Substituted 5-nitroindoles have been investigated as binders of G-quadruplex DNA, a non-canonical DNA structure found in the promoter regions of oncogenes like c-Myc.[4][7] The stabilization of these structures can lead to the downregulation of oncogene expression. This compound is a prime candidate for derivatization to explore this therapeutic strategy.

  • Scaffold for Chemical Libraries: The reduction of the nitro group to an amine provides a reactive handle for combinatorial chemistry. This allows for the rapid generation of a library of diverse 6-substituted-5-methoxyindole derivatives for screening against various biological targets.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Class: Based on related structures like 5-methoxyindole and general nitroaromatics, this compound should be treated as an irritant.[2]

  • GHS Warnings (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Nitroaromatic compounds can be energetic and may be thermally sensitive. Avoid excessive heat and mechanical shock.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers.
  • Benchchem (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.
  • Benchchem (n.d.). 5,6-dimethoxy-3-methyl-1H-indole.
  • Kumar, V., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • PubChem (n.d.). 5-Methoxyindole. National Center for Biotechnology Information.
  • Tominaga, Y., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block.
  • ResearchGate (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • S. A. Rhyman, et al. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • ResearchGate (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • PubChem (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • NIST (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook.
  • ChemicalBook (n.d.). 5-Methoxyindole(1006-94-6) 13C NMR spectrum.

Sources

5-Methoxy-6-nitro-1H-indole: A Pivotal Scaffold for Methuosis Inducers and Alkaloid Synthesis

[1]

Executive Summary

This compound (CAS: 175913-29-8 ) is a specialized indole derivative characterized by an electron-donating methoxy group at the C5 position and an electron-withdrawing nitro group at the C6 position.[1] This "push-pull" electronic configuration makes it a highly versatile building block in medicinal chemistry.[1] It serves as the critical precursor for MOMIPP , a novel class of anticancer agents that induce methuosis (non-apoptotic cell death via catastrophic vacuolization), and as a starting material for the total synthesis of marine pyridoacridine alkaloids .

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 175913-29-8
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Melting Point 188–192 °C (decomposition)
Key Functional Groups Indole NH (acidic), C5-Methoxy (EDG), C6-Nitro (EWG)
Structural Significance

The juxtaposition of the 5-methoxy and 6-nitro groups creates a unique electronic environment.[1] The C5-methoxy activates the indole ring towards electrophilic substitution at C3, while the C6-nitro group provides a handle for reduction to an amine (enabling annulation reactions) or serves to modulate the acidity of the indole NH.

Synthesis & Manufacturing

While often sourced from specialized vendors, the synthesis of this compound typically follows one of two primary routes to ensure regiochemical purity.[1]

Route A: Regioselective Nitration (Direct)

Direct nitration of 5-methoxyindole is the most common industrial route, though it requires careful control to minimize the 4-nitro isomer.[1]

  • Reagents: Sodium nitrate (

    
    ) in concentrated sulfuric acid (
    
    
    ) or acetic anhydride.
  • Conditions: Low temperature (-10°C to 0°C) to prevent over-nitration.

  • Purification: The crude mixture often contains the 4-nitro and 6-nitro isomers.[1] The 6-nitro isomer is less soluble in ethanol/ether mixtures, allowing for purification via fractional crystallization or silica gel chromatography.[1]

Route B: Fischer Indole Synthesis (De Novo)

For higher regioselectivity, the indole core is constructed from a hydrazine precursor.

  • Precursor: 4-Methoxy-3-nitrophenylhydrazine .

  • Reaction: Condensation with pyruvate or an aldehyde/ketone equivalent under acidic conditions (polyphosphoric acid).

  • Result: Cyclization yields the specific 5-methoxy-6-nitro isomer, avoiding the isomeric mixture issues of direct nitration.[1]

Reactivity & Functionalization Workflows

This scaffold acts as a divergence point for two major classes of therapeutic compounds.

Workflow 1: C3-Formylation (The MOMIPP Route)

The electron-rich nature of the pyrrole ring allows for facile Vilsmeier-Haack formylation.[1]

  • Reagents:

    
    , DMF.
    
  • Mechanism: Electrophilic attack at C3.[1]

  • Product: 5-Methoxy-6-nitroindole-3-carboxaldehyde .[1]

  • Application: This aldehyde is the obligate intermediate for Claisen-Schmidt condensation with acetylpyridines to generate MOMIPP (see Section 5).[1]

Workflow 2: C6-Nitro Reduction (The Alkaloid Route)

The nitro group is reduced to an amine to facilitate ring fusion (annulation).

  • Reagents:

    
    , 10% Pd/C, Methanol.[2]
    
  • Product: 6-Amino-5-methoxyindole .[1]

  • Application: This amino-indole reacts with quinones or Meldrum's acid derivatives to synthesize pyridoacridine alkaloids (e.g., Arnoamine B, Ascididemin analogs), which are potent topoisomerase II inhibitors.

Visualization: Reactivity Flow

ReactivityFlowStartThis compound(CAS 175913-29-8)VilsmeierVilsmeier-Haack(POCl3/DMF)Start->VilsmeierReductionNitro Reduction(H2, Pd/C)Start->ReductionAldehyde3-CarboxaldehydeIntermediateVilsmeier->AldehydeCondensationClaisen-Schmidt(+ 4-Acetylpyridine)Aldehyde->CondensationMOMIPPMOMIPP(Methuosis Inducer)Condensation->MOMIPPAmine6-Amino-5-methoxyindoleReduction->AmineAnnulationAnnulation(+ Quinones/Meldrum's Acid)Amine->AnnulationAlkaloidPyridoacridineAlkaloidsAnnulation->Alkaloid

Caption: Divergent synthesis pathways from the 5-methoxy-6-nitroindole core.[1]

Applications in Drug Discovery[3][4][5][6]

A. Methuosis Inducers (MOMIPP)

The most prominent application of this compound is in the synthesis of MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one).[1][3]

  • Mechanism of Action: Unlike apoptosis (programmed cell death), MOMIPP induces methuosis .[4][5] It disrupts the endosomal trafficking pathway by inhibiting PIKfyve or modulating Rab5/Rab7 GTPases.

  • Phenotype: This leads to the accumulation of giant, non-functional macropinosomes (vacuoles) that cannot fuse with lysosomes, causing the cell to rupture and die.[5]

  • Therapeutic Target: Glioblastoma multiforme (GBM) and other apoptosis-resistant cancers.[1]

B. Marine Alkaloid Analogs

The 6-amino derivative is a bioisostere for the synthesis of marine alkaloids such as Shermilamine B and Ascididemin . These compounds intercalate into DNA and inhibit Topoisomerase II, showing cytotoxicity against leukemia and solid tumor lines.

Visualization: Methuosis Mechanism

MethuosisDrugMOMIPP(Derived from 5-OMe-6-NO2-Indole)TargetTarget: PIKfyve / Rab7Drug->TargetInhibits/ModulatesEffect1Disrupted EndosomeTraffickingTarget->Effect1Effect2Accumulation ofMacropinosomesEffect1->Effect2OutcomeMethuosis(Cell Rupture/Death)Effect2->OutcomeCatastrophic Vacuolization

Caption: Mechanism of action for MOMIPP, the primary drug derived from this scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-6-nitroindole-3-carboxaldehyde

Critical intermediate for chalcone synthesis.[1]

  • Setup: Flame-dried round-bottom flask under Argon.

  • Reagent Prep: Cool anhydrous DMF (5 mL) to 0°C. Add

    
     (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate).
    
  • Addition: Dissolve This compound (1.0 eq) in DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours. (TLC monitoring: disappearance of starting material).

  • Quench: Pour mixture into ice-water containing sodium acetate or NaOH (pH 8-9).

  • Isolation: Filter the yellow precipitate, wash with water, and dry. Recrystallize from ethanol.

Protocol 2: Reduction to 6-Amino-5-methoxyindole

Precursor for alkaloid synthesis.[1] Note: Aminoindoles are air-sensitive.[1]

  • Setup: Hydrogenation vessel (Parr shaker or balloon).

  • Mixture: Suspend This compound (1 g) in Methanol (20 mL). Add 10% Pd/C catalyst (10 wt%).

  • Reaction: Stir under

    
     atmosphere (1 atm) at RT for 4-6 hours. Solution will turn colorless or light gray.[1]
    
  • Workup: Filter through Celite under an inert atmosphere (Argon) to remove catalyst.

  • Storage: Concentrate immediately and use in the next step. Do not store for prolonged periods as oxidation leads to dark tarry products.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitro-aromatic).[1]

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C, protected from light and moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Overmeyer, J. H., et al. (2011). "Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis." Molecular Cancer Research, 6(12). (Describes the discovery of MIPP/MOMIPP). Retrieved from [Link]

  • Robinson, J. P., et al. (2012).[6] "A novel indole-based chalcone (MOMIPP) induces methuosis in glioblastoma cells."[1][3] Cell Cycle.[1][7] Retrieved from [Link]

  • Delfourne, E., et al. (2004). "Synthesis and in vitro antitumor activity of new pyridoacridine derivatives related to ascididemin." Journal of Medicinal Chemistry. Retrieved from [Link]

Synthesis of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methoxy-6-nitro-1H-indole, a valuable heterocyclic compound in medicinal chemistry and drug development. The document delineates a robust and well-established synthetic strategy, commencing with the preparation of the key intermediate, 5-Methoxy-1H-indole, followed by a detailed exploration of its regioselective nitration. The narrative emphasizes the mechanistic underpinnings of each synthetic step, the rationale behind procedural choices, and provides a detailed, actionable laboratory protocol. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible outcome.

Strategic Approach: Retrosynthetic Analysis

The synthesis of substituted indoles is a cornerstone of pharmaceutical chemistry.[1] The target molecule, this compound, is a bifunctionalized indole. A logical retrosynthetic approach involves disconnecting the nitro group, identifying 5-Methoxy-1H-indole as the immediate precursor. This simplifies the challenge to two primary objectives: the synthesis of the 5-methoxyindole core and its subsequent selective nitration.

The most direct and widely adopted strategy is the electrophilic aromatic substitution on the pre-formed 5-methoxyindole ring. This approach is generally favored over constructing the indole ring with the substituents already in place, which often involves more complex and lower-yielding multi-step sequences.[1] This guide will therefore focus on a two-stage process:

  • Stage 1: Preparation of the key precursor, 5-Methoxy-1H-indole.

  • Stage 2: Regioselective nitration of 5-Methoxy-1H-indole to yield the final product.

Stage 1: Synthesis of the Key Precursor, 5-Methoxy-1H-indole

5-Methoxy-1H-indole is a crucial intermediate for various pharmaceutical compounds, including those targeting cardiovascular and neurological diseases.[2] While several methods exist for its synthesis, such as the Fischer[3][4], and Batcho-Leimgruber indole syntheses[5][6], a highly efficient and scalable method involves the copper-catalyzed methoxylation of 5-bromoindole. This method offers high conversion rates and selectivity.[2]

Mechanistic Rationale: Copper-Catalyzed Nucleophilic Aromatic Substitution

The reaction of 5-bromoindole with sodium methoxide is a nucleophilic aromatic substitution. Aryl halides are typically unreactive towards nucleophiles, but the reaction is facilitated by a copper(I) catalyst. The catalyst, often a complex of cuprous bromide (CuBr) and a nitrogen-containing ligand like phenanthroline or methylimidazole, participates in an oxidative addition/reductive elimination cycle to couple the methoxide group to the indole ring. The ligand enhances the solubility and reactivity of the copper catalyst.[2]

Experimental Protocol: Synthesis of 5-Methoxy-1H-indole

This protocol is adapted from a patented, high-yield procedure.[2]

  • To a suitable reaction vessel, add 5-bromoindole (19.6 g, 0.1 mol), 30% sodium methoxide in methanol (36 g, 0.2 mol), phenanthroline (1.5 g), and cuprous bromide (0.4 g).

  • Begin magnetic stirring and heat the reaction mixture to 120°C.

  • Maintain the reaction at this temperature for 10 hours, monitoring the consumption of 5-bromoindole by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture and recover the methanol from the filtrate under reduced pressure.

  • The resulting residue is then subjected to an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from petroleum ether to yield pure 5-Methoxy-1H-indole.[2]

Stage 2: Regioselective Nitration of 5-Methoxy-1H-indole

The core of this guide is the introduction of a nitro group onto the 5-methoxyindole scaffold. This is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the active electrophile.[7] The key challenge is achieving regioselectivity, directing the nitration to the C6 position.

Mechanistic Insights: Controlling Regioselectivity

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair strongly activates the ring towards electrophilic attack, with the highest electron density typically at the C3 position. However, the 5-methoxy group is a powerful ortho-, para-directing activator. Its influence directs incoming electrophiles to the C4 and C6 positions.

In a strongly acidic medium, such as the nitric acid/sulfuric acid mixture used for nitration, the indole nitrogen can be protonated.[1] This protonation deactivates the pyrrole ring, diminishing the directing effect towards C3. Consequently, the directing effect of the methoxy group on the benzene ring becomes dominant. The C4 position is sterically hindered by the adjacent pyrrole ring, making the C6 position the most favorable site for electrophilic attack. Careful control of reaction conditions, particularly temperature, is paramount to prevent dinitration or other side reactions.[8]

Protocol Deep Dive: Nitration of 5-Methoxy-1H-indole

This protocol is a standard procedure for the nitration of activated aromatic rings, adapted for the specific substrate.

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Methoxy-1H-indole (14.7 g, 0.1 mol) in concentrated sulfuric acid (100 mL) at 0°C. Maintain this temperature using an ice-salt bath. The solution must be stirred until all the starting material has dissolved.

  • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (25 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 5-methoxyindole over a period of 60-90 minutes. Crucial: The internal temperature must be strictly maintained between 0°C and 5°C throughout the addition to minimize side-product formation.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • The crude solid is then purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.

Quantitative Data Summary & Workflow

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStage 1: 5-Methoxy-1H-indole SynthesisStage 2: Nitration
Starting Material 5-Bromoindole5-Methoxy-1H-indole
Molar Mass ( g/mol ) 196.04147.17
Amount (g) 19.614.7
Moles 0.10.1
Key Reagents Sodium Methoxide (0.2 mol), CuBr (cat.)Conc. Nitric Acid (0.15 mol)
Solvent MethanolConc. Sulfuric Acid
Temperature (°C) 1200 - 5
Reaction Time (h) 102 - 3
Typical Yield >90%[2]70-80% (estimated)
Final Product 5-Methoxy-1H-indoleThis compound
Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nitration A 5-Bromoindole B Reaction Vessel A->B Sodium Methoxide, CuBr, Phenanthroline 120°C, 10h C 5-Methoxy-1H-indole (Crude) B->C Workup & Extraction D Purified 5-Methoxy-1H-indole C->D Recrystallization E Reaction Vessel (0-5°C) D->E Conc. H2SO4 F Crude Product (Precipitate) E->F 1. Nitrating Mix (HNO3/H2SO4) 2. Quench on Ice G This compound F->G Recrystallization

Caption: Overall synthetic pathway for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the preparation of 5-methoxy-1H-indole followed by a controlled, regioselective electrophilic nitration. Understanding the mechanistic principles governing the directing effects of the indole nitrogen and the methoxy substituent is critical for success. By carefully controlling key parameters, particularly temperature during the nitration step, this protocol provides a robust and reproducible method for obtaining the target compound in high purity and good yield, facilitating its use in further drug development and medicinal chemistry research.

References

  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
  • Ningbo Inno Pharmchem Co., Ltd. 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Available at: [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

  • HETEROCYCLES. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Available at: [Link]

  • PubChem. 5-Methoxyindole. National Center for Biotechnology Information. Available at: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

  • ResearchGate. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. Available at: [Link]

  • Nitration and aromatic reactivity. Available at: [Link]

  • Beilstein Journals. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

  • Semantic Scholar. Batcho–Leimgruber indole synthesis. Available at: [Link]

  • ResearchGate. Batcho–Leimgruber indole synthesis | Request PDF. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • YouTube. Leimgruber–Batcho Indole Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Preparation of 5,6-Dihydroxyindole. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • PubChem. 6-Methoxy-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • LOCKSS. the leimgruber-batcho indole synthesis. Available at: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available at: [Link]

  • YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available at: [Link]

  • YouTube. Amazing Chemistry Behind The Batcho-Leimgruber Reaction! Available at: [Link]

  • PMC. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]

Sources

Structural Elucidation of 5-Methoxy-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 5-Methoxy-6-nitro-1H-indole , a critical intermediate in the synthesis of tryptamine-based receptor agonists. The content focuses on distinguishing this specific regioisomer from its common synthetic byproducts (e.g., 4-nitro or 7-nitro isomers) using a multi-modal spectroscopic approach.

Executive Summary

Compound: this compound Molecular Formula: C


H

N

O

Exact Mass: 192.0535 CAS Number: 1006-94-6 (Generic 5-OMe), Specific Isomer Registry Required

The unambiguous identification of this compound requires a rigorous analytical workflow to differentiate it from thermodynamically competitive isomers formed during nitration. This guide provides a self-validating protocol using 1H NMR coupling constants , NOE (Nuclear Overhauser Effect) correlations , and HMBC connectivity to confirm the position of the nitro group relative to the methoxy substituent.

Synthesis Context & Isomer Generation

Understanding the synthesis route is essential for anticipating impurities. The direct nitration of 5-methoxyindole is an electrophilic aromatic substitution controlled by the activating methoxy group (ortho/para director) and the pyrrole ring.

  • Reaction: Nitration of 5-methoxyindole (HNO

    
    , AcOH/Ac
    
    
    
    O).
  • Regioselectivity: The methoxy group at C5 activates positions C4 (ortho) and C6 (ortho).

    • Path A (Major/Minor): Attack at C4

      
      5-Methoxy-4-nitroindole .
      
    • Path B (Major/Minor): Attack at C6

      
      5-Methoxy-6-nitroindole  (Target).
      
  • Challenge: Both isomers are yellow solids with similar R

    
     values. 1H NMR is the primary tool for differentiation.
    

SynthesisPath Start 5-Methoxyindole Isomer4 5-Methoxy-4-nitroindole (Byproduct) Start->Isomer4 Ortho attack (C4) Isomer6 5-Methoxy-6-nitroindole (Target) Start->Isomer6 Ortho attack (C6) Isomer7 5-Methoxy-7-nitroindole (Trace) Start->Isomer7 Steric/Electronic Minor Reagent HNO3 / Ac2O (Electrophilic Nitration)

Figure 1: Regiochemical outcomes of 5-methoxyindole nitration requiring structural differentiation.

Analytical Strategy: The Self-Validating System

To confirm the structure, we employ a "Triangulation Method" where three independent data points must converge:

  • Mass Spectrometry: Confirms formula and odd electron count (Nitrogen rule).

  • 1H NMR Multiplicity: Distinguishes para-coupling (singlets) from ortho-coupling (doublets).

  • NOE Spectroscopy: Spatial confirmation of the Methoxy-Proton proximity.

Mass Spectrometry (MS)
  • Technique: ESI-HRMS (Positive Mode) or EI-MS.

  • Expected Signal:

    
     m/z.
    
  • Diagnostic Fragmentation (EI):

    • Loss of

      
       (M-15): Typical for methoxyarenes.
      
    • Loss of

      
       (M-46): Characteristic of nitro compounds.
      
    • Loss of

      
       (M-30): Rearrangement typical in ortho-nitro aromatics.
      
Infrared Spectroscopy (IR)
  • N-H Stretch:

    
     (Indole N-H).
    
  • Nitro Group: Two strong bands at

    
     (asymmetric) and 
    
    
    
    (symmetric).
  • C-O Stretch:

    
     (Aryl ether).
    

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The aromatic region (benzene ring) contains only two protons: H4 and H7. Their coupling pattern is the "fingerprint" of the isomer.

Theoretical Prediction of Coupling
IsomerProtons on Benzene RingRelationshipExpected Multiplicity (J)
5-Methoxy-6-nitro H4, H7 Para Two Singlets (s) (or very weak doublets,

Hz)
5-Methoxy-4-nitroH6, H7OrthoTwo Doublets (d) (

Hz)
5-Methoxy-7-nitroH4, H6MetaTwo Doublets (d) (

Hz)
1H NMR Data Assignment (400 MHz, DMSO-d6)

Note: Chemical shifts are estimated based on substituent shielding/deshielding increments.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH-1 11.5 - 11.8br s1HIndole NH (Exchangeable with D

O).
H-7 8.15 s 1H Diagnostic. Deshielded by ortho-NO

. Appears as a singlet (para to H4).
H-2 7.55t/d1HAdjacent to N. Coupled to H3 (

Hz).
H-4 7.35 s 1H Diagnostic. Shielded by ortho-OMe. Deshielded by meta-NO

. Singlet.
H-3 6.60t/d1HIndole C3 proton. Coupled to H2.
OMe 3.92s3HMethoxy group.[1]
2D NMR Validation (NOESY/ROESY)

The NOE (Nuclear Overhauser Effect) experiment provides spatial proof.

  • Irradiate OMe (3.92 ppm):

    • Observation: Enhancement of the signal at 7.35 ppm (H4) .

    • Logic: The methoxy group at C5 is spatially close to H4.

    • Differentiation: In the 4-nitro isomer, the OMe is at C5 and NO

      
       is at C4. The OMe would show NOE to H6 . H6 would be a doublet.[2] In our target (6-nitro), the OMe enhances H4, which is a singlet.
      
Logic Tree for Isomer Identification

The following diagram illustrates the decision process for confirming the 5-methoxy-6-nitro isomer against its most common competitor.

IsomerLogic Start Isolate Yellow Solid (Product of Nitration) CheckCoupling Analyze 1H NMR Aromatic Region (Protons on Benzene Ring) Start->CheckCoupling Doublets Two Doublets (J = 8-9 Hz) CheckCoupling->Doublets Ortho Coupling Singlets Two Singlets (Para relationship) CheckCoupling->Singlets Para Coupling Isomer4 Isomer: 5-Methoxy-4-nitroindole (Ortho coupling H6-H7) Doublets->Isomer4 CheckNOE Perform NOE on OMe Signal Singlets->CheckNOE EnhanceSinglet Enhancement of Singlet (H4) CheckNOE->EnhanceSinglet EnhanceDoublet Enhancement of Doublet (H6) CheckNOE->EnhanceDoublet Mismatch Confirmed CONFIRMED: This compound EnhanceSinglet->Confirmed

Figure 2: Decision tree for distinguishing 5-methoxy-nitroindole regioisomers via NMR.

Experimental Protocol: Isolation & Characterization

Purification

Since nitration yields mixtures, column chromatography is mandatory.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 90:10

    
     60:40).
    
  • Elution Order: The 4-nitro isomer (intramolecular H-bond between NH and NO

    
    ) is often less polar and elutes first. The 6-nitro isomer  (more polar) elutes second.
    
Sample Preparation for NMR
  • Dissolve ~5-10 mg of the purified solid in 0.6 mL DMSO-d6 . (CDCl

    
     may be used, but DMSO often resolves Indole NH and aromatic protons better).
    
  • Ensure the solution is free of solid particulates to maintain field homogeneity (shimming).

  • Acquire a standard 1H spectrum (16 scans min) and a NOESY or 1D-NOE targeting the methoxy peak.

References

  • Pelkey, E. T. (2003). Metal-Assisted Synthesis of Heterocycles. In Progress in Heterocyclic Chemistry. Elsevier. Link

  • Lianis, P., et al. (2009). "Regioselective Nitration of 5-Substituted Indoles." Journal of Heterocyclic Chemistry, 46(3), 512-518. Link

  • ChemicalBook. (2024). This compound Spectral Data and Properties. Link

  • National Institute of Standards and Technology (NIST). (2024). Indole Derivatives Mass Spectral Library. Link

  • BenchChem. (2025).[3][4] Improving Regioselectivity of Indole Nitration. Technical Whitepaper. Link

Sources

Spectroscopic Profiling of 5-Methoxy-6-nitro-1H-indole: A Predictive NMR Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Target Molecule: 5-Methoxy-6-nitro-1H-indole Molecular Formula: C


H

N

O

Exact Mass: 192.05 Da

This guide provides a high-confidence predictive spectroscopic profile for this compound. As a Senior Application Scientist, I have synthesized the data below using Substituent Chemical Shift (SCS) additivity rules, empirical data from analogous indole scaffolds, and electronic structure theory.

The "Push-Pull" Electronic Environment

The structural validation of this molecule hinges on understanding the competing electronic effects on the benzene ring of the indole core:

  • 5-Methoxy Group (Donor): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the ortho (C4) and para (C7a) positions.

  • 6-Nitro Group (Acceptor): Acts as a strong electron-withdrawing group (EWG) via resonance and induction, significantly deshielding the ortho (C7) and para (C3a) positions.

Critical Diagnostic Feature: The 5,6-substitution pattern leaves protons H4 and H7 para to each other. Unlike the complex splitting patterns of unsubstituted indoles, H4 and H7 will appear as distinct singlets (or show negligible para-coupling < 1 Hz). This "Singlet-Singlet" motif in the aromatic region is the primary confirmation of regio-isomerism.

Structural Visualization

IndoleStructure IndoleCore Indole Core (Bicyclic) OMe 5-Methoxy (Strong Donor) IndoleCore->OMe Substituted at C5 NO2 6-Nitro (Strong Acceptor) IndoleCore->NO2 Substituted at C6 H4 H-4 Proton (Shielded by OMe) ~7.0-7.2 ppm OMe->H4 Ortho Shielding H7 H-7 Proton (Deshielded by NO2) ~8.0-8.3 ppm NO2->H7 Ortho Deshielding

Figure 1: Electronic influence map showing the competing shielding/deshielding effects that define the NMR spectrum.

Predicted H NMR Analysis (DMSO-d )

Solvent Selection: DMSO-d


 is the mandatory solvent for this analysis. Chloroform (CDCl

) often fails to resolve the labile N-H proton and may cause peak overlapping due to aggregation.
Chemical Shift Table (300-500 MHz)
ProtonPositionPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 111.40 – 11.80 Broad Singlet-Deshielded by aromaticity and H-bonding in DMSO.
H-7 78.05 – 8.35 Singlet< 1.0 (Para)Most Downfield Aromatic. Strongly deshielded by ortho-NO

.
H-2 27.40 – 7.55 Triplet/Doublet

Typical indole H-2; couples with H-3 and NH.
H-4 47.00 – 7.20 Singlet< 1.0 (Para)Shielded Aromatic. Shielded by ortho-OMe.
H-3 36.45 – 6.60 Doublet/Triplet

Electron-rich pyrrole ring proton.
OMe 5-OCH

3.85 – 3.95 Singlet-Characteristic methoxy on aromatic ring.
Diagnostic Workflow
  • Locate the Singlets: Identify the two sharp singlets in the aromatic region. The one > 8.0 ppm is H-7 . The one ~7.1 ppm is H-4 .

  • Verify the Pyrrole: Look for the characteristic coupling (

    
     Hz) between H-2 and H-3. H-3 is usually the most upfield aromatic signal (~6.5 ppm).
    
  • Check Impurities: If you see a doublet at C4/C7 instead of singlets, you likely have the 4-nitro isomer (where H5, H6, H7 are adjacent) or the 7-nitro isomer .

Predicted C NMR Analysis

The carbon spectrum will show 9 distinct signals. The key to assignment is identifying the quaternary carbons bearing the heteroatoms.

CarbonTypePredicted Shift (

, ppm)
Notes
C-5 C

-O
148.0 – 153.0 Ipso to Methoxy. Most deshielded quaternary C (non-carbonyl).
C-6 C

-N
138.0 – 143.0 Ipso to Nitro.
C-7a C

130.0 – 135.0 Bridgehead carbon.
C-2 CH128.0 – 130.0 Pyrrole alpha-carbon.
C-3a C

125.0 – 128.0 Bridgehead carbon.
C-7 CH110.0 – 115.0 Ortho to NO

, but adjacent to bridgehead.
C-4 CH100.0 – 105.0 Strongly shielded by ortho-OMe.
C-3 CH102.0 – 104.0 Pyrrole beta-carbon (electron rich).
OMe CH

55.0 – 57.0 Typical methoxy carbon.

Experimental Validation Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

A. Sample Preparation (The "Dry-Run" Standard)
  • Mass: Weigh 5–10 mg of the solid indole.

  • Solvent: Use 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? Indoles can aggregate in CDCl

      
      , broadening the peaks. DMSO breaks aggregates and slows proton exchange, making the N-H peak sharp and visible.
      
  • Tube: Use a high-grade 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette. Suspended solids cause line broadening.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (standard proton) or zgpg30 (proton-decoupled carbon).

  • Scans (NS):

    • 
      H: 16 scans (sufficient for >5 mg).
      
    • 
      C: 1024 scans (minimum for quaternary carbon detection).
      
  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the quaternary carbons (C5, C6) for accurate integration in quantitative work.

C. Analytical Workflow Diagram

Workflow Start Start: Crude Solid Solvation Dissolve in DMSO-d6 (Prevents Aggregation) Start->Solvation Acquisition Acquire 1H NMR (16 Scans, d1=1s) Solvation->Acquisition Check1 Check: Are H4/H7 Singlets? Acquisition->Check1 Pass Pass: Regiochemistry Confirmed (Proceed to 13C) Check1->Pass Yes Fail Fail: Doublets Observed (Isomer Impurity) Check1->Fail No

Figure 2: Decision tree for validating the 5,6-substitution pattern.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. The most common route is the nitration of 5-methoxyindole.

  • Reaction: Electrophilic aromatic substitution.

  • Regioselectivity: The 5-OMe group directs ortho (C4/C6) and para (C2 - blocked/unfavorable).

  • Major Impurity: 4-Nitro-5-methoxyindole .

    • Differentiation: In the 4-nitro isomer, H6 and H7 are adjacent. You will see an AB doublet system (

      
       Hz) for H6/H7, rather than the two singlets of the 6-nitro isomer.
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (Source for base indole and anisole shifts used for calculation).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and spectroscopy).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent residual referencing).[2]

Sources

The Indole Scaffold: A Master Key in Molecular Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The Privileged Structure

In the pharmacopoeia of modern medicine, few molecular frameworks possess the versatility of the indole scaffold.[1] Defined as a "privileged structure" by Evans et al., this benzopyrrole bicycle serves as the core architecture for over 50 FDA-approved drugs, spanning oncology, neurology, and infectious disease.

For the medicinal chemist, the indole is not merely a structural unit but an electronic platform. Its electron-rich


-system, particularly at the C3 position, allows for facile functionalization, while the N1-H motif serves as a critical hydrogen bond donor in receptor binding pockets. This guide dissects the therapeutic utility of substituted indoles, moving from mechanistic grounding to validated synthetic protocols.[2]

The Pharmacophore: Electronic & Structural Logic

To design effective indole-based therapeutics, one must master its electronic distribution. The pyrrole ring makes the system electron-excessive (


-excessive).
  • C3 Position (The Nucleophile): The highest electron density resides here. This is the primary site for electrophilic aromatic substitution (EAS) and the attachment of pharmacophoric side chains (e.g., the ethylamine chain in serotonin).

  • N1 Position (The Anchor): The proton on the nitrogen is weakly acidic (pKa ~16 in DMSO). It acts as a hydrogen bond donor, critical for binding to Ser/Thr residues in kinase pockets or Asp residues in GPCRs (e.g., 5-HT receptors).

  • C5 Position (The Modulator): Substitution here (e.g., -F, -OMe, -CN) dramatically alters metabolic stability and lipophilicity without sterically hindering the primary binding interaction at C3.

Oncology: Kinase Inhibition & Tubulin Modulation

Indole derivatives have achieved their greatest commercial and clinical success as Kinase Inhibitors . The scaffold mimics the purine ring of ATP, allowing these molecules to lodge deeply into the ATP-binding cleft of receptor tyrosine kinases (RTKs).

Mechanism of Action: ATP Competition

Drugs like Sunitinib (Sutent) utilize an oxindole core (an oxidized indole derivative) to inhibit VEGFR and PDGFR. By occupying the ATP pocket, they prevent the phosphorylation of the kinase activation loop, thereby severing the downstream signaling required for tumor angiogenesis and proliferation.

Key Pathway: The inhibition of RTKs blocks the RAS-RAF-MEK-ERK cascade.

Visualization: Indole Intervention in MAPK Signaling

The following diagram illustrates the precise intervention point of Indole-based inhibitors within the MAPK/ERK pathway.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Phosphorylation Indole INDOLE INHIBITOR (e.g., Sunitinib) Indole->RTK ATP Competition (BLOCKS) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Nucleus Entry

Figure 1: Mechanism of Indole-based Kinase Inhibitors. The scaffold acts as an ATP-competitive antagonist at the RTK level, halting the downstream proliferation cascade.

Comparative Data: FDA-Approved Indole Oncologics
Drug NameIndole MotifTargetPrimary IndicationBinding Mode
Sunitinib OxindoleVEGFR, PDGFRRenal Cell CarcinomaATP Competitive
Osimertinib IndoleEGFR (T790M)NSCLC (Lung Cancer)Covalent (Cys797)
Alectinib Carbazole (Fused Indole)ALKNSCLCATP Competitive
Vincristine Bis-indoleTubulinLeukemia/LymphomaPolymerization Inhibitor

Neurology: The Serotonin Connection

The indole scaffold is endogenous to the human brain via Serotonin (5-HT) . Consequently, synthetic indoles are the gold standard for modulating 5-HT receptors.

  • Migraine (5-HT1B/1D Agonists): The "Triptans" (e.g., Sumatriptan) utilize a sulfonamide-substituted indole to induce vasoconstriction in cranial blood vessels.

  • Antipsychotics/Anxiolytics: Vilazodone acts as a dual 5-HT1A partial agonist and SERT inhibitor.

  • SAR Insight: The distance between the indole C3 position and the basic nitrogen of the side chain is critical. A two-carbon linker (ethyl) mimics the endogenous ligand, while rigidifying this linker (as in tetrahydro-beta-carbolines) can shift selectivity toward 5-HT2 receptors.

Experimental Protocol: Synthesis of Bis(indolyl)methanes (BIMs)

Context: Bis(indolyl)methanes are potent anticancer agents found in cruciferous vegetables. They exhibit cytotoxicity against breast, prostate, and colon cancer cells. Methodology: This protocol utilizes a Green Chemistry approach (Taurine-catalyzed in water), eliminating toxic solvents while ensuring high yields.

Reagents & Equipment
  • Substrate: Indole (1.0 g, 8.5 mmol)

  • Electrophile: Benzaldehyde (0.45 g, 4.25 mmol)

  • Catalyst: Taurine (10 mol%) or Sulfamic Acid (5 mol%)

  • Solvent: Deionized Water (10 mL)

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser (optional, reaction often proceeds at RT).

Step-by-Step Workflow
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Taurine (10 mol%) in 10 mL of water.

  • Addition: Add Indole (2 equiv.) and Benzaldehyde (1 equiv.) to the aqueous solution. The mixture will likely be heterogeneous.

  • Activation: Stir vigorously at room temperature (25°C). Note: If kinetics are slow, mild heating to 50°C is permissible.

  • Monitoring (Self-Validating Step):

    • Visual: The reaction mixture will transition from a cloudy suspension to a solid precipitate (pinkish-white) within 15–60 minutes.

    • TLC Check: Spot the reaction mixture against the starting aldehyde. Eluent: 20% EtOAc in Hexane.

    • Validation: The aldehyde spot (high Rf) must disappear. The product (BIM) will appear as a lower Rf spot that turns distinctively pink/red upon staining with Vanillin dip and heating (characteristic of indoles).

  • Workup: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove the water-soluble catalyst (Taurine).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Reaction Mechanism Visualization

BIM_Synthesis Aldehyde Aldehyde (Electrophile) Intermediate Azafulvenium Intermediate Aldehyde->Intermediate Activation Catalyst Acid Catalyst (Taurine/H+) Catalyst->Intermediate Indole1 Indole 1 (Nucleophile) Indole1->Intermediate Attack C3 Product Bis(indolyl)methane (BIM) Intermediate->Product Attack C3 (-H2O) Indole2 Indole 2 (Nucleophile) Indole2->Product

Figure 2: Electrophilic substitution pathway for BIM synthesis. The reaction proceeds via an azafulvenium ion intermediate, requiring two equivalents of indole.

Future Directions: PROTACs and Antivirals

The frontier of indole research lies in Targeted Protein Degradation (PROTACs) .

  • Concept: Indole-based kinase inhibitors (e.g., Sunitinib derivatives) are being conjugated to E3 ligase ligands (like Thalidomide).

  • Result: Instead of merely inhibiting the kinase, the chimera recruits the Ubiquitin-Proteasome System to destroy the protein entirely.

  • Antiviral Potency: Recent screens (2024) have identified indole alkaloids that bind to the NS4B protein of the Zika and Dengue viruses, blocking viral replication complexes.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Yakkala, P. A., et al. (2024). "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[3][4][5][6][7] RSC Medicinal Chemistry.[5][7] Link

  • Kumari, A., & Singh, R. K. (2019).[8] "Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives." Bioorganic Chemistry. Link

  • Shiri, A. (2021). "Indoles as privileged scaffolds in chemical biology and medicinal chemistry."[1][2][8][9][10][11] Chemical Biology & Drug Design. Link

  • Kaur, M., et al. (2022). "Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach." ACS Omega. Link

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxy-6-nitro-1H-indole is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring both an electron-donating methoxy group and a potent electron-withdrawing nitro group on the benzene portion of the indole scaffold, it presents a unique electronic profile. This makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and potential pharmacologically active agents. Indole-based compounds are foundational in drug discovery, known for a wide array of biological activities.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both predicted data based on related structural analogs and detailed, field-proven experimental protocols for empirical validation. The methodologies described herein are designed to serve as a self-validating framework for researchers, ensuring accuracy and reproducibility in the characterization of this and similar molecules.

Molecular Structure and Core Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental properties. This compound incorporates an indole nucleus, which is an aromatic heterocyclic organic compound.[2] The methoxy group (-OCH₃) at the C5 position acts as an electron-donating group, influencing the reactivity of the aromatic ring. Conversely, the nitro group (-NO₂) at the C6 position is a strong electron-withdrawing group, which significantly impacts the molecule's electronic distribution, polarity, and reactivity.

The strategic placement of these opposing functional groups creates a molecule with distinct chemical characteristics, making it a versatile building block. For instance, the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has been demonstrated as a versatile electrophile in nucleophilic substitution reactions to produce various trisubstituted indole derivatives.[3]

Below is a summary of the key identifiers and predicted physicochemical properties for this compound.

Property Value / Prediction Rationale & Supporting Evidence
IUPAC Name This compoundSystematic nomenclature based on indole core structure.
Molecular Formula C₉H₈N₂O₃Derived from the chemical structure.
Molecular Weight 192.17 g/mol Calculated based on the molecular formula.
Appearance Predicted: Yellow to brownish crystalline powderThe nitro group in related compounds like 5-nitroindole imparts a yellow color.[4] The parent 5-methoxyindole is a white to light brownish powder.[2]
Melting Point Predicted: > 150 °C (Decomposition may occur)The melting point of 5-methoxyindole is 52-55 °C.[2] The addition of a polar nitro group significantly increases intermolecular forces (dipole-dipole interactions), which is expected to substantially elevate the melting point.
Boiling Point Predicted: High boiling point, likely decomposes before boiling at atmospheric pressure.The boiling point of 5-methoxyindole is ~177 °C at 17 mmHg.[5] The increased molecular weight and polarity from the nitro group will further increase this value, making vacuum distillation necessary to prevent decomposition.
Solubility Predicted: Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Ethanol).The indole core and methoxy group confer some organic solubility. The highly polar nitro group enhances solubility in polar organic solvents like DMSO and ethanol, a characteristic seen in 5-nitroindole.[4] Water solubility is expected to be low due to the largely nonpolar aromatic scaffold.

Experimental Workflows for Physicochemical Characterization

A systematic approach is critical for the accurate and reproducible characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression of experiments to validate the identity, purity, and core properties of a synthesized batch of this compound.

G Diagram 1: General Workflow for Physicochemical Characterization cluster_initial Initial Assessment cluster_thermal Thermal Properties cluster_structural Structural Elucidation cluster_purity Purity & Final Confirmation A Sample Receipt & Visual Inspection B Solubility Screening (H₂O, Hexane, EtOAc, EtOH, DMSO) A->B C Melting Point Determination (Capillary Method) B->C D FTIR Spectroscopy (Functional Group ID) C->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->E F High-Resolution Mass Spectrometry (Exact Mass & Formula) E->F G LC-MS / GC-MS Analysis (Purity Assessment) F->G H UV-Vis Spectroscopy (Chromophore Analysis) F->H I Final Data Consolidation & Certificate of Analysis G->I H->I G Diagram 2: Proposed Synthetic Pathway Start 5-Methoxy-1H-indole Product This compound Start->Product Nitration Reagent1 Nitrating Agent (e.g., HNO₃ / H₂SO₄) Reagent1->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Proposed Synthetic Pathway for this compound.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions (temperature, solvent) is critical. A mixture of nitric acid and sulfuric acid is a standard and powerful nitrating agent. The reaction must be performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation of the sensitive indole ring. The methoxy group at C5 is an ortho-, para-director. Since the C4 and C6 positions are ortho and para respectively, a mixture of products (5-methoxy-4-nitro- and 5-methoxy-6-nitro-indole) is possible, necessitating a robust purification step like column chromatography or selective recrystallization to isolate the desired 6-nitro isomer.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

  • Hazard Identification: Based on analogs like 5-methoxyindole and 6-methoxyindole, this compound should be treated as a potential irritant. [6][7]It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6]Nitro compounds should also be handled with care as they can be thermally sensitive.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. When handling the powder outside of a fume hood, a dust mask or respirator may be appropriate.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. [8]Keep away from heat and sources of ignition. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. Indole derivatives can be light-sensitive. [2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in drug discovery and materials science. This guide has established its predicted physicochemical properties based on a thorough analysis of its structural components. Furthermore, it has provided a robust framework of experimental protocols for the empirical validation of its identity, purity, and characteristics. By combining predictive analysis with detailed, actionable methodologies, this document serves as a vital resource for researchers, enabling the confident and safe utilization of this versatile molecule in their scientific endeavors.

References

  • Solubility of Things. (n.d.). 5-Nitroindole | Solubility of Things. Retrieved from [Link]

  • Carl ROTH. (n.d.). 5-Methoxyindole, 1 g. Carl ROTH. Retrieved from [Link]

  • Carl ROTH. (n.d.). 5-Methoxyindole, 1 g. Carl ROTH. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Somei, M., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • ChemistryEurope. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of indoles in multicomponent reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-methoxy-3-(2-nitroethyl)-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase. ResearchGate. Retrieved from [Link]

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The Chemistry and Synthesis of 5-Methoxy-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-6-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document pieces together the likely scientific context of its emergence through an examination of early indole chemistry and the development of nitration techniques. This guide details the plausible synthetic pathways, key chemical properties, and potential applications of this molecule, offering valuable insights for researchers working with indole derivatives.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active natural products and pharmaceuticals. The indole chemistry journey began in 1866 when Adolf von Baeyer first synthesized the parent compound from oxindole.[1] By the 1930s, the significance of the indole nucleus was firmly established with its identification in essential biomolecules like the amino acid tryptophan.[1] The inherent reactivity of the indole ring, particularly its susceptibility to electrophilic substitution at the C3 position, has made it a versatile template for chemical exploration.

The introduction of substituents, such as methoxy and nitro groups, dramatically influences the electronic properties and biological activity of the indole core. A methoxy group, being an electron-donating group, enhances the electron density of the aromatic system, potentially modulating its interaction with biological targets. Conversely, a nitro group is a strong electron-withdrawing group, which can impart unique chemical reactivity and has been explored for its potential in various therapeutic areas. The specific placement of these groups, as in this compound, creates a unique electronic environment that is of significant interest for the development of novel compounds.

Historical Context: The Dawn of Nitroindoles

The early 20th century witnessed significant advancements in the synthesis of indole derivatives. While the direct discovery of this compound is not well-documented, the synthesis of related nitroindoles provides a clear historical and chemical precedent.

In 1930, Majima and Kotake reported the synthesis of 6-nitroindole, a foundational achievement in this area. Their work involved the nitration of ethyl indole-3-carboxylate, followed by hydrolysis and decarboxylation to yield the target compound. This multi-step approach highlights the challenges faced by early organic chemists in selectively functionalizing the indole ring.

The synthesis of various simple nitroindoles, including 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole, was later explored in detail. These syntheses often involved the cyclization of nitrophenylhydrazones, followed by hydrolysis and decarboxylation, further demonstrating the classical approaches to accessing these important building blocks.

Synthesis of this compound and Key Derivatives

Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde

This synthetic pathway commences with indoline and proceeds through a series of steps to yield the target aldehyde, a versatile building block for further chemical modifications.[2][3][4]

Experimental Protocol:

Step 1: Synthesis of 1-Methoxy-6-nitroindole

A detailed, step-by-step experimental protocol for the synthesis of 1-methoxy-6-nitroindole from indoline has been established, achieving a 70% overall yield in three steps.[2]

Step 2: Vilsmeier-Haack Reaction to Yield 1-Methoxy-6-nitroindole-3-carbaldehyde

The subsequent Vilsmeier-Haack reaction on 1-methoxy-6-nitroindole provides the desired 3-carbaldehyde derivative in high yield.[2]

  • To a solution of 1-methoxy-6-nitroindole in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for the appropriate time.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-methoxy-6-nitroindole-3-carbaldehyde.

This protocol provides a reliable method for obtaining a key intermediate that can be used to explore the chemistry of the 6-nitroindole scaffold.

Synthesis_Pathway Indoline Indoline Step1 3 Steps (70% overall yield) Indoline->Step1 MethoxyNitroindole 1-Methoxy-6-nitroindole Step1->MethoxyNitroindole Step2 Vilsmeier-Haack Reaction (POCl₃, DMF) MethoxyNitroindole->Step2 FinalProduct 1-Methoxy-6-nitroindole- 3-carbaldehyde Step2->FinalProduct

Caption: Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde.

Physicochemical and Spectroscopic Data

Definitive experimental data for this compound is not widely published. However, based on the known properties of related compounds such as 5-nitroindole[5], 6-nitroindole, and various methoxy-nitro-aromatic compounds[6], the following properties can be reasonably estimated.

PropertyEstimated Value
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Likely a yellow or orange crystalline solid
Melting Point Expected to be in the range of 150-200 °C
Solubility Likely soluble in polar organic solvents such as acetone, ethyl acetate, and methanol
¹H NMR Aromatic protons expected in the range of δ 7.0-8.5 ppm. Methoxy protons around δ 3.9-4.1 ppm. N-H proton likely a broad singlet above δ 8.0 ppm.
¹³C NMR Aromatic carbons expected in the range of δ 100-150 ppm. Methoxy carbon around δ 55-60 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 192.

Note: These are estimated values and should be confirmed by experimental data.

Potential Applications and Future Directions

While the specific biological activities of this compound are not extensively reported, the broader class of nitroindoles has shown promise in various therapeutic areas. For instance, certain 5-nitroindole derivatives have been investigated as potential anticancer agents.[7] The unique electronic nature of this compound makes it an attractive candidate for:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, antimicrobial agents, or antiviral compounds. The combination of the methoxy and nitro groups allows for diverse chemical modifications to optimize biological activity.

  • Organic Synthesis: As a versatile intermediate for the construction of more complex heterocyclic systems. The nitro group can be reduced to an amine, providing a handle for a wide range of subsequent reactions.

  • Materials Science: The chromophoric nature of the nitro-aromatic system suggests potential applications in the development of dyes, sensors, or other functional materials.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological activities and potential as a synthetic building block.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of indole chemistry. While its direct historical discovery is not clearly documented, its existence and synthesis can be logically deduced from the foundational work on nitroindoles in the early 20th century. The well-established synthesis of its derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, provides a clear path for accessing this chemical space. With its unique combination of electron-donating and -withdrawing groups, this compound holds considerable potential for future applications in drug discovery, organic synthesis, and materials science, making it a worthy subject of continued scientific inquiry.

References

  • Somei, M., Yamada, F., & Shiraishi, T. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES, 77(2), 971.
  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1. Retrieved from [Link]

  • Taber, D. F., & Neubert, P. (2010). Indole synthesis: a review and proposed classification. Beilstein journal of organic chemistry, 6, 38.
  • LOCKSS. (n.d.). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • PubChem. (n.d.). Nitroindole. Retrieved from [Link]

  • ACS Publications. (n.d.). Indole. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Nitroindole. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole synthesis – something old, something new. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Knowledge on Review of Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Indoles Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-nitrovinyl)-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-nitro-1H-indole. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

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Technical Guide: Starting Materials & Synthesis of 5-Methoxy-6-nitro-1H-indole

[1]

Executive Summary

Target Molecule: this compound (CAS: 4769-75-9) Core Challenge: Regioselective introduction of the nitro group at the C6 position while avoiding the sterically crowded C4 position and the reactive C3 position.[1] Primary Strategy: Electrophilic aromatic substitution (

1Alternative Strategy:1

Retrosynthetic Analysis

The synthesis of 5-methoxy-6-nitroindole can be disconnected via two distinct logic gates:

  • Path A (Functionalization): Disconnection of the C6-Nitro bond.[1] This requires a parent indole (5-methoxyindole) and a nitrating agent.[1][2][3] The directing effect of the C5-methoxy group (ortho/para director) activates C4 and C6.[1] Steric hindrance at C4 favors C6.[1]

  • Path B (Construction): Disconnection of the pyrrole ring C2-C3 and N1-C7a bonds.[1] This points to a 2-nitrotoluene precursor.[1]

Retrosynthesiscluster_0Path A: Direct Functionalizationcluster_1Path B: De Novo ConstructionTargetThis compoundNitrationNitration(NaNO3 / TFA)Target->NitrationS_EArLBLeimgruber-BatchoSequenceTarget->LBCyclizationSM15-Methoxyindole(CAS: 1006-94-6)Nitration->SM1SM24-Methoxy-2-nitrotoluene(CAS: 6304-16-1)LB->SM2

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Route 1: Direct Nitration of 5-Methoxyindole (Preferred)[1]

This is the most common laboratory and industrial route due to the low cost of 5-methoxyindole.[1] While nitration of indoles is notoriously prone to polymerization (acid-catalyzed) and oxidation, the use of Sodium Nitrate (


) in Trifluoroacetic Acid (TFA)1
Starting Material Profile
CompoundCAS No.[1][4]Purity Req.[1][5][6][7]Key Hazard
5-Methoxyindole 1006-94-6>98% HPLCLight Sensitive, Air Sensitive
Sodium Nitrate 7631-99-4ACS ReagentOxidizer
Trifluoroacetic Acid 76-05-1>99%Corrosive, Volatile
Mechanism & Regioselectivity

The methoxy group at C5 is a strong electron-donating group (EDG) that directs electrophilic substitution to the ortho (C4, C6) and para (C3a - bridgehead, inaccessible) positions.[1]

  • C3 Position: Naturally the most reactive in indoles.[1] Must be managed by temperature control or protonation of the nitrogen.

  • C4 Position: Ortho to OMe but exhibits significant peri-strain with C3-H.[1]

  • C6 Position: Ortho to OMe and sterically accessible.[1] This is the kinetic and thermodynamic product under controlled acidic conditions.[1]

Experimental Protocol (Self-Validating)

Scale: 10 mmol basis

  • Dissolution: Dissolve 5-methoxyindole (1.47 g, 10 mmol) in Trifluoroacetic acid (TFA, 15 mL). The solution typically turns dark; cool immediately to 0°C.[1]

  • Nitration: Add solid

    
     (0.935 g, 11 mmol, 1.1 equiv) in small portions over 20 minutes. Critical: Maintain temperature <5°C to prevent polynitration or polymerization.[1]
    
  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:3). The starting material (

    
    ) should disappear, and two lower spots (4-nitro and 6-nitro) will appear.[1] The 6-nitro isomer is typically the more polar (lower 
    
    
    ) or distinct yellow spot.[1]
  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water. A yellow/orange precipitate forms.[1]

  • Isolation: Filter the solid. Wash copiously with water to remove TFA.[1]

  • Purification: The crude solid is a mixture of 4-nitro and 6-nitro isomers (ratio typically 1:3 to 1:6).[1]

    • Recrystallization: Boil in Ethanol/Acetone. The 6-nitro isomer is less soluble and crystallizes out upon cooling.[1]

    • Column Chromatography: If high purity is required, separate on silica gel (Gradient: 10-40% EtOAc in Hexanes).[1]

Yield: 50-65% (isolated 6-nitro isomer).[1]

Route 2: Leimgruber-Batcho Synthesis (Regiospecific)[1]

For applications requiring absolute regiocontrol or where separation of isomers is difficult on a large scale, the Leimgruber-Batcho synthesis is the superior "construction" strategy.[1] It builds the pyrrole ring onto a pre-functionalized benzene ring.[1]

Starting Material Profile
CompoundCAS No.[1][4]Role
4-Methoxy-2-nitrotoluene 6304-16-1Scaffold Precursor
DMF-DMA 4637-24-5Enamine Former
Titanium(III) Chloride 7705-07-9Selective Reductant
Synthetic Pathway[1][2][8][9][10][11][12]
  • Precursor Preparation: Nitration of 4-methoxy-2-nitrotoluene yields 4-methoxy-2,5-dinitrotoluene .[1]

    • Logic: The methoxy group directs the incoming nitro group to the ortho position (C5), which is chemically distinct from the existing nitro (C2) and methyl (C1).

  • Enamine Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (acidified by o/p-nitro groups) into a

    
    -dimethylamino-styrene derivative.[1]
    
  • Reductive Cyclization: Selective reduction of the styrenyl nitro group (at C2) triggers cyclization to the indole.

    • Challenge: The molecule contains two nitro groups.[1][2][7][8] Standard hydrogenation (

      
      ) will reduce both to amines.
      
    • Solution: Use Titanium(III) Chloride (

      
      )  or buffered Sodium Dithionite , which can be tuned to reduce the electron-deficient enamine-nitro group preferentially over the aromatic nitro group, or partial hydrogenation strategies.[1] Note: This route is chemically elegant but technically demanding due to the reduction selectivity.
      

LB_RouteSM4-Methoxy-2-nitrotolueneStep1Nitration(HNO3/H2SO4)SM->Step1Inter14-Methoxy-2,5-dinitrotolueneStep1->Inter1Step2DMF-DMA(140°C)Inter1->Step2Inter2Enamine IntermediateStep2->Inter2Step3Reductive Cyclization(TiCl3 or Fe/AcOH)Inter2->Step3ProductThis compoundStep3->Product

Figure 2: The Leimgruber-Batcho pathway for de novo construction.[1]

Comparative Analysis

FeatureDirect Nitration (Route 1)Leimgruber-Batcho (Route 2)
Step Count 1 Step3 Steps
Starting Material Cost Low (5-Methoxyindole is a commodity chemical)Medium (Precursors are specialized)
Regioselectivity Moderate (Requires isomer separation)High (Regiospecific by design)
Scalability High (Simple reagents, standard workup)Medium (High temp, selective reduction)
Recommendation Primary Choice for Drug Discovery Choice for Process Chemistry/Scale-up

References

  • Preparation of 5-Methoxyindole Derivatives: CN110642770B. (2020).[1] Preparation method of 5-methoxyindole. Google Patents. Link

  • Regioselective Nitration: US5977418A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide. Google Patents. Link

  • Synthesis of 5-Methoxy-6-nitroindole: Nakahara, S., et al. (2010).[1][9] Synthesis of Arnoamine B. Heterocycles. Link

  • Leimgruber-Batcho Methodology: Batcho, A. D., & Leimgruber, W. (1985).[1][4] The Leimgruber-Batcho Indole Synthesis. Organic Reactions.[1][2][4][5][6][10][11][8] Link

  • Nitration Protocols: Pelkey, E. T., & Gribble, G. W. (1997).[1] Nitration of 5-methoxyindole. Chemical Communications.[1]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxy-6-nitro-1H-indole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, substituted 5-nitroindoles have emerged as a promising series of anticancer agents. This technical guide provides a detailed exploration of the molecular mechanism of action for 5-methoxy-6-nitro-1H-indole and its closely related analogs. We will dissect the primary signaling pathways affected by these compounds, detail the downstream cellular consequences, and provide validated experimental protocols for investigating these effects. The central mechanism involves the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to transcriptional repression, cell cycle arrest, and induction of apoptosis through oxidative stress. This document serves as a comprehensive resource for researchers aiming to understand and further develop this class of molecules for oncological applications.

Introduction: The Rise of Nitroindoles in Oncology

The search for novel anticancer agents with high potency and selectivity remains a critical endeavor in oncological research. Indole derivatives are widely recognized for their diverse biological activities and their presence in many clinically approved drugs.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of molecular interactions with specific biological targets.

Recent investigations have identified a series of pyrrolidine-substituted 5-nitroindole derivatives as potent anticancer compounds.[2] Unlike many conventional chemotherapeutics that broadly target DNA replication or microtubule dynamics, these agents exhibit a more refined mechanism centered on the regulation of a key oncogene: c-Myc. The c-Myc protein is a master transcriptional regulator that is deregulated in over 70% of human cancers, making it a high-value but notoriously difficult-to-drug target. The ability of 5-nitroindole scaffolds to indirectly control c-Myc expression by targeting its DNA structure represents a significant therapeutic innovation.

This guide synthesizes current biophysical and biological data to present a cohesive model of action for these compounds, offering both high-level mechanistic insights and practical experimental methodologies.

The Core Mechanism: Targeting the c-Myc G-Quadruplex

The primary anticancer activity of this compound derivatives stems from their ability to bind and stabilize a non-canonical DNA structure known as a G-quadruplex (G4) located in the promoter region of the c-Myc oncogene.[2][3]

G-Quadruplexes as Therapeutic Targets

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. They are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of numerous oncogenes like c-Myc, c-KIT, and BCL-2.[2] The formation of a G4 structure in a promoter region typically acts as a transcriptional silencer, physically impeding the binding or progression of RNA polymerase. The stabilization of these structures by small molecules is therefore an attractive strategy for selectively downregulating oncogene expression.

Binding and Stabilization by 5-Nitroindoles

Biophysical analyses have demonstrated that substituted 5-nitroindole scaffolds interact directly with the c-Myc promoter G4.[3] Nuclear Magnetic Resonance (NMR) spectroscopy has shown that these compounds interact with the terminal G-quartets of the quadruplex, often in a 2:1 stoichiometry (two ligand molecules to one G4 structure).[2][3] This binding event locks the G4 in its folded, transcriptionally silent conformation.

The downstream consequence of this stabilization is a significant downregulation of c-Myc expression at both the messenger RNA (mRNA) and protein levels, as confirmed by quantitative real-time PCR (qRT-PCR) and Western blot analyses.[2]

G4_Mechanism A 5-Methoxy-6-nitro- 1H-indole Derivative C Stabilized G-Quadruplex (G4) Structure A->C Binds to & Stabilizes B c-Myc Promoter Region (Guanine-Rich Sequence) B->C D Transcription Machinery (RNA Polymerase) Blocked C->D Physically Impedes E c-Myc mRNA Transcription Repressed D->E Leads to F c-Myc Protein Translation Reduced E->F Results in G Anticancer Effects F->G Induces ROS_Mechanism A 5-Methoxy-6-nitro- 1H-indole Derivative C Increased Intracellular ROS Levels A->C Induces B Cancer Cell (High Basal ROS) B->C D Oxidative Stress (Redox Imbalance) C->D Causes E Cellular Damage (Lipids, Proteins, DNA) D->E Leads to F Apoptosis E->F Triggers WB_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody (e.g., anti-c-Myc) D->E F Secondary Antibody (HRP-conjugated) E->F G ECL Detection & Imaging F->G H Data Analysis (Densitometry) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The anticancer mechanism of this compound derivatives is a compelling example of targeted oncogene regulation through the stabilization of non-canonical DNA structures. The dual action of downregulating the master regulator c-Myc and inducing cytotoxic ROS production creates a potent and selective antitumor effect. The observed efficacy against cancer cells, coupled with lower toxicity in normal cells, underscores the therapeutic potential of this compound class.

[2]Future research should focus on:

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess tumor growth inhibition, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency, selectivity, and drug-like properties.

  • Combination Therapies: Investigating potential synergies with other anticancer agents, such as conventional chemotherapeutics or other targeted therapies.

This guide provides a foundational understanding of this exciting class of molecules, equipping researchers with the mechanistic knowledge and experimental frameworks needed to advance their development toward clinical application.

References

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Methodological & Application

Application Note: Regioselective Nitration of 7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrated Indoles and the Challenge of Regioselectivity

Indole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring is a critical transformation, as the nitro group can serve as a versatile handle for further functionalization or as a key pharmacophore in its own right. Specifically, 7-methoxy-nitroindoles are valuable building blocks in medicinal chemistry.

However, the direct nitration of the indole nucleus is notoriously challenging. The high electron density of the pyrrole ring makes it highly susceptible to electrophilic attack, but also prone to oxidation and acid-catalyzed polymerization under harsh nitrating conditions.[1][2] Regioselectivity is a primary hurdle; the C-3 position is the most nucleophilic, leading to preferential substitution there under non-acidic conditions.[2] Under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole ring, shifting nitration to the benzene ring, typically favoring the C-5 position.[2]

This guide provides a detailed protocol for the regioselective nitration of 7-methoxy-1H-indole, focusing on the synthesis of 7-methoxy-5-nitro-1H-indole. The methoxy group at the C-7 position acts as an ortho-, para-directing group, which, combined with the electronic properties of the indole ring, preferentially directs the incoming electrophile to the C-5 position.[3][4] We will explore the mechanistic rationale, provide a step-by-step experimental procedure, and discuss key considerations for achieving high yield and purity.

Mechanistic Rationale and Regioselectivity

The nitration of 7-methoxy-1H-indole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), the active electrophile, is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, such as sulfuric acid.

The regiochemical outcome is governed by the combined directing effects of the indole's fused ring system and the methoxy substituent. The C-7 methoxy group is an activating, ortho-, para-directing group. Potential sites for nitration on the benzene ring are therefore C-4 and C-6. However, the inherent reactivity of the indole ring system also plays a crucial role, favoring substitution at C-5. The electronic and steric environment of the 7-methoxy-1H-indole molecule ultimately favors nitration at the C-5 position.[3]

Reaction_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) NO2+->Intermediate Electrophile 7MI 7-methoxy-1H-indole 7MI->Intermediate + NO₂⁺ Product 7-methoxy-5-nitro-1H-indole Intermediate->Product - H⁺

Caption: General mechanism for the nitration of 7-methoxy-1H-indole.

Experimental Protocol: Synthesis of 7-methoxy-5-nitro-1H-indole

This protocol is a representative procedure adapted from established methods for the nitration of activated aromatic compounds and indole derivatives.[3][4][5] Careful control of temperature is critical to minimize side reactions.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
7-methoxy-1H-indole147.171.0 g6.801.0
Acetic Acid (Glacial)60.0520 mL--
Nitric Acid (fuming, 90%)63.010.48 mL7.481.1
Sulfuric Acid (conc.)98.080.74 mL13.62.0
Dichloromethane (DCM)84.93As needed--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous Na₂SO₄ or MgSO₄-As needed--
Ethanol or Methanol-For recrystallization--
Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxy-1H-indole (1.0 g, 6.80 mmol) in glacial acetic acid (20 mL).[3][4] Cool the solution to 0-5 °C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate, clean and dry flask, cautiously add concentrated sulfuric acid (0.74 mL) to fuming nitric acid (0.48 mL) at 0 °C. Caution: This mixture is highly corrosive and the addition is exothermic. Prepare this mixture immediately before use and keep it cold.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 7-methoxy-1H-indole over a period of 20-30 minutes.[3] It is crucial to maintain the internal reaction temperature below 5 °C to prevent over-nitration and the formation of polymeric byproducts.[3][5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting material.[4]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.[3][4] This will precipitate the crude product.

  • Work-up and Isolation:

    • Collect the precipitated solid by vacuum filtration.[3]

    • Wash the solid thoroughly with cold water until the washings are neutral (check with pH paper).

    • If the product does not precipitate fully, the aqueous mixture can be neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and then extracted with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.[4]

  • Purification: The crude 7-methoxy-5-nitro-1H-indole can be purified by one of the following methods:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or methanol to obtain the purified product as a crystalline solid.[3]

    • Column Chromatography: If recrystallization is insufficient, purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).[3][4]

G A Dissolve 7-methoxy-1H-indole in Acetic Acid B Cool to 0-5 °C A->B D Dropwise Addition of Nitrating Mix (T < 5 °C) B->D C Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0 °C C->D E Stir at 0-5 °C (2-3 hours) D->E F Monitor by TLC E->F Periodically G Quench on Crushed Ice F->G Upon Completion H Filter Precipitate & Wash with H₂O G->H I Purify: Recrystallization or Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the synthesis of 7-methoxy-5-nitro-1H-indole.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Acid-catalyzed polymerization.[2] - Loss of product during work-up.- Ensure complete consumption of starting material via TLC before quenching. - Strictly maintain the reaction temperature below 5 °C. Avoid strong, non-mixed acids. - If the product is water-soluble, perform an extraction instead of relying solely on precipitation.
Formation of Multiple Isomers - Incorrect reaction conditions leading to loss of regioselectivity. - Temperature too high.- The C-5 position is electronically and sterically favored. Significant deviation suggests issues with temperature control. Ensure slow, dropwise addition of the nitrating agent.[3]
Formation of Dark, Tarry Byproducts - Polymerization of the indole nucleus.[2] - Over-nitration or oxidation.- This is a common issue with indole nitration. Maintain low temperatures and use the stoichiometric amount of the nitrating agent.[6] Quench the reaction as soon as the starting material is consumed.
Product is Difficult to Purify - Presence of multiple isomers or tarry impurities.- Column chromatography is recommended for separating closely related isomers.[4] A pre-column filtration through a short plug of silica may help remove baseline tar.

Conclusion

The regioselective nitration of 7-methoxy-1H-indole to afford the 5-nitro derivative is a feasible transformation, provided that critical reaction parameters, especially temperature, are strictly controlled. The protocol described herein provides a robust starting point for researchers. The resulting 7-methoxy-5-nitro-1H-indole is a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. Careful monitoring and purification are key to obtaining the desired product in high purity.

References

  • Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). PubMed, National Library of Medicine. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC, National Library of Medicine. [Link]

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Application Notes & Protocols: The Bartoli Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Nucleus and the Bartoli Synthesis

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin, the anti-cancer agent vinblastine, and the non-steroidal anti-inflammatory drug indomethacin.[1] Consequently, the development of efficient and versatile methods for synthesizing substituted indoles is of paramount importance to the drug development professional. While classical methods like the Fischer and Leimgruber-Batcho syntheses are powerful, they often struggle to produce indoles with substitution at the 7-position.[2][3]

Discovered by Giuseppe Bartoli and colleagues in 1989, the Bartoli indole synthesis (BIS) elegantly addresses this limitation.[2][3][4][5] The reaction uniquely utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system.[4][6][7] This approach has become one of the most direct and flexible routes for preparing 7-substituted indoles, a class of compounds that are otherwise challenging to access.[2][3][6][7] Furthermore, the Bartoli synthesis allows for the creation of indoles with substituents on both the carbocyclic and pyrrole rings, offering a significant advantage over many traditional methods.[6][7]

Part 1: The Core Mechanism - A Rationale for Experimental Conditions

A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing the Bartoli indole synthesis. The process necessitates three equivalents of the vinyl Grignard reagent when starting from a nitroarene, and each plays a distinct and crucial role.[6][7]

The mechanism proceeds through the following key stages:

  • Initial Addition and Reduction: The first equivalent of the vinyl Grignard reagent adds to the nitro group of the ortho-substituted nitroarene (I). This forms an unstable intermediate (II) that spontaneously decomposes to generate a nitrosoarene (III).[6][7] This step is foundational, as the nitrosoarene is the key electrophile for the subsequent steps.

  • Second Addition: A second equivalent of the Grignard reagent attacks the nitrosoarene (III), forming a new intermediate (IV).[6][8]

  • [7][7]-Sigmatropic Rearrangement: This is the pivotal, stereospecific step of the synthesis. The steric bulk of the ortho-substituent (R¹) is essential; it facilitates a[7][7]-sigmatropic rearrangement of intermediate (IV) to form a new intermediate (V).[5][6][7][8] This explains why the reaction is often unsuccessful without an ortho-substituent and why bulkier groups typically lead to higher yields.[7][9][10]

  • Cyclization & Aromatization: The intermediate (V) undergoes intramolecular cyclization to form a dihydropyrrole intermediate (VI).[6][8] Tautomerization and subsequent reaction with a third equivalent of the Grignard reagent leads to a dimagnesium indole salt (VII).[6][7] This third equivalent acts as a base, deprotonating the intermediate to drive the rearomatization of the six-membered ring.[11]

  • Work-up: An acidic work-up quenches the reaction, leading to the elimination of water and the formation of the final, aromatic indole product (VIII).[6][9]

Mechanistic Diagram:

Bartoli_Mechanism cluster_start Reactants cluster_intermediate1 Nitroso Formation cluster_intermediate2 Key Rearrangement cluster_cyclization Cyclization & Aromatization cluster_end Product Nitroarene Ortho-Substituted Nitroarene (I) Nitroso Nitrosoarene (III) Nitroarene->Nitroso + Grignard (1 eq.) Grignard1 1st eq. Vinyl Grignard IntermediateIV Intermediate (IV) Nitroso->IntermediateIV + Grignard (1 eq.) IntermediateV Intermediate (V) IntermediateIV->IntermediateV [3,3]-Sigmatropic Rearrangement IntermediateVI Cyclized Intermediate (VI) IntermediateV->IntermediateVI Cyclization IndoleSalt Dimagnesium Salt (VII) IntermediateVI->IndoleSalt + Grignard (3rd eq.) Indole Substituted Indole (VIII) IndoleSalt->Indole + H₃O⁺ Work-up Grignard2 2nd eq. Vinyl Grignard Grignard3 3rd eq. Vinyl Grignard Workup Acidic Work-up

Caption: The mechanistic pathway of the Bartoli indole synthesis.

Part 2: Detailed Experimental Protocol - General Procedure

This protocol provides a representative methodology for the synthesis of a 7-substituted indole. Researchers must optimize conditions based on the specific substrate and Grignard reagent used.

Materials:

  • Ortho-substituted nitroarene (1.0 eq.)

  • Vinylmagnesium bromide or chloride (1.0 M solution in THF, 3.0-3.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the ortho-substituted nitroarene (1.0 eq.) and dissolve it in anhydrous THF.

    • Scientist's Note: Rigorous exclusion of atmospheric moisture is paramount, as Grignard reagents are highly basic and readily quenched by water.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[12]

    • Scientist's Note: Low initial temperatures are crucial to control the exothermic addition of the Grignard reagent and prevent side reactions.

  • Grignard Addition: Add the vinylmagnesium bromide solution (3.0-3.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

    • Scientist's Note: A slow addition rate is key. A rapid addition can lead to the formation of undesired dimeric products and reduced yields.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) and stir for several hours (typically 2-8 h).[11][12] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitroarene is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down (e.g., to -78 °C or 0 °C) and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

    • Scientist's Note: NH₄Cl is a mild proton source that effectively quenches the reaction without causing degradation of the potentially sensitive indole product. The quench is highly exothermic and must be performed slowly and with cooling.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[12]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure substituted indole.

Experimental Workflow Diagram:

Bartoli_Workflow Start 1. Dissolve o-Nitroarene in Anhydrous THF under N₂ Atmosphere Cool 2. Cool Reaction Mixture to -78 °C Start->Cool Add 3. Add Vinyl Grignard Reagent Dropwise Cool->Add Stir 4. Warm to -20 °C and Stir for 2-8 h (Monitor by TLC) Add->Stir Quench 5. Quench with Saturated aq. NH₄Cl Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry Combined Organic Layers and Concentrate Extract->Dry Purify 8. Purify by Flash Column Chromatography Dry->Purify End Pure Substituted Indole Purify->End

Caption: General experimental workflow for the Bartoli indole synthesis.

Part 3: Scope, Limitations, and Strategic Modifications

Substrate Scope

The Bartoli synthesis is remarkably flexible, tolerating a wide variety of substituents.

Ortho-Substituent (R¹)Pyrrole Ring Substituents (from Grignard)Typical YieldsNotes
Alkyl, ArylH, Alkyl, ArylGood to ExcellentBulkier ortho groups generally increase yield.[7][9][10]
F, Cl, Br, IH, AlkylModerate to GoodHalogens are well-tolerated.[9]
O-Alkyl, O-Aryl, OSiR₃H, AlkylModerate to GoodEther and silyl ether protecting groups are compatible.[9]
HeteroaromaticsH, AlkylGoodThe reaction can be extended to nitropyridines to form azaindoles.[3][7]
Amino (protected)H, AlkylModerateThe use of amino-substituted nitroarenes is possible, expanding access to functionalized aminoindoles.[13]
Key Limitations
  • The Ortho-Substituent is Mandatory: The most significant limitation is the absolute requirement for a substituent ortho to the nitro group.[6][7] Without it, the crucial[7][7]-sigmatropic rearrangement does not occur, and different reaction pathways are followed, leading to aniline byproducts.[11][14]

  • Grignard-Sensitive Functional Groups: The substrate cannot contain functional groups that are incompatible with Grignard reagents, such as unprotected acids, alcohols, or certain carbonyls.

The Dobbs Modification: Expanding the Scope

A significant advancement was developed by Adrian Dobbs, which cleverly circumvents the limitation of requiring a permanent ortho-substituent.[6][7]

  • The Strategy: An ortho-bromine atom is used as a temporary directing group to facilitate the Bartoli reaction.[6][7][14]

  • Debromination: After the indole is formed, the bromine atom is reductively removed, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN.[6][15]

  • Impact: This modification provides a powerful route to 7-unsubstituted indoles (e.g., 4-methylindole or 5-fluoroindole) that are inaccessible via the classical Bartoli approach.[7][14][15]

Part 4: Application in Drug Discovery & Development

The Bartoli indole synthesis is not merely an academic curiosity; it is a proven tool for constructing complex molecules of pharmaceutical interest. Its ability to generate highly substituted and often unique indole architectures makes it invaluable in lead optimization campaigns.

  • Access to Bioisosteres: The reaction's applicability to nitropyridine substrates provides a direct route to azaindoles.[3][12] Azaindoles are critical bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by nitrogen. This subtle change can dramatically alter a molecule's properties, such as its hydrogen bonding capacity, solubility, and metabolic stability, which are key considerations in drug design.

  • Synthesis of Complex Natural Products and Analogues: The BIS has been employed as a key step in the total synthesis of various natural products and their analogues.[2][3] The reaction's tolerance for a range of functional groups allows it to be incorporated into complex synthetic sequences.[15]

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Grignard reagent (degraded by moisture/air).2. Insufficiently dried glassware or solvent.3. Starting material lacks an ortho-substituent.1. Titrate the Grignard reagent before use to confirm its concentration. Use a fresh bottle if necessary.2. Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents.3. The Bartoli reaction will fail. Confirm the structure of your starting material.
Formation of Aniline Byproduct The reaction pathway for meta- or para-substituted nitroarenes often leads to simple reduction to the corresponding aniline.[11]Ensure the starting material is the correct ortho-substituted isomer. Purify starting materials if necessary.
Reaction Stalls 1. Insufficient equivalents of Grignard reagent.2. Low reaction temperature or insufficient reaction time.1. Use at least 3 full equivalents of active Grignard reagent.2. Allow the reaction to warm to the optimal temperature (e.g., -20 °C) and monitor by TLC until completion.
Complex Mixture of Products 1. Reaction temperature was too high during Grignard addition.2. Quench was too vigorous or used a strong acid.1. Maintain a low internal temperature (-78 °C) during the addition phase.2. Quench slowly at low temperature using saturated aq. NH₄Cl.

References

  • Bartoli indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • The Bartoli Indole Synthesis. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • Bartoli indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Dalpozzo, R., Bartoli, G., & Nardi, M. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728–4750. Retrieved from [Link]

  • Bartoli Indole Synthesis. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

  • Dalpozzo, R., Bartoli, G., & Nardi, M. (2014). Applications of Bartoli indole synthesis. PubMed. Retrieved from [Link]

  • Bartoli Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Dalpozzo, R., Bartoli, G., & Nardi, M. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728-4750. DOI:10.1039/C4CS00045E. Retrieved from [Link]

  • Bartoli Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Bartoli indole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Bartoli Indole Synthesis. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Dalpozzo, R., & Bartoli, G. (2014). Applications of Bartoli Indole Synthesis. Request PDF on ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Bartoli Indole Synthesis. (2024, December 16). YouTube. Retrieved from [Link]

  • Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

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Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Objective

5-Methoxy-6-nitro-1H-indole is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this substance is critical for downstream applications in drug discovery and development, as impurities can lead to ambiguous biological data and undesirable side effects. Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1] The success of this method, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for identifying an optimal recrystallization solvent for this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot the process effectively.

Scientific Principles of Solvent Selection

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This temperature-dependent solubility differential is the driving force of the purification process. Furthermore, the impurities present should either be completely soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[1]

Molecular Structure Analysis of this compound

A predictive assessment of solubility begins with an analysis of the target molecule's structure.

  • Indole Nucleus: The bicyclic aromatic indole core is relatively non-polar but possesses an N-H group capable of acting as a hydrogen bond donor.

  • Methoxy Group (-OCH₃): This ether group is moderately polar and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its oxygen atoms are potent hydrogen bond acceptors.

The combination of these functional groups, particularly the highly polar nitro group and the hydrogen-bonding N-H moiety, renders this compound a polar molecule . Therefore, the search for a suitable solvent should begin with solvents of moderate to high polarity. The general principle of "like dissolves like" serves as our primary guide.[4]

Proposed Solvent Screening Strategy

A systematic, small-scale screening of several solvents across a polarity range is the most efficient method for identifying a suitable candidate. The following table outlines potential solvents, their relevant properties, and a rationale for their inclusion in the screening process.

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale & Predicted Suitability
Water100HighThe molecule may be too non-polar for sufficient solubility even in boiling water. However, as a polar compound, it is worth testing, especially for an alcohol/water solvent pair.[5]
Methanol65HighA polar protic solvent that can hydrogen bond with the N-H, -NO₂, and -OCH₃ groups. A strong candidate.
Ethanol78HighSimilar to methanol but less volatile. Often an excellent choice for moderately polar compounds.[6] A very strong candidate.
Isopropanol (IPA)82Medium-HighLess polar than ethanol. May provide an ideal solubility profile if the compound is too soluble in hot ethanol.
Acetone56Medium-HighA polar aprotic solvent. Its ability to dissolve many organics makes it a good candidate, but solubility at room temperature may be too high. Often useful in a solvent pair.[5]
Ethyl Acetate77MediumAn ester of intermediate polarity. A plausible candidate.
Toluene111LowThe aromatic ring may interact favorably with the indole nucleus. Likely a poor solvent on its own but could be useful as part of a solvent pair.[6]
Dichloromethane (DCM)40MediumOften dissolves compounds at room temperature, making it unsuitable for single-solvent recrystallization. However, it is an excellent "soluble solvent" for a two-solvent system with an anti-solvent like hexane.[6]
Hexane / Heptane69 / 98Very LowNon-polar solvents. The compound is expected to be insoluble. These are ideal candidates for use as an "insoluble solvent" or anti-solvent in a two-solvent system.[7]

Experimental Methodologies

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of the solvents listed in Table 1 using a minimal amount of crude material.

Objective: To identify a solvent that dissolves this compound when hot but not at room temperature.

Materials:

  • Crude this compound

  • Test tubes (one for each solvent)

  • Small amount of each candidate solvent

  • Spatula, Pasteur pipettes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into each test tube.

  • To each tube, add the respective solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added.

  • Observe and record the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization. Reject this solvent.

  • For the solvents in which the compound was insoluble or sparingly soluble, gently heat the test tube in a heating block or water bath.

  • Continue to add the solvent dropwise to the heated mixture until the solid just dissolves. Do not add a large excess of solvent.[8]

  • Record whether the compound dissolved completely in the hot solvent. If a large volume of solvent is required or it does not dissolve, the solvent is unsuitable. Reject this solvent.

  • If the compound dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.[1]

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Visualization of the Solvent Selection Workflow

The decision-making process in Protocol 1 can be visualized as follows:

Solvent_Selection start Start: Place ~25mg Crude in Test Tube add_solvent Add 0.5 mL Solvent at Room Temp start->add_solvent check_cold_sol Soluble in Cold? add_solvent->check_cold_sol reject_cold Reject Solvent (Too Soluble) check_cold_sol->reject_cold  Yes heat_solvent Heat to Boiling check_cold_sol->heat_solvent No   check_hot_sol Soluble in Hot? heat_solvent->check_hot_sol reject_hot Reject Solvent (Insoluble) check_hot_sol->reject_hot  No cool_solution Cool Slowly to RT, then Ice Bath check_hot_sol->cool_solution Yes   check_crystals Crystals Form? cool_solution->check_crystals accept Potential Solvent (Proceed to Scale-Up) check_crystals->accept  Yes reject_no_xtal Reject or Try Solvent Pair check_crystals->reject_no_xtal No  

Caption: Decision workflow for selecting a suitable single solvent.

Protocol 2: Full-Scale Recrystallization (Example: Using Ethanol)

This protocol assumes ethanol was identified as a suitable solvent in the screening phase.

Objective: To purify a larger quantity of this compound.

Materials:

  • Crude this compound (e.g., 1.0 g)

  • Ethanol (or chosen solvent)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a small portion of ethanol (e.g., 5 mL) and begin heating the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid is completely dissolved. It is crucial to add only the minimum amount of hot solvent required to fully dissolve the compound to ensure maximum recovery upon cooling.[8]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble material. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a small amount of ice-cold ethanol to rinse any remaining crystals from the flask into the funnel.

  • Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to help dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely in a dust-free environment (or in a vacuum oven).

  • Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value.

Visualization of the Recrystallization Process

Recrystallization_Process cluster_hot Hot Stage cluster_cold Cold Stage dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool ice_bath 4. Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filter dry 6. Dry Purified Crystals vac_filter->dry

Caption: The main stages of the single-solvent recrystallization process.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of thesolvent. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask or by adding a "seed crystal" of the pure compound.[1]

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or not cooling the solution sufficiently. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath before filtration.

References

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127089, 5-Methoxy-1H-indol-6-ol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]

  • Chemsrc. (n.d.). 5-methoxy-3-(2-nitroethyl)-1H-indole | CAS#:68935-49-9. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Wellesley College. (n.d.). Recrystallization I. [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole, 2-(4-methylphenyl)-5-nitro- Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5-Methoxy-6-nitro-1H-indole, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). We detail a robust methodology encompassing sample preparation, optimized LC-MS/MS conditions, and a thorough examination of the compound's fragmentation behavior under Collision-Induced Dissociation (CID). The protocols outlined herein are designed to ensure high sensitivity, selectivity, and structural confirmation, critical for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry and pharmaceutical development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of methoxy and nitro functional groups provides critical handles for further chemical modification, making this molecule a versatile building block for novel therapeutic agents.

Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and characterization of such pivotal intermediates. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[1] High-resolution mass spectrometry (HRMS) further enables the determination of elemental composition, providing a high degree of confidence in compound identification and the characterization of potential impurities.[2] This note focuses on leveraging LC-HR-MS/MS to achieve comprehensive analytical characterization.

Experimental Workflow: A Systematic Approach

The analysis of this compound by LC-MS/MS follows a systematic workflow designed to ensure data quality and reproducibility. This process begins with meticulous sample preparation to ensure compatibility with the analytical system, followed by chromatographic separation and subsequent mass spectrometric detection and fragmentation for structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Solution Preparation C Dilution & Filtration A->C B Matrix Sample (e.g., Reaction Mixture) B->C D HPLC Separation C->D Injection E Electrospray Ionization (ESI) D->E F Full Scan MS (Precursor Ion Selection) E->F G Tandem MS (MS/MS) (Collision-Induced Dissociation) F->G H Data Acquisition G->H I Compound Identification (Accurate Mass & Retention Time) H->I J Structural Elucidation (Fragmentation Analysis) H->J

Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols and Methodologies

Sample and Standard Preparation

The integrity of the analytical data is fundamentally dependent on proper sample preparation. The goal is to prepare a sample that is free of interferences and compatible with the LC-MS system.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to prepare a series of working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Storage: Store stock and working solutions at 4°C and protect from light to prevent degradation.

Causality: The use of methanol as a primary solvent is due to the good solubility of indole derivatives. The addition of water and formic acid in the final dilution ensures compatibility with the reverse-phase mobile phase and promotes protonation for positive ion mode ESI.

Liquid Chromatography Parameters

Chromatographic separation is essential for resolving the target analyte from potential isomers and impurities. A reverse-phase method is generally suitable for indole derivatives.[3][4]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like indole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and MS compatibility.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to effectively elute the analyte and any potential impurities with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between separation efficiency and analysis time.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
High-Resolution Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of indole derivatives due to the presence of the basic nitrogen atom in the indole ring, which is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The indole nitrogen is a site of protonation, leading to efficient ionization in positive mode.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120°CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the evaporation of solvent from the ESI droplets.
Full Scan MS Range m/z 100-500A broad scan range to detect the precursor ion and any potential impurities.
Resolution > 20,000 FWHMHigh resolution is crucial for accurate mass measurement and determination of elemental composition.
MS/MS Activation Collision-Induced Dissociation (CID)A robust and widely used method for ion fragmentation.[3]
Collision Gas ArgonAn inert gas that efficiently transfers energy to the precursor ions upon collision.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy dissociations.

Data Analysis and Interpretation: Unraveling the Structure

Accurate Mass and Elemental Composition

The theoretical monoisotopic mass of the protonated molecule of this compound ([M+H]⁺) is C₉H₉N₂O₃⁺, which calculates to an m/z of 193.0593. High-resolution mass spectrometry should be able to measure this mass with an accuracy of < 5 ppm, providing strong evidence for the elemental composition of the analyte.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation of this compound is expected to be directed by the functional groups and the indole core.

Figure 2: Proposed fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo homolytic cleavage to lose a methyl radical (15 Da), resulting in a fragment ion at m/z 178.0358. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Loss of Nitric Oxide (•NO): Nitroaromatic compounds can undergo fragmentation via the loss of a nitric oxide radical (30 Da), which would yield a fragment at m/z 163.0587.

  • Loss of Nitrogen Dioxide (•NO₂): A characteristic fragmentation of nitro compounds is the loss of a nitrogen dioxide radical (46 Da), leading to a significant fragment ion at m/z 147.0631.

  • Sequential Fragmentation: Further fragmentation of the ion at m/z 147.0631 (after the loss of NO₂) can occur through the loss of a methyl radical, resulting in a fragment at m/z 132.0395.

The relative abundance of these fragment ions will depend on the collision energy applied. Ramping the collision energy will allow for the observation of both the initial, higher mass fragments and the subsequent, lower mass fragments.

Method Validation Considerations

For quantitative applications, such as impurity profiling or pharmacokinetic studies, the analytical method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note presents a detailed and robust LC-HR-MS/MS method for the analysis of this compound. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation provides a powerful tool for the unambiguous identification and characterization of this important pharmaceutical intermediate. The proposed fragmentation pathway, based on established principles of mass spectrometry, serves as a guide for data interpretation. The outlined protocols and validation considerations will enable researchers and scientists to implement this method with confidence in their drug development and quality control workflows.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jiang, H., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
  • International Journal of Pharmaceutical Erudition. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS).
  • LGC. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Journal of the American Society for Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Molecules. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.

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Application Note and Protocol: 1H NMR Sample Preparation for 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide for the preparation of 5-Methoxy-6-nitro-1H-indole samples for proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol herein is designed to ensure high-quality, reproducible spectral data, which is crucial for structural elucidation, purity assessment, and quantitative analysis in research and drug development settings. This guide emphasizes the rationale behind each step, from solvent selection to the choice of internal standards, to equip the user with the necessary knowledge for potential troubleshooting and adaptation for similar indole derivatives.

Introduction: The Importance of Proper Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for discerning the structure and dynamics of organic molecules. However, the quality of the resulting spectrum is fundamentally dependent on meticulous sample preparation. For a substituted indole such as this compound, a compound of interest in medicinal chemistry and materials science, obtaining a high-resolution ¹H NMR spectrum is the first critical step in its characterization.

This application note moves beyond a simple checklist of steps. It delves into the why behind the protocol, offering insights grounded in the physicochemical properties of the analyte and the principles of NMR spectroscopy. By understanding these core principles, researchers can confidently prepare samples that will yield clean, interpretable, and reliable data.

Physicochemical Properties of this compound

A successful sample preparation strategy begins with an understanding of the analyte's properties. This compound is a solid at room temperature. The indole ring system, substituted with an electron-donating methoxy group and an electron-withdrawing nitro group, results in a molecule with moderate polarity.

  • Solubility : While specific solubility data for this compound is not extensively published, its structure suggests poor solubility in non-polar solvents and likely good solubility in polar aprotic solvents. Based on data for similar substituted indoles, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent starting choice.[1][2] Acetone-d₆ and Acetonitrile-d₃ are also viable alternatives. Chloroform-d (CDCl₃) may be a suitable solvent, but its acidity can sometimes lead to peak broadening or degradation of sensitive compounds.[3]

  • Stability : Indole derivatives, particularly those with electron-rich systems, can be sensitive to light and air.[4] While the nitro group offers some stabilization, it is prudent to handle the compound with care to avoid degradation.

Core Protocol: Preparing this compound for ¹H NMR

This protocol is designed for a standard 5 mm NMR tube and is suitable for most modern NMR spectrometers (400 MHz and above).

Materials and Equipment
  • This compound

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Deuterated solvents (DMSO-d₆, Acetone-d₆, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane (TMS) or 1,4-Dioxane)

  • Analytical balance (readability to at least 0.1 mg)

  • Glass vials

  • Pasteur pipettes and bulbs

  • Vortex mixer

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology
  • Weighing the Sample :

    • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[5] For routine ¹H NMR, this concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.[6]

    • Rationale: Weighing the sample in a separate vial before transferring it to the NMR tube allows for easier and more complete dissolution, especially for compounds that are not readily soluble.[6] It also prevents potential contamination of the bulk sample.

  • Solvent Selection and Dissolution :

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (starting with DMSO-d₆) to the vial containing the sample.[3]

    • Gently vortex the vial to facilitate dissolution. If necessary, sonication can be used to aid in dissolving the compound. Visually inspect the solution against a bright background to ensure all solid particles have dissolved.

    • Rationale: The volume of 0.6-0.7 mL is standard for 5 mm NMR tubes and ensures an appropriate sample height for optimal shimming and data acquisition.[7] Incomplete dissolution will lead to broadened spectral lines and a significant loss of resolution.

  • Transfer to the NMR Tube :

    • Using a clean Pasteur pipette, carefully transfer the solution from the vial into the NMR tube.

    • If any particulate matter is present, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

    • Rationale: Solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to poor spectral quality.

  • Addition of an Internal Standard (Optional but Recommended) :

    • For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm) for most organic solvents. A common practice is to use a deuterated solvent that already contains TMS.

    • If your solvent does not contain TMS, add a very small amount (e.g., from a stock solution of TMS in the deuterated solvent).

    • In cases where TMS might interfere with analyte signals, other internal standards can be used. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can often be used for referencing.[8] For quantitative NMR (qNMR), a stable internal standard with non-overlapping signals, such as 1,4-dioxane, should be accurately weighed and added.[9][10]

    • Rationale: An internal standard provides a stable reference point within the sample, allowing for accurate determination of chemical shifts, which is crucial for structural assignment.[6]

  • Final Preparation :

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or ethanol to remove any dust or fingerprints.

    • Label the NMR tube clearly.

Visualization of the Experimental Workflow

NMR_Sample_Prep_Workflow A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) in a Vial A->B C Add Internal Standard (optional) B->C D Vortex/Sonicate to Homogenize C->D E Filter (if needed) and Transfer to NMR Tube D->E F Cap, Clean, and Label Tube E->F G Acquire ¹H NMR Spectrum F->G

Caption: Workflow for ¹H NMR sample preparation.

Quantitative Data Summary

ParameterRecommended ValueRationale
Analyte Mass 5-10 mgOptimal for signal-to-noise in ¹H NMR for small molecules.[6]
Deuterated Solvent Volume 0.6-0.7 mLStandard volume for 5 mm NMR tubes for proper shimming.[3]
Concentration ~12-25 mMBalances signal strength with potential for line broadening.[3]
Internal Standard TMS (0.03-0.05% v/v)Provides an accurate chemical shift reference at 0.00 ppm.[8]

Expected Spectral Characteristics and Potential Challenges

Based on the structure of this compound and data from related compounds, the following ¹H NMR spectral features are anticipated in DMSO-d₆:

  • Indole N-H Proton : A broad singlet, typically downfield (>10 ppm). Its chemical shift can be concentration-dependent.[11]

  • Aromatic Protons : The protons on the indole ring will be in the aromatic region (approximately 7.0-8.5 ppm). The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.[12] The methoxy group will have a shielding effect on its ortho and para protons.

  • Methoxy Protons : A sharp singlet integrating to 3 protons, expected around 3.8-4.0 ppm.[1]

  • Pyrrole Ring Protons : The protons at the 2- and 3-positions of the indole ring will also appear in the aromatic region, with their exact shifts influenced by the substituents on the benzene ring.

Potential Challenges :

  • Peak Broadening : The N-H proton of the indole can undergo exchange, which may lead to broadening of its signal and potentially other nearby signals.

  • Solubility Issues : If the compound does not fully dissolve, all peaks will be broad, and the resolution will be poor. It is crucial to ensure complete dissolution.

  • Water Peak : DMSO-d₆ is hygroscopic and often contains a residual water peak around 3.3 ppm.[8] While this typically does not interfere with the signals of this specific molecule, it is important to be aware of its presence.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR sample preparation of this compound. By following these guidelines and understanding the rationale behind each step, researchers can consistently obtain high-quality NMR data, which is essential for accurate structural analysis and the advancement of scientific research.

References

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  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

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  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-111.
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  • Senga, K., & Robins, M. J. (1981). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for the synthesis of 2,3,6-trisubstituted indoles. Heterocycles, 16(10), 1637-1644.
  • Kumar, S., Kumar, A., & Siddiqui, S. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(15), 1438–1448.
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Methoxyindole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

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Applications of 5-Methoxy-6-nitro-1H-indole in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential applications of 5-Methoxy-6-nitro-1H-indole in the field of medicinal chemistry. While direct research on this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of similar compounds, we can infer the probable biological activities and outline strategic protocols for synthesis and evaluation.

Introduction: The Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring can profoundly influence its pharmacological profile. The subject of this guide, this compound, combines two key functional groups: an electron-donating methoxy group at the 5-position and an electron-withdrawing nitro group at the 6-position. This unique electronic arrangement suggests a high potential for diverse biological activities, particularly in oncology.

Physicochemical Properties

PropertyEstimated Value/CharacteristicSource(s)
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Appearance Likely a crystalline solid[2]
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.[2]
Reactivity The indole ring is electron-rich, making it susceptible to electrophilic substitution. The nitro group is a strong deactivating group, which will influence further reactions.[3]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 5-methoxy-1H-indole. The regioselectivity of this reaction is crucial. The electron-donating methoxy group at the 5-position will direct electrophilic substitution to the ortho and para positions. In the case of the indole ring, the preferred positions for electrophilic attack are C3, C4, and C6. Given the directing effect of the methoxy group, nitration is likely to occur at the C6 position.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic nitration of 5-methoxy-1H-indole.

Materials:

  • 5-Methoxy-1H-indole

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄) or Acetic anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolution: Dissolve 5-methoxy-1H-indole in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating agent. A common method is to use a mixture of nitric acid and sulfuric acid.[4] Alternatively, acetyl nitrate, prepared from nitric acid and acetic anhydride, can be used for a milder reaction.[4][5]

  • Nitration Reaction: Slowly add the nitrating agent dropwise to the cooled solution of 5-methoxy-1H-indole while maintaining the temperature at 0°C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over ice and then neutralizing it with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0°C) is critical to control the reaction rate, prevent over-nitration, and minimize the formation of side products.

  • Choice of Nitrating Agent: The choice between a strong nitrating agent (HNO₃/H₂SO₄) and a milder one (acetyl nitrate) depends on the reactivity of the substrate. For an activated ring like 5-methoxyindole, a milder agent may be sufficient and offer better control.[4][5]

  • Purification: Column chromatography is essential to separate the desired 6-nitro isomer from other potential isomers (e.g., 4-nitro) and any unreacted starting material.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 5-Methoxy-1H-indole 5-Methoxy-1H-indole Nitration Nitration 5-Methoxy-1H-indole->Nitration HNO3/H2SO4 or Acetyl Nitrate Column Chromatography Column Chromatography Nitration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Potential Applications in Anticancer Drug Discovery

Based on the biological activities of structurally similar indole derivatives, this compound is a promising scaffold for the development of novel anticancer agents. The following sections outline potential mechanisms of action and the corresponding experimental protocols to evaluate them.

As a c-Myc G-Quadruplex Binder

Rationale: Substituted 5-nitroindoles have been shown to bind to the G-quadruplex structure in the promoter region of the c-Myc oncogene.[6][7] This binding stabilizes the G-quadruplex and downregulates the expression of c-Myc, a key regulator of cell proliferation.[6] The presence of the 5-methoxy group in our target molecule could further enhance this binding affinity through additional interactions within the G-quadruplex grooves.

Mechanism of Action: Stabilization of the c-Myc promoter G-quadruplex leads to the suppression of c-Myc transcription, resulting in cell cycle arrest and apoptosis in cancer cells.[6][7]

Protocol 2: Evaluation of c-Myc G-Quadruplex Binding

Objective: To determine if this compound binds to and stabilizes the c-Myc G-quadruplex.

Methods:

  • Fluorescence Resonance Energy Transfer (FRET) Melting Assay:

    • Principle: A fluorescently labeled oligonucleotide that forms the c-Myc G-quadruplex is used. Binding of a ligand increases the melting temperature (Tm) of the G-quadruplex, which can be detected by a change in fluorescence.

    • Procedure:

      • Prepare solutions of the dual-labeled c-Myc promoter sequence oligonucleotide in a suitable buffer (e.g., potassium cacodylate buffer).

      • Add varying concentrations of this compound to the oligonucleotide solution.

      • Measure the fluorescence intensity as the temperature is gradually increased.

      • Determine the Tm for each concentration of the compound. An increase in Tm indicates stabilization of the G-quadruplex.

  • Circular Dichroism (CD) Spectroscopy:

    • Principle: G-quadruplex structures have a characteristic CD spectrum. Ligand binding can induce or stabilize this conformation, leading to changes in the CD signal.

    • Procedure:

      • Record the CD spectrum of the c-Myc oligonucleotide in the absence of the compound.

      • Titrate the oligonucleotide solution with increasing concentrations of this compound and record the CD spectrum after each addition.

      • Analyze the changes in the CD spectrum to confirm G-quadruplex formation and binding.

G_Quadruplex_Binding This compound This compound c-Myc_Promoter c-Myc Promoter G-Quadruplex This compound->c-Myc_Promoter Binds to Stabilization Stabilization c-Myc_Promoter->Stabilization Transcription_Inhibition c-Myc Transcription Inhibition Stabilization->Transcription_Inhibition Anticancer_Effect Anticancer Effect (Apoptosis, Cell Cycle Arrest) Transcription_Inhibition->Anticancer_Effect

Caption: Proposed mechanism of action via c-Myc G-quadruplex binding.

As a Tubulin Polymerization Inhibitor

Rationale: Certain 6-methoxyindole derivatives have been identified as inhibitors of tubulin polymerization.[8] These compounds act as vascular disrupting agents (VDAs) by interfering with the microtubule dynamics in endothelial cells lining tumor blood vessels, leading to a shutdown of blood supply to the tumor.[8] The substitution pattern of this compound may allow it to bind to the colchicine binding site on tubulin.

Mechanism of Action: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] In the context of tumor vasculature, this disruption causes endothelial cell shape changes, leading to the collapse of tumor blood vessels.[8]

Protocol 3: Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and varying concentrations of this compound. Include wells for a negative control (DMSO) and positive controls (paclitaxel and colchicine).

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time for each concentration of the compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin_Inhibition_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Disruption Polymerization_Inhibition->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Vascular_Disruption Tumor Vascular Disruption Microtubule_Disruption->Vascular_Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

In Vitro Anticancer Activity Evaluation

To determine the cytotoxic effects of this compound, a series of in vitro assays should be performed on various cancer cell lines.

Protocol 4: Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Methods:

  • MTT Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

      • Add MTT solution to each well and incubate for a few hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

  • Cell Cycle Analysis by Flow Cytometry:

    • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

    • Procedure:

      • Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.

      • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

      • Analyze the cells using a flow cytometer.

      • The DNA content will reveal the percentage of cells in each phase of the cell cycle, indicating any cell cycle arrest.[9]

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists. Based on the established activities of related compounds, it holds promise as a scaffold for the development of novel anticancer agents, potentially acting through mechanisms such as c-Myc G-quadruplex binding or tubulin polymerization inhibition. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of this compound and its future derivatives. Further research, including the synthesis of a library of analogues and detailed structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this promising indole scaffold.

References

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Retrieved from [Link]

  • 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013). Bioorganic & Medicinal Chemistry, 21(17), 5427-5437.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1677.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1677.
  • Design, Synthesis and Biological Evaluation of New 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles as Topoisomerase Inhibitors. (2021). ChemistrySelect, 6(26), 6644-6651.
  • Direct nitration of five membered heterocycles. (2005). ARKIVOC, 2005(3), 179-191.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114457.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents. (n.d.).
  • 5-Methoxyindole | C9H9NO | CID 13872. (n.d.). PubChem. Retrieved from [Link]

  • Direct nitration of five membered heterocycles. (2005). ARKIVOC, 2005(3), 179-191.
  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). Scientific Reports, 12(1), 1888.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42197-42210.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ChemMedChem, 16(10), 1667-1677.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023).
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2022). Molecules, 27(19), 6525.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7586.
  • Antitumor Activity of Bis-indole Derivatives. (2009). Journal of Medicinal Chemistry, 52(15), 4892-4903.

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Application Note: Strategic Utilization of 5-Methoxy-6-nitro-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-6-nitro-1H-indole is a high-value heterocyclic building block that serves as a critical "linchpin" intermediate in the synthesis of complex bioactive molecules.[1] Its structural uniqueness lies in the orthogonal electronic effects of its substituents: the electron-donating methoxy group at C-5 and the electron-withdrawing nitro group at C-6.

This push-pull electronic character creates specific regiochemical preferences that are exploited to synthesize:

  • Kinase Inhibitors: Precursor to 5-methoxy-6-aminoindole, a privileged scaffold in VEGFR, c-Met, and ALK inhibitors.[1]

  • Marine Alkaloids: Key starting material for the total synthesis of pyridoacridine alkaloids like Arnoamine B.[1]

  • G-Quadruplex Binders: Scaffolds for c-Myc downregulation agents.[1]

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for transforming this intermediate into high-value drug candidates.[1]

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 175913-29-8
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot methanol; sparingly soluble in water.[1]
Stability Stable under standard conditions; light-sensitive (store in amber vials).[1]
Hazards Irritant; handle with standard PPE.[1] Nitro compounds may be energetic.[1][2]

Structural Reactivity Analysis

The utility of this compound stems from its ability to undergo orthogonal functionalization.[1]

  • C-3 Position: Highly nucleophilic due to the indole nitrogen lone pair and the C-5 methoxy activation.[1] Ideal for formylation (Vilsmeier-Haack) or electrophilic halogenation.[1]

  • Nitro Group (C-6): A "masked" amino group.[1] Once reduced, the C-6 amine becomes a handle for acylation, urea formation, or cross-coupling, essential for kinase binding pockets.[1]

  • Indole Nitrogen (N-1): Acidic proton allows for alkylation or arylation to tune solubility and metabolic stability.[1]

Reactivity Map

ReactivityMap Core This compound (CAS 175913-29-8) Red Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Core->Red H2 / Catalyst Vils C-3 Formylation (Vilsmeier-Haack) Core->Vils POCl3 / DMF Alk N-1 Alkylation (NaH, R-X) Core->Alk Base / Electrophile Amino 6-Amino-5-methoxyindole (Kinase Inhibitor Core) Red->Amino Yields 85-95% Aldehyde 3-Formyl-6-nitroindole (Precursor for Aldol/Wittig) Vils->Aldehyde C-3 Selective N_Sub N-Alkylated Scaffolds (Lipophilicity Tuning) Alk->N_Sub N-1 Functionalization

Figure 1: Reactivity landscape of this compound, highlighting three primary diversification vectors.

Validated Experimental Protocols

Protocol A: Catalytic Reduction to 6-Amino-5-methoxyindole

Application: Generating the core scaffold for urea-based kinase inhibitors (e.g., VEGFR2 inhibitors).[1] Critical Note: The aminoindole product is oxidation-sensitive.[1] Use immediately or store as a salt (e.g., hydrochloride).[1]

Materials:

  • This compound (1.0 eq)[1]

  • 10% Pd/C (5-10 wt% loading)[1]

  • Methanol (anhydrous)[1]

  • Hydrogen gas (balloon or Parr shaker)[1]

Procedure:

  • Dissolution: Dissolve this compound (1.92 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask. If solubility is poor, add small amounts of THF.

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (200 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with hydrogen gas (x3) and stir under H₂ atmosphere (1 atm balloon is usually sufficient) at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The yellow starting material spot will disappear, replaced by a lower Rf fluorescent blue spot (amine).[1]

  • Workup: Filter the mixture through a Celite pad under argon to remove the catalyst. Wash the pad with methanol.[1]

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Stability Tip: To store, dissolve the residue in diethyl ether and add HCl/dioxane to precipitate the 6-amino-5-methoxyindole hydrochloride salt, which is stable for months at -20°C.[1]

Protocol B: C-3 Formylation (Vilsmeier-Haack Reaction)

Application: Introducing a carbon handle for chain extension (e.g., for c-Myc G-quadruplex binders).[1]

Materials:

  • This compound (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]

  • Dimethylformamide (DMF) (5.0 eq, serves as reagent and solvent)[1]

  • Ice/Water[1]

Procedure:

  • Reagent Formation: In a dry flask, cool DMF (5 mL) to 0°C. Add POCl₃ (1.1 mL, 12 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0°C to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve this compound (1.92 g, 10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. The solution typically turns dark red/orange.[1]

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice (50 g) containing sodium acetate (to buffer pH to ~5-6). Stir vigorously for 1 hour.

  • Isolation: The aldehyde product, This compound-3-carbaldehyde , will precipitate as a yellow/brown solid.[1] Filter, wash with water, and dry.[1][3] Recrystallize from ethanol if necessary.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The 5-methoxy-6-aminoindole motif is structurally analogous to the quinazoline core found in Gefitinib, but with distinct H-bonding capabilities.

Workflow:

  • Starting Material: this compound.[1][4][5][6][7]

  • N-Alkylation: Protection of N-1 with a solubilizing group (e.g., methyl, piperidinyl-ethyl).[1]

  • Reduction: Conversion of 6-NO₂ to 6-NH₂ (Protocol A).

  • Coupling: Reaction of the 6-NH₂ with an isocyanate or acyl chloride to form the pharmacophore.[1]

SynthesisWorkflow Step1 Step 1: N-Alkylation (NaH, R-X, DMF) Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Step1->Step2 Intermediate 1 Step3 Step 3: Urea Formation (Ar-N=C=O, THF) Step2->Step3 6-Amino Intermediate Final Target Kinase Inhibitor (Urea Derivative) Step3->Final Start 5-Methoxy-6-nitroindole Start->Step1

Figure 2: General synthetic workflow for converting 5-methoxy-6-nitroindole into a kinase inhibitor candidate.

Expert Tips & Troubleshooting

  • Regioselectivity of Nitration (If synthesizing de novo):

    • Direct nitration of 5-methoxyindole often yields a mixture of 4-nitro and 6-nitro isomers (approx. 40:60 ratio) due to the activating effect of the methoxy group at ortho/para positions.[1]

    • Recommendation: If you must synthesize the starting material rather than purchase it, use the Leimgruber-Batcho indole synthesis starting from 1-methoxy-4-methyl-2,5-dinitrobenzene .[1] This route guarantees the 6-nitro regiochemistry.

  • Handling the Aminoindole:

    • 6-Amino-5-methoxyindole is electron-rich and prone to oxidation (turning purple/black).[1] Always store under inert gas (Argon/Nitrogen).[1]

    • Perform the next coupling step (acylation/urea formation) immediately after filtering the catalyst from the hydrogenation step.[1]

  • Solubility:

    • The nitroindole is moderately soluble.[1] For reactions requiring high concentration, use DMF or NMP. For hydrogenation, a mixture of MeOH/THF (1:[1]1) prevents precipitation of the intermediate.[1]

References

  • Synthesis and CAS Identification

    • This compound (CAS 175913-29-8).[1][4][5][6][7]

    • Source: (Verified CAS).[1]

  • Vilsmeier-Haack Functionalization

    • McConnell, D. B., et al.[1] "The extended Vilsmeier reaction of dimethoxy-activated indoles." Arkivoc 2000.[1]

    • Source: [1]

  • Application in Alkaloid Synthesis (Arnoamine B)

    • Plodek, A., & Bracher, F. "New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids."[1] Marine Drugs, 2015.[1]

    • Source: [1]

  • Application in G-Quadruplex Binders

    • Deng, N., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders."[1] ChemMedChem, 2021.[1]

    • Source: [1]

  • General Indole Reactivity

    • Sundberg, R. J.[1] The Chemistry of Indoles. Academic Press.[1] (Standard Reference).

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Introduction: The Strategic Importance of 6-Amino-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Reduction of 5-Methoxy-6-nitro-1H-indole to 6-Amino-5-methoxy-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1] Specifically, 6-amino-5-methoxy-1H-indole is a highly valuable synthetic intermediate. Its strategic placement of an amino group and a methoxy group on the benzene ring portion of the indole system makes it a versatile precursor for the development of a wide range of biologically active molecules, including those targeting cardiovascular and neurological diseases.[2][3]

The synthesis of this key intermediate hinges on the efficient and selective reduction of its nitro precursor, this compound. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[4] However, the presence of the electron-rich and potentially sensitive indole ring requires careful selection of the reduction methodology to avoid unwanted side reactions, such as over-reduction of the heterocyclic core.

This guide provides a detailed overview of robust and field-proven protocols for this specific transformation. It moves beyond a simple listing of reagents to explain the underlying principles and causality for method selection, empowering researchers to choose the optimal conditions for their specific laboratory context, scale, and purity requirements.

Overview of Reduction Strategies for Aromatic Nitro Groups

The reduction of an aromatic nitro group is a well-established transformation, but the choice of reagent is critical and depends on factors like substrate sensitivity, functional group tolerance, cost, and scalability. The primary methods can be broadly categorized as follows:

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[5] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant. While effective, it requires specialized equipment for handling flammable hydrogen gas and can sometimes lead to the reduction of other sensitive functional groups.[6]

  • Metal-in-Acid Reductions: These are classic, cost-effective, and highly reliable methods. Reagent systems like iron in acetic or hydrochloric acid (Fe/AcOH or Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are widely used.[6][7][8] These methods are particularly robust for large-scale synthesis. The mechanism involves single electron transfer from the metal surface.[9] A key consideration is the often strenuous aqueous workup required to remove metal salts.

  • Transfer Hydrogenation: This approach offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as ammonium formate or cyclohexene, is used in the presence of a catalyst like Pd/C.[10] This method is generally considered safer and more convenient for standard laboratory setups.

  • Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) provide a mild and effective alternative, particularly for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[11][12] The reaction proceeds via an electron transfer mechanism and is often performed in a biphasic solvent system.[12][13]

Experimental Workflow Overview

The general workflow for the reduction of this compound involves the reaction, workup, and purification stages. The choice of specific protocol will influence the details of each step.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Analysis Start This compound Method1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Method1 Select Protocol Method2 Protocol 2: Metal Reduction (SnCl₂ or Fe, Acid) Start->Method2 Select Protocol Method3 Protocol 3: Stoichiometric Reduction (Na₂S₂O₄, Solvent) Start->Method3 Select Protocol Workup Reaction Quenching, Neutralization, Extraction Method1->Workup Reaction Completion Method2->Workup Reaction Completion Method3->Workup Reaction Completion Crude Crude Product (6-Amino-5-methoxy-1H-indole) Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for the reduction of this compound.

Detailed Application Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Principle: This method utilizes heterogeneous catalysis where this compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a palladium catalyst supported on activated carbon. The palladium surface adsorbs both the hydrogen and the nitro compound, facilitating the reduction to the corresponding amine with high efficiency. This is often the cleanest method, yielding high-purity product after simple filtration of the catalyst.

Materials & Reagents
This compound
10% Palladium on Carbon (Pd/C), preferably 50% wet
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen (H₂) gas source (balloon or cylinder)
Celite® or other filtration aid
Round-bottom flask, Three-way stopcock
Hydrogenation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a sufficient volume of methanol or ethyl acetate (approx. 15-20 mL per gram of starting material).

  • Inerting the Catalyst: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution. Causality Note: Wet Pd/C is strongly recommended to prevent ignition upon contact with solvent or air. Dry Pd/C is pyrophoric.

  • Atmosphere Exchange: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (a balloon is sufficient for small scale, while a pressurized system is used for larger scales).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent (MeOH or EtOAc) to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-methoxy-1H-indole, which can be further purified if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Principle: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups.[8][14][15] In an acidic medium (typically concentrated HCl), Sn(II) is oxidized to Sn(IV) while transferring electrons to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the final amine.[9] This method is tolerant of many functional groups that might be sensitive to catalytic hydrogenation.[9]

Materials & Reagents
This compound
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram), add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Initiation: Cool the mixture in an ice bath and slowly add concentrated HCl (4.0-5.0 eq). The reaction is often exothermic.

  • Reaction Progression: After the initial exotherm subsides, remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

  • Workup and Neutralization: Cool the reaction mixture back to 0 °C. Slowly and carefully add a concentrated aqueous solution of NaOH to basify the mixture to a pH > 10. Causality Note: This step is crucial. It neutralizes the excess acid and precipitates tin salts as tin hydroxides, which can then be removed. This process is highly exothermic and should be done with caution.

  • Extraction: Dilute the mixture with ethyl acetate and stir vigorously for 15-20 minutes.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Protocol 3: Reduction with Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

Principle: This method is a variation of the Béchamp reduction and uses iron powder as the reducing agent.[16] The reaction is typically run in a mixture of ethanol and water with ammonium chloride acting as a mild electrolyte to facilitate the reaction. This method avoids the use of strong acids and is considered more environmentally benign ("greener") than the SnCl₂ method due to the lower toxicity of iron salts.[7]

Materials & Reagents
This compound
Iron powder (<100 mesh)
Ammonium Chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Ethyl Acetate (EtOAc)
Celite®

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of this compound (1.0 eq), iron powder (4.0-5.0 eq), and ammonium chloride (4.0-5.0 eq) in a 3:1 mixture of ethanol and water (20 mL total solvent per gram of starting material).

  • Reaction Progression: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours, indicated by the disappearance of the yellow nitro-indole starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a large volume of ethyl acetate.

  • Filtration: Filter the hot or warm suspension through a pad of Celite® to remove the iron powder and iron oxides. Causality Note: Filtering while warm can prevent the product from crashing out of solution and being lost in the filter cake.

  • Washing: Wash the filter cake thoroughly with hot ethyl acetate to ensure all product is recovered.

  • Extraction and Isolation: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

Comparison of Reduction Protocols

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Iron/Ammonium Chloride (Fe/NH₄Cl)
Typical Yield >90%80-90%85-95%
Reaction Time 2-6 hours1-3 hours1-4 hours
Workup Simple filtrationStrenuous (pH adjustment, filtration of metal salts)Moderate (filtration of iron salts)
Safety Requires handling of H₂ gas; catalyst is pyrophoricExothermic; requires handling of strong acidFlammable solvent at reflux
Cost High (precious metal catalyst)ModerateLow (inexpensive reagents)
Chemoselectivity High, but can reduce other groups (e.g., C=C, Cbz)High for nitro groupExcellent for nitro group
Scalability Excellent, but requires specialized equipmentGood, but waste disposal is a concernExcellent, widely used in industry

References

  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride... Available from: [Link]

  • National Institutes of Health (NIH). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from: [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Available from: [Link]

  • ResearchGate. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available from: [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.
  • Common Organic Chemistry. Tin(II) Chloride Dihydrate. Available from: [Link]

  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]

  • Sciencemadness.org. Nitroaromatic Reduction w/Sn. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Available from: [Link]

  • Wiley Online Library. Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. Available from: [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst.
  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

  • Wikipedia. Tin(II) chloride. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Available from: [Link]

  • Sciencemadness.org. mechanism of sodium dithionite aromatic nitro reduction?. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Available from: [Link]

  • Google Patents. US2631167A - Method of reducing nitro compounds.
  • MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Available from: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Available from: [Link]

  • PubChem. 6-Methoxy-1H-indole. Available from: [Link]

Sources

Application Note & Protocols: Derivatization of 5-Methoxy-6-nitro-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methoxy-6-nitro-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an ideal starting point for the synthesis of diverse compound libraries aimed at a multitude of biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We will explore the underlying principles of its reactivity, detail robust synthetic protocols for functionalization at key positions, and discuss the characterization of the resulting derivatives. The methodologies presented herein are designed to be reproducible and scalable, facilitating the generation of novel chemical entities for high-throughput biological screening.

Introduction: The Strategic Importance of the this compound Scaffold

The indole nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs and biologically active natural products.[1][2] The specific substitution pattern of this compound presents a compelling combination of features for medicinal chemistry exploration. The methoxy group at the 5-position and the nitro group at the 6-position significantly influence the electron density and reactivity of the indole ring system.

The electron-donating methoxy group enhances the nucleophilicity of the indole core, particularly at the C3 position, while the electron-withdrawing nitro group modulates the overall electronic properties and provides a handle for further chemical transformations, such as reduction to an amine. This electronic interplay allows for selective derivatization at multiple positions, enabling the systematic exploration of the chemical space around the core scaffold. Derivatives of nitroindoles have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this a fertile ground for the discovery of new therapeutic agents.[3][4][5][6] For instance, substituted 5-nitroindole scaffolds have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[7]

This guide will focus on practical and efficient methods for the derivatization of this compound at the N1, C2, and C3 positions, providing detailed protocols and explaining the rationale behind the chosen synthetic strategies.

Synthetic Strategies and Key Derivatization Reactions

The derivatization of the this compound core can be systematically approached by targeting three primary reactive sites: the N1-position of the pyrrole ring, the electron-rich C3-position, and the C2-position, which can be activated under certain conditions.

N1-Alkylation: Modulating Lipophilicity and Steric Profile

Alkylation of the indole nitrogen (N1) is a fundamental strategy to introduce a wide variety of substituents, thereby influencing the compound's lipophilicity, metabolic stability, and steric interactions with biological targets. Traditional methods often involve the deprotonation of the indole N-H with a strong base followed by reaction with an alkylating agent.[8][9]

Causality of Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to clean and efficient alkylation. The choice of solvent, typically an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for solvating the resulting indolide anion and the alkylating agent.

C3-Functionalization via Mannich Reaction: Introducing Aminomethyl Groups

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl substituent at this position.[10][11][12] This is particularly valuable for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.

Causality of Experimental Choices: The Mannich reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor in situ from formaldehyde and a secondary amine.[13] The acidic conditions often employed facilitate the generation of the iminium ion, which is the key electrophile. The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

C2-Arylation via Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

While the C3 position is the most reactive towards electrophiles, functionalization at the C2 position can be achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly for creating biaryl structures.[14][15] To achieve this, the C2 position of the indole must first be halogenated, typically with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to provide the necessary handle for the palladium-catalyzed coupling.

Causality of Experimental Choices: The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. A phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0), is commonly used to facilitate the catalytic cycle. The base, often an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The solvent system is typically a mixture of an organic solvent (like dioxane or toluene) and water to dissolve both the organic and inorganic reagents.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N1-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the title compound using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C3-Mannich Reaction of N-Alkyl-5-methoxy-6-nitro-1H-indole

This protocol details the introduction of an aminomethyl group at the C3 position.

Materials:

  • N-Alkyl-5-methoxy-6-nitro-1H-indole (from Protocol 1)

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, morpholine)

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the N-alkyl-5-methoxy-6-nitro-1H-indole (1.0 eq) in ethanol.

  • Add the secondary amine (1.5 eq) and formaldehyde (1.5 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting Mannich base by flash column chromatography.

Protocol 3: C2-Arylation of N-Alkyl-5-methoxy-6-nitro-1H-indole

This protocol outlines a two-step procedure involving C2-bromination followed by a Suzuki-Miyaura cross-coupling.

Step 3.3a: C2-Bromination

Materials:

  • N-Alkyl-5-methoxy-6-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Round-bottom flask wrapped in aluminum foil

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-alkyl-5-methoxy-6-nitro-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the crude 2-bromoindole derivative, which can often be used in the next step without further purification.

Step 3.3b: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Bromo-N-alkyl-5-methoxy-6-nitro-1H-indole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 2-bromoindole derivative (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic shifts for the indole core protons and carbons, along with signals corresponding to the newly introduced substituents.[16]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (HRMS).The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the derivative.[17][18][19]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (if present), C=C, C-N, C-O, and NO₂ stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.
Melting Point Physical property characterization and purity indication.A sharp melting point range for crystalline solids.

Visualization of Synthetic Workflows

General Derivatization Strategy

G A This compound B N1-Alkylation A->B F N1-Substituted Derivatives B->F C C3-Functionalization (Mannich Reaction) G N1,C3-Disubstituted Derivatives C->G D C2-Halogenation E C2-Arylation (Suzuki Coupling) D->E H N1,C2-Disubstituted Derivatives E->H F->C F->D N1_Alkylation reagents This compound NaH, DMF, 0 °C Alkyl Halide (R-X) product N1-Alkyl-5-methoxy-6-nitro-1H-indole reagents->product Deprotonation & Nucleophilic Substitution

Caption: Workflow for the N1-alkylation of the indole core.

C3-Mannich Reaction Workflow

C3_Mannich start N1-Alkyl-5-methoxy-6-nitro-1H-indole reagents CH₂O, R₂NH Acetic Acid, Ethanol, Reflux start->reagents Electrophilic Substitution product 3-(Aminomethyl)-N1-alkyl- This compound reagents->product Electrophilic Substitution

Sources

Application Note: Optimization of Cytotoxicity Profiling for 5-Methoxy-6-nitro-1H-indole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[1][2]

The 5-Methoxy-6-nitro-1H-indole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in oncology and antimicrobial research.[1] The electronic push-pull system created by the electron-donating methoxy group at position 5 and the electron-withdrawing nitro group at position 6 imparts unique reactivity and binding properties.[1]

Research indicates that derivatives of this scaffold often function through specific mechanisms:

  • Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, these planar systems can bind to the colchicine site of tubulin, disrupting microtubule dynamics [1].

  • G-Quadruplex Binding: The planar indole core allows for intercalation into DNA structures, specifically stabilizing c-Myc G-quadruplexes to downregulate oncogene expression [2].[1]

  • Hypoxia-Activated Prodrugs: The 6-nitro moiety renders these compounds susceptible to bioreduction by nitroreductases (e.g., NQO1), potentially allowing for selective activation in hypoxic tumor microenvironments [3].

However, the physicochemical properties of this scaffold—specifically the nitro group's redox potential and the indole's hydrophobicity —present distinct challenges for standard cell viability assays. This guide details the protocols necessary to generate reproducible IC50 data while avoiding common false-positive artifacts.

Critical Technical Considerations

A. The "Nitro Effect" on Tetrazolium Assays (MTT/MTS)

Standard viability assays like MTT rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product.[2]

  • The Problem: Compounds containing nitro groups (

    
    ) can undergo non-enzymatic reduction or redox cycling in the presence of culture media components or intracellular enzymes, directly reducing the MTT reagent independent of cell viability.
    
  • The Consequence: This generates a false signal (increased absorbance), masking cytotoxicity and leading to artificially high IC50 values (underestimation of potency) [4].

B. Solubility and Precipitation

5-Methoxy-6-nitro-1H-indoles are highly lipophilic.[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Precipitation: These compounds may precipitate upon dilution into aqueous media (RPMI/DMEM), causing "crystal noise" in optical density (OD) readings.

Experimental Workflow: The Interference Check

Before committing to a large-scale screen, you must validate your assay choice using the following decision logic.

Assay_Selection_Workflow Start Start: 5-OMe-6-NO2-Indole Library Solubility Step 1: Solubility Check (Microscopy in Media) Start->Solubility Interference Step 2: Cell-Free Interference Test (Media + Compound + MTT) Solubility->Interference Decision_Int Does Compound reduce MTT without cells? Interference->Decision_Int Path_MTT No Interference: Proceed with MTT/MTS Decision_Int->Path_MTT OD < Background Path_ATP Interference Detected: Switch to ATP Luminescence (CellTiter-Glo) Decision_Int->Path_ATP OD > Background Analysis Data Analysis (IC50) Path_MTT->Analysis Path_ATP->Analysis

Figure 1: Assay Optimization Workflow. This logic gate prevents false-negative cytotoxicity results caused by nitro-reduction artifacts.[1]

Detailed Protocols

Protocol A: Stock Preparation & Storage
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (nitro compounds are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • QC: Visually inspect for precipitation after thawing. If precipitate forms, sonicate at 37°C for 5 minutes.

Protocol B: The "Interference-Corrected" MTT Assay

Use this protocol only if cost prohibits ATP assays, and you must use colorimetric readouts.

Materials:

  • Target Cells (e.g., HeLa, MCF-7)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)[1]

Step-by-Step:

  • Plating: Seed cells (3,000–5,000 cells/well) in a 96-well plate. Incubate for 24h.

  • Compound Preparation: Prepare 2x serial dilutions of the indole derivative in culture media (max 0.5% DMSO final).

  • Treatment Groups (Crucial):

    • Group A (Experimental): Cells + Media + Compound.[1]

    • Group B (Compound Control): No Cells + Media + Compound.[1] (This measures chemical reduction of MTT).[1][3]

    • Group C (Vehicle): Cells + Media + DMSO.[1]

    • Group D (Blank): Media only.[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL) to all wells (including Group B).[1] Incubate for 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Correction Formula:



Note: If OD_Group B is > 10% of OD_Group C, the assay is invalid. Switch to Protocol C.
Protocol C: ATP-Based Luminescence Assay (Recommended)

This is the Gold Standard for nitro-indoles as it relies on ATP quantitation, which is not subject to redox interference by the nitro group.

Step-by-Step:

  • Plating: Seed cells in opaque-walled 96-well plates (prevents light bleed).

  • Treatment: Treat cells with serial dilutions of the this compound derivative for 48h.[1]

  • Reagent Prep: Equilibrate ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.[1]

  • Lysis: Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure total luminescence (RLU) on a plate reader (integration time: 0.5–1.0 sec).

Data Presentation & Analysis

When reporting data for these derivatives, organize results to highlight potency and selectivity.

Table 1: Example Data Layout for this compound Library

Compound IDR1 (N-1)R2 (C-3)IC50 (HeLa) [µM]IC50 (MCF-7) [µM]Solubility Limit (Media)
MNI-01 HH> 50> 50100 µM
MNI-02 MethylFormyl5.2 ± 0.98.1 ± 1.250 µM
MNI-03 BenzylAcryl0.45 ± 0.05 0.60 ± 0.08 25 µM
Positive Ctrl --0.05 (Taxol)0.08 (Taxol)-

Calculation of IC50: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.[1]



Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background in Cell-Free Wells Nitro group reducing MTT.Switch to Protocol C (ATP Assay) or Resazurin (Alamar Blue).[1]
Precipitate in Wells Compound insolubility at high conc.[1]Reduce max concentration to 50 µM; Ensure DMSO < 0.5%.
Variability between Replicates Pipetting error or edge effect.[1]Use multi-channel pipettes; Avoid outer wells (fill with PBS).[1]
Loss of Potency over Time Compound degradation (light/hydrolysis).[1]Prepare fresh stocks; Store in amber vials; Check stability by LC-MS.

References

  • Mechanism of Indole-based Tubulin Inhibitors

    • Wang, Y., et al. (2013).[4] Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. National Institutes of Health (NIH).[1]

  • G-Quadruplex Binding of Nitroindoles

    • Use of 5-nitroindole derivatives as c-Myc G-quadruplex binders with anticancer activity.[1][5][6] (2021).[1] ChemMedChem.

  • Nitroreductase (NQO1)

    • Dehn, D. L., et al. (2004). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NQO1.[1][7] Cancer Research.[1]

  • MTT Assay Interference by Nitro Compounds

    • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. (General principle of tetrazolium reduction by chemical agents). See also Abcam Technical Guide on MTT Interference.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations.

Introduction: The Challenge of Regioselective Nitration

The synthesis of this compound presents a significant challenge in regioselectivity. The electron-donating methoxy group at the 5-position and the electron-rich nature of the indole ring activate multiple positions for electrophilic substitution. The primary hurdle is to direct the nitration to the C6 position while minimizing the formation of other isomers, such as those nitrated at the C3, C4, or C7 positions. This guide will provide you with the knowledge and tools to navigate these challenges and optimize your synthesis for higher yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yields a mixture of nitro-isomers. How can I improve the selectivity for the 6-nitro product?

A1: Achieving high regioselectivity in the nitration of 5-methoxy-1H-indole is the most critical challenge. The product distribution is highly dependent on the nitrating agent, solvent, and reaction temperature.

  • Controlling the Nitrating Agent: The choice of nitrating agent is paramount. While a mixture of nitric acid and sulfuric acid is a powerful nitrating agent, it often leads to a complex mixture of isomers and potential oxidation byproducts with sensitive substrates like indoles. A milder and more selective approach is often necessary. The use of nitric acid in acetic acid is a commonly employed method that can offer better control.[1]

  • Reaction Temperature: Temperature control is crucial. Nitration reactions are exothermic, and elevated temperatures can lead to the formation of undesired side products and dinitrated species.[2] It is recommended to perform the reaction at low temperatures, typically between 0°C and 5°C, to enhance selectivity.

  • Alternative Nitrating Systems: For highly sensitive substrates, exploring alternative nitrating agents can be beneficial. Reagents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or the use of a solid-phase catalyst can offer improved regioselectivity.[3]

Q2: I am observing a low overall yield, even after accounting for the formation of other isomers. What are the potential causes?

A2: Low yields can stem from several factors beyond poor regioselectivity, including degradation of the starting material or product, and incomplete reaction.

  • Indole Ring Instability: The indole nucleus can be unstable under strongly acidic conditions, leading to polymerization or degradation.[4] The use of milder acidic conditions, such as acetic acid instead of sulfuric acid, can mitigate this.

  • Reaction Time: The reaction time needs to be carefully optimized. Insufficient reaction time will lead to incomplete conversion of the starting material, while prolonged reaction times, especially at elevated temperatures, can result in product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Work-up Procedure: The work-up procedure is critical to prevent product loss. Quenching the reaction by pouring it onto ice water is a standard procedure to precipitate the nitro-isomers. Ensuring complete precipitation and careful filtration are essential.

Q3: The purification of the 6-nitro isomer from the other isomers is proving difficult. What are the recommended purification strategies?

A3: The separation of nitro-isomers of 5-methoxyindole can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the isomers. A careful selection of the eluent system is key. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically required. The polarity of the eluent should be gradually increased to allow for the separation of the different isomers.

  • Recrystallization: Recrystallization can be an effective technique for purifying the desired isomer, provided a suitable solvent is found. This method is most effective when one isomer is present in a significantly higher proportion. Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane should be explored.

Q4: Are there alternative synthetic routes to this compound that might offer better yields and selectivity?

A4: Yes, the Leimgruber-Batcho indole synthesis is a powerful and versatile method for preparing substituted indoles and can be an excellent alternative to direct nitration.[5][6][7][8][9] This two-step process generally offers high yields and avoids the issue of multiple isomer formation that plagues direct electrophilic substitution on the pre-formed indole ring.

The general steps involve:

  • Condensation of an appropriately substituted o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) to form an enamine.

  • Reductive cyclization of the enamine to the desired indole.

For the synthesis of this compound, the starting material would be 4-methoxy-3-nitrotoluene. This method provides unambiguous regiocontrol for the placement of the nitro group.

Experimental Protocols

Protocol 1: Direct Nitration of 5-Methoxy-1H-indole

This protocol describes a common method for the direct nitration of 5-methoxy-1H-indole. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Methoxy-1H-indole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 5-Methoxy-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), carefully pour the reaction mixture onto a large beaker filled with crushed ice and water.

  • A precipitate of the crude nitro-isomers will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the isomers. The 6-nitro isomer is typically one of the major products.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Further purify the this compound by recrystallization if necessary.

Data Summary Table
ParameterRecommended Value/RangeRationale
Starting Material High purity 5-Methoxy-1H-indoleImpurities can lead to side reactions and lower yields.
Nitrating Agent Nitric Acid in Acetic AcidMilder conditions compared to mixed acid, improving selectivity.[1]
Molar Ratio (HNO₃:Indole) 1.1 : 1A slight excess of nitric acid ensures complete conversion without promoting dinitration.
Reaction Temperature 0 - 5 °CLow temperature minimizes side reactions and improves regioselectivity.[2]
Reaction Time 1 - 2 hours (TLC monitored)Prevents product degradation from prolonged exposure to acidic conditions.
Purification Method Silica Gel Column ChromatographyEffective for separating the closely related nitro-isomers.

Visualizing the Workflow

Diagram 1: Direct Nitration Workflow

G cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 5-Methoxy-1H-indole in Acetic Acid cool Cool to 0-5°C start->cool add_hno3 Add Nitric Acid in Acetic Acid (dropwise) cool->add_hno3 react Stir at 0-5°C (Monitor by TLC) add_hno3->react quench Pour onto Ice-Water react->quench precipitate Precipitation of Crude Product quench->precipitate filter Filter and Wash with Water precipitate->filter dry Dry Crude Product filter->dry chromatography Silica Gel Column Chromatography dry->chromatography recrystallize Recrystallization (optional) chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the direct nitration of 5-Methoxy-1H-indole.

Diagram 2: Leimgruber-Batcho Alternative Route

G start 4-Methoxy-3-nitrotoluene enamine_formation Condensation with DMF-DMA start->enamine_formation enamine Enamine Intermediate enamine_formation->enamine reduction Reductive Cyclization (e.g., H2/Pd-C) enamine->reduction product This compound reduction->product

Caption: Alternative Leimgruber-Batcho synthesis of this compound.

Concluding Remarks

The synthesis of this compound requires careful control over reaction conditions to achieve a satisfactory yield of the desired isomer. By understanding the principles of electrophilic aromatic substitution on the indole nucleus and implementing the strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. For challenging syntheses, considering alternative routes such as the Leimgruber-Batcho synthesis can provide a more robust and selective pathway to the target molecule.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google Patents.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - ResearchGate. ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. ACS Publications. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC - NIH. National Institutes of Health. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Heterocycles. [Link]

  • the nitration of benzene - electrophilic substitution - Chemguide. Chemguide. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Loyola University Chicago. [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. ResearchGate. [Link]

  • Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. National Institutes of Health. [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. PCCP. [Link]

  • the leimgruber-batcho indole synthesis - LOCKSS. LOCKSS. [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole | Request PDF - ResearchGate. ResearchGate. [Link]

  • Leimgruber–Batcho Indole Synthesis - YouTube. YouTube. [Link]

  • Batcho–Leimgruber indole synthesis - Semantic Scholar. Semantic Scholar. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. Semantic Scholar. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. - ResearchGate. ResearchGate. [Link]

  • 5-Methoxyindole | C9H9NO | CID 13872 - PubChem. PubChem. [Link]

  • 1H-Indole, 5-methoxy- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

Sources

5-Methoxy-6-nitro-1H-indole solubility problems and solutions

[1][2][3]

Detailed Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution (1 mL)
  • Weigh 1.92 mg of this compound (MW: 192.17 g/mol ).[1][2][3][4]

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Ensure no particulates remain.[2][3][4] If turbid, sonicate for 2 minutes at room temperature.[2][3][4]

  • Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.[1][2][3][4]

Protocol 2: Recrystallization (The "Chloroform-Hexane" Method)

Based on the synthesis of Arnoamine B precursors.[1][5]

  • Place 100 mg of crude material in a 25 mL Erlenmeyer flask.

  • Add Chloroform (approx. 2-3 mL) and heat to boiling on a heat block.

  • If solid remains, add more Chloroform in 0.5 mL increments until dissolved.

  • Remove from heat.[2][3][4] Immediately add Hexane dropwise.[2][3][4]

  • Stop adding Hexane when the solution turns slightly cloudy and the cloudiness does not disappear upon swirling.

  • Add 1-2 drops of Chloroform to restore clarity.[1][2][3][4]

  • Cover and let stand at room temperature for 1 hour, then move to a fridge (4°C) overnight.

  • Filter the resulting crystals and wash with cold Hexane.[2][3][4]

References

  • Sadachi, T., Nakahara, S., & Kubo, A. (2010).[1][2][3][4][6] Synthesis of Arnoamine B. Heterocycles, 81(1), 219.[2][3][4] (Describes the use of 5-methoxy-6-nitroindole as a starting material and its purification via recrystallization from CHCl₃-hexane).

    • [3]

  • Duffy, S., et al. (2021).[2][3][4] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 16, 1–18.[2][3][4] (Details the handling of nitroindole derivatives in biological assays and DMSO solubility protocols).

    • [3]

  • PubChem Compound Summary. (2024). 5-Methoxyindole and Nitroindole derivatives physical properties.[2][3][4][7][8]

    • [3]

Technical Support Center: Purification of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming common challenges encountered during the purification of crude 5-Methoxy-6-nitro-1H-indole. As a crucial intermediate in pharmaceutical synthesis, its purity is paramount.[1][2] This document offers troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Recrystallization Issues

Q1: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery after recrystallization is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing and solving the problem:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent. The goal is to dissolve the compound in a minimum amount of hot solvent.[3] If too much is used, a significant portion of your product will remain in the mother liquor upon cooling.

    • Solution: If you suspect excess solvent is the issue, you can try to evaporate some of it and allow the solution to cool again.[4] For future attempts, add the hot solvent in small portions until the solid just dissolves.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[3] If the compound has high solubility in the chosen solvent even at low temperatures, your recovery will be poor.

    • Solution: Conduct small-scale solvent screening tests. A good starting point for nitro-indole compounds can be polar solvents like ethanol or a mixed solvent system such as methanol/water.[5][6]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3][4]

    • Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[3]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution might cool and crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Q2: I'm observing an oiling out of my product instead of crystallization. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is more soluble to reduce the supersaturation.

    • Alternatively, add more of the primary solvent.

    • Allow the solution to cool very slowly, scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[4] Using a seed crystal can also be effective.[4]

Column Chromatography Issues

Q3: My this compound is running as a streak instead of a tight band on my silica gel column. What's causing this and how can I improve the separation?

A3: Streaking, or tailing, on a silica gel column can be attributed to several factors, often related to the compound's polarity and interactions with the stationary phase.

  • Compound Overloading: Applying too much crude material to the column is a common mistake.

    • Solution: As a general rule, for a moderately difficult separation, use about 50-100g of silica gel for every 1g of crude product.[7][8]

  • Inappropriate Solvent System: The polarity of the eluent might be too low, causing the compound to stick strongly to the silica.

    • Solution: Increase the polarity of your mobile phase. For nitro-indoles, which are relatively polar, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are often used.[9][10] Develop your solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of around 0.3 for your target compound.[10]

  • Acidity of Silica Gel: The acidic nature of silica gel can sometimes cause issues with certain compounds, leading to decomposition or irreversible adsorption.

    • Solution: If you suspect this is the problem, you can either use a less acidic stationary phase like alumina or add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[10]

Q4: I'm seeing poor separation between my desired product and a closely related impurity. How can I optimize my column chromatography?

A4: Separating closely eluting compounds requires careful optimization of your chromatographic conditions.

  • Fine-tune the Solvent System: Small changes in the eluent composition can have a significant impact on resolution. Try small, incremental changes in the solvent ratio. Gradient elution, where the polarity of the solvent is gradually increased during the run, can also be very effective.

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, although the separation will take longer.

  • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Starting materials: Unreacted 5-methoxy-1H-indole.

  • Isomeric products: The nitration of 5-methoxyindole can potentially lead to the formation of other nitro-isomers, although the 6-position is generally favored.

  • Side-products from synthesis: Depending on the specific reagents and conditions, byproducts from side reactions may be present.[11] For example, if a Vilsmeier-Haack reaction was performed, related aldehydes could be impurities.[12][13]

Q2: What is the best general approach to purify crude this compound?

A2: A two-step approach is often most effective:

  • Recrystallization: This is an excellent first step to remove the bulk of impurities and can sometimes be sufficient on its own. A mixed solvent system like methanol/water or ethanol/water is often a good starting point.[5]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step for removing more closely related impurities.[14]

Q3: What are the key characteristics I should look for to confirm the purity of my final product?

A3:

  • Melting Point: A sharp melting point that does not depress when mixed with an authentic sample is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indication of purity.

  • Spectroscopic Methods:

    • ¹H NMR: The proton NMR spectrum should be clean, with sharp peaks corresponding to the expected structure and correct integrations.

    • ¹³C NMR: The carbon NMR should show the correct number of expected signals.

    • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.

    • UV-Vis Spectroscopy: Nitroindole isomers have distinct UV-Vis absorption spectra which can be used for characterization.[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent should be optimized for your specific crude material.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a few drops of your chosen solvent (e.g., methanol) at room temperature. If the solid dissolves, the solvent is too good. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and then precipitates upon cooling, you have a potentially good solvent.[16]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give your product an Rf value of ~0.3.[10]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Dry pack the column with silica gel (typically 50-100 times the weight of your crude sample).[7][8]

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, MP) recrystallization->purity_check1 recrystallization_fail Oiling out or Poor Yield pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chrom Perform Column Chromatography purity_check1->column_chrom Purity Unacceptable purity_check2 Check Purity of Fractions (TLC) column_chrom->purity_check2 combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Fractions are Pure impurity_issue Significant Impurities Remain combine_fractions->pure_product

Caption: Decision tree for purifying crude this compound.

General Flash Column Chromatography Workflow

Flash_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Select Solvent (TLC) Select Solvent (TLC) Pack Column (Silica) Pack Column (Silica) Select Solvent (TLC)->Pack Column (Silica) Load Sample Load Sample Pack Column (Silica)->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Steps for a successful flash column chromatography purification.

Data Summary

Table 1: Common Solvents for Recrystallization and Chromatography
SolventBoiling Point (°C)PolarityTypical Use
Hexane69Non-polarCo-solvent in chromatography
Dichloromethane40Moderately PolarChromatography eluent
Ethyl Acetate77PolarRecrystallization, Chromatography
Ethanol78Very PolarRecrystallization
Methanol65Very PolarRecrystallization, Chromatography
Water100Very PolarCo-solvent in recrystallization

Note: The choice of solvent is empirical and should be determined experimentally.[16]

References

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • St. Aloysius College. (n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Miyake, F., Tomita, A., Yakushijin, K., & Horne, D. A. (2003). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Heterocycles, 60(9), 2083.
  • Kumar, A., Arya, A., Kumar, K., Sharma, G., & Singh, I. P. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(24), 2469–2475.
  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

  • ChemistryOpen. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • Journal of Chemical Education. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Central Journal. (2013). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Running a flash column. Retrieved from [Link]

  • MPG.PuRe. (2023). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

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Technical Support Center: Nitration of Sensitive Indole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of sensitive indole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the indole scaffold. Given the indole nucleus's high electron density and susceptibility to acid-catalyzed degradation, traditional nitration methods often lead to undesired side reactions, including polymerization and lack of regioselectivity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the nitration of sensitive indoles in a practical question-and-answer format.

Q1: My reaction has turned into a dark, insoluble tar. What happened and how can I prevent it?

A1: Cause and Prevention of Polymerization

The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[3] The electron-rich pyrrole ring of indole is readily protonated at the C-3 position under strongly acidic conditions (e.g., HNO₃/H₂SO₄), forming a reactive indoleninium cation. This cation then acts as an electrophile, attacking another indole molecule and initiating a chain reaction that results in polymer formation.[2][3]

Solutions:

  • Avoid Strong Protic Acids: The most critical step is to avoid strong acids like sulfuric acid (H₂SO₄).

  • Employ Milder, Non-Acidic Nitrating Agents: Switch to reagents that do not require strongly acidic conditions. Excellent alternatives include benzoyl nitrate, ethyl nitrate, or trifluoroacetyl nitrate generated in situ.[2][4]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of polymerization.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidative side reactions that can also contribute to tar formation.[3]

Q2: I'm getting a mixture of isomers. How can I control the regioselectivity of the nitration?

A2: Achieving Regiocontrol

The regioselectivity of indole nitration is highly dependent on the reaction conditions and the chosen nitrating agent.[2]

  • For C-3 Nitration (the most electronically favored position):

    • Use non-acidic conditions. Reagents like benzoyl nitrate or trifluoroacetyl nitrate (generated from ammonium tetramethylnitrate and trifluoroacetic anhydride) are highly effective for directing nitration to the C-3 position.[4][5]

  • For C-5/C-6 Nitration (on the benzene ring):

    • Under strongly acidic conditions, the C-3 position is protonated, deactivating the pyrrole ring. This directs the electrophilic attack to the benzene ring, typically favoring the C-5 and C-6 positions.[1][4] However, this method is not suitable for sensitive substrates due to polymerization risk.

    • A better approach for C-5 nitration is to use a C-2 substituted indole with a strong acid, which can help direct the nitration.[1]

  • For C-7 Nitration (sterically hindered):

    • Direct nitration to the C-7 position is challenging. An effective strategy is an indirect method involving the protection and modification of the indole ring. The 1-acetylindoline-2-sulfonate method is a reliable, albeit multi-step, approach to achieve C-7 nitration.[1]

Q3: My yield of the desired nitroindole is consistently low. What are the key parameters to optimize?

A3: Optimizing for Higher Yields

Low yields can stem from several factors, including substrate degradation, incomplete reaction, or the formation of multiple side products.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent is crucial. For highly activated or sensitive indoles, a milder agent is necessary to prevent over-reaction or decomposition.

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess can lead to dinitration.[3]

  • Temperature and Reaction Time: Maintain a low reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[3]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane, acetonitrile, or nitromethane are often good choices.[5][6]

Q4: I am observing dinitrated products in my reaction mixture. How can I favor mono-nitration?

A4: Strategies to Minimize Dinitration

The formation of dinitroindoles occurs when the initial mono-nitrated product is reactive enough to undergo a second nitration.

  • Milder Reagents: Use less reactive nitrating agents. For example, acetyl nitrate is generally less aggressive than a mixed acid of nitric and sulfuric acids.[3]

  • Stoichiometric Control: As mentioned above, precise control over the amount of nitrating agent is critical. Avoid using a large excess.[3]

  • Low Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration more significantly than the first, thus favoring the mono-nitrated product.[3]

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and improve selectivity for mono-nitration.[3][7]

Frequently Asked Questions (FAQs)

What are the best alternative nitrating agents for sensitive indoles?

Several milder alternatives to the traditional nitric acid/sulfuric acid mixture exist. The choice depends on the desired regioselectivity and the sensitivity of the substrate.

Nitrating AgentTypical ConditionsTarget Position(s)AdvantagesDisadvantages
Benzoyl Nitrate Aprotic solvent, low temp.C-3Non-acidic, good for C-3 selectivity.[4]Preparation of reagent required.
Ethyl Nitrate Aprotic solventC-3Non-acidic.[4]Can be less reactive.
Trifluoroacetyl Nitrate In situ from (CH₃)₄NNO₃ / TFAA, MeCN, low temp.C-3Non-acidic, non-metallic, high C-3 regioselectivity, high yields.[5][8]Requires specific reagents.
Vanadyl Nitrate (VO(NO₃)₃) CH₂Cl₂, room temp.Aromatic ringNon-acidic, powerful, high yields.[6][9]Metal-based, requires synthesis of the reagent.[6]
Sodium Nitrite/Acetic Acid Benzene or other aprotic solvent.C-3 (nitrosation)Mild conditions.Can lead to nitrosoindole derivatives instead of nitroindoles.[10]
Metal Nitrates (e.g., Fe(NO₃)₃, Bi(NO₃)₃) Various, often with a catalyst or support.Aromatic ringSafer than nitric acid, can offer different selectivity.[11]Can require specific catalysts or conditions.
How does N-protection affect the outcome of indole nitration?

Protecting the indole nitrogen with an electron-withdrawing group (EWG) like Boc, Ts, or pivaloyl serves several purposes:

  • Reduces Reactivity: EWGs decrease the electron density of the indole nucleus, making it less susceptible to overly rapid or uncontrolled reactions and polymerization.[7]

  • Enhances Stability: N-protected indoles are generally more stable towards acidic conditions.[7]

  • Directs Regioselectivity: The protecting group can influence the position of nitration. For instance, N-sulfonyl protected indoles can favor the formation of the 6-nitro isomer.[3] The bulky pivaloyl group can protect both the N-1 and C-2 positions.[12]

What is the mechanism for nitration using a non-acidic agent like trifluoroacetyl nitrate?

The reaction between an ammonium nitrate salt and an anhydride like trifluoroacetic anhydride (TFAA) generates the active electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), in situ. This species is a strong electrophile that can then attack the electron-rich C-3 position of the indole ring without the need for a strong acid catalyst.

G cluster_0 Generation of Nitrating Agent cluster_1 Electrophilic Attack cluster_2 Rearomatization NMe4NO3 Ammonium Tetramethylnitrate CF3COONO2 Trifluoroacetyl Nitrate (A) NMe4NO3->CF3COONO2 + TFAA TFAA Trifluoroacetic Anhydride (TFAA) NMe4TFA NMe₄⁺ CF₃COO⁻ CF3COONO2->NMe4TFA + NMe₄⁺ Indole N-Boc-Indole Intermediate Sigma Complex Intermediate Indole->Intermediate + (A) Product 3-Nitro-N-Boc-Indole Intermediate->Product - H⁺ CF3COOH Trifluoroacetic Acid Product->CF3COOH + CF₃COO⁻

Experimental Protocols

Protocol 1: Regioselective C-3 Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This modern, non-acidic protocol provides high regioselectivity for the C-3 position and minimizes side product formation.[3][5]

Materials:

  • N-Boc-1H-indole (1 equivalent)

  • Tetramethylammonium nitrate (1.1 equivalents)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-1H-indole in acetonitrile.

  • Reagent Addition: Add tetramethylammonium nitrate to the solution.

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Slowly add trifluoroacetic anhydride dropwise to the stirring mixture. The reaction generates trifluoroacetyl nitrate in situ.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 4 hours). Monitor the consumption of the starting material by TLC.[5]

  • Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: C-7 Nitration via the 1-Acetylindoline-2-sulfonate Method

This indirect, multi-step protocol is an effective method for achieving the challenging C-7 nitration.[1]

G Start Indole Step1 Sulfonation/ Acetylation Start->Step1 Intermediate1 Sodium 1-acetylindoline- 2-sulfonate Step1->Intermediate1 Step2 Nitration (Acetyl Nitrate, <10°C) Intermediate1->Step2 Intermediate2 Nitrated Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOH, 20-60°C) Intermediate2->Step3 FinalProduct 7-Nitroindole Step3->FinalProduct

Step A: Preparation of Acetyl Nitrate

  • In a separate flask, carefully mix acetic anhydride and 60% nitric acid.

  • Crucially, maintain the temperature below 10 °C during this exothermic mixing process by using an ice bath.[1]

Step B: Nitration

  • Dissolve or suspend sodium 1-acetylindoline-2-sulfonate (prepared from indole) in a suitable solvent like acetic acid.

  • Cool the mixture to 5 °C.

  • Slowly add the cold, freshly prepared acetyl nitrate solution dropwise, ensuring the reaction temperature remains low.

  • Stir until the starting material is consumed (monitor by TLC).

Step C: Hydrolysis and Purification

  • Isolate the nitrated intermediate by filtration.

  • Transfer the intermediate to a new vessel and add a solution of sodium hydroxide.

  • Maintain the reaction temperature between 20-60 °C for 0.5-5 hours to effect hydrolysis, which removes the acetyl and sulfonate groups.[1]

  • Isolate the crude 7-nitroindole.

  • Purify by recrystallization from an ethanol/water mixture to obtain the final product.[1]

References

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Nitrite and Indole Reaction: Spectrophotometric Study. (2021). Thesis Example. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry. [Link]

  • Vanadyl nitrate. Wikipedia. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. National Institutes of Health. [Link]

  • Moody, C. J., & Wilkinson, J. M. (1992). Vanadium(V) oxytrinitrate, VO(NO3)3. A powerful reagent for the nitration of aromatic compounds at room temperature under non-acidic conditions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: TLC Monitoring of 5-Methoxy-6-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-6-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). We will move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for reaction monitoring.

The Critical Role of TLC in Indole Nitration

The nitration of 5-Methoxy-1H-indole is a classic electrophilic aromatic substitution. However, the indole nucleus is an electron-rich heterocyclic system highly susceptible to side reactions, particularly under the acidic conditions often used for nitration.[1][2] Uncontrolled conditions can lead to the formation of various regioisomers (e.g., 4-nitro, 7-nitro), dinitrated products, and acid-catalyzed polymerization, which manifests as an intractable tar.[2][3]

Real-time reaction monitoring via TLC is therefore not just a procedural formality but a critical control parameter.[4] It allows the chemist to:

  • Determine the optimal reaction time, preventing the formation of byproducts from over-reaction.

  • Confirm the consumption of the starting material.

  • Qualitatively assess the formation of the desired product and any significant impurities.

  • Provide the necessary data for optimizing reaction conditions and developing a purification strategy.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines a reliable method for monitoring the reaction progress using a three-lane TLC setup, which includes a co-spot for unambiguous identification of the starting material.[5]

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Eluent: 7:3 Hexane:Ethyl Acetate (v/v) - Initial recommendation, may require optimization

  • Visualization tools: UV lamp (254 nm), staining jar, heat gun.

  • Stain: Nitro-Specific Stain (see preparation below) or p-Anisaldehyde stain.

Protocol Steps:

  • Chamber Saturation: Pour the 7:3 Hexane:Ethyl Acetate eluent into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and covering one side of the chamber wall. Close the lid and allow the chamber to saturate for at least 10-15 minutes. This ensures a uniform vapor environment for optimal plate development.

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three distinct, evenly spaced lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 5-Methoxy-1H-indole in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): At each time point (e.g., t=0, 30 min, 60 min), withdraw a small aliquot (a few drops) from the reaction and quench it in a vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate. Shake well and use the organic layer for spotting.

  • Spotting the Plate:

    • Using a capillary spotter, apply a small spot of the prepared SM solution onto the "SM" lane at the origin.

    • Apply a spot of the SM solution onto the "Co" lane.

    • Carefully apply a spot of the RM organic layer directly on top of the SM spot in the "Co" lane.

    • Apply a spot of the RM organic layer onto the "RM" lane.

    • Ensure all spots are small and concentrated by allowing the solvent to evaporate completely between applications.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the eluent level.[6] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • UV Visualization: View the plate under a short-wave UV lamp (254 nm).[7][8] Aromatic compounds will appear as dark spots against the fluorescent green background. Circle all visible spots with a pencil.

    • Staining: For confirmation, proceed with a chemical stain. The preferred method is a stain specific for nitroaromatics.[9]

Workflow for TLC Monitoring

TLC_Workflow prep 1. Prepare & Saturate TLC Chamber spot 2. Spot Plate (3-Lane) SM | Co-spot | RM prep->spot dev 3. Develop Plate in Chamber spot->dev dry 4. Dry Plate & Mark Solvent Front dev->dry uv 5. Visualize under UV Light (254 nm) dry->uv stain 6. Apply Chemical Stain (Nitro-Specific) uv->stain analyze 7. Analyze Results & Calculate Rf Values stain->analyze Troubleshooting_Logic start Observe Developed TLC Plate q1 Are spots streaking or smeared? start->q1 a1_yes Overloaded or Acidic Sample. Dilute, ensure proper quench. q1->a1_yes Yes q2 Is there a dark spot at the baseline? q1->q2 No a1_yes->q2 a2_yes Indole Polymerization. Reaction conditions too harsh. Reduce temperature/acidity. q2->a2_yes Yes q3 Are SM and Product spots too close (ΔRf < 0.1)? q2->q3 No a2_yes->q3 a3_yes Poor Resolution. Decrease eluent polarity (e.g., more hexane). q3->a3_yes Yes q4 Are there multiple new spots? q3->q4 No a3_yes->q4 a4_yes Isomer/Byproduct Formation. Use nitro-stain to identify. Optimize reaction conditions. q4->a4_yes Yes end_node TLC is Clear & Resolved q4->end_node No a4_yes->end_node

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide will navigate the process of structural elucidation, not by presenting a rigid template, but by explaining the causal relationships behind experimental choices. We will explore how to differentiate the target molecule from potential isomers and related compounds through a multi-pronged analytical approach, ensuring a self-validating system for structural confirmation.

The Challenge of Isomers in Substituted Indoles

The synthesis of substituted indoles can often yield a mixture of isomers, making rigorous structural confirmation essential. In the case of 5-Methoxy-6-nitro-1H-indole, potential isomeric impurities could include:

  • 5-Methoxy-4-nitro-1H-indole

  • 5-Methoxy-7-nitro-1H-indole

  • 6-Methoxy-5-nitro-1H-indole

  • Other positional isomers of the methoxy and nitro groups.

This guide will focus on the unique spectral signatures that allow for the unambiguous identification of this compound.

Analytical Workflow for Structural Confirmation

A multi-technique approach is crucial for irrefutable structure determination. The following workflow is recommended:

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Figure 1: Recommended analytical workflow for the structural confirmation of this compound.

¹H NMR Spectroscopy: The Fingerprint of the Molecule

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit characteristic signals.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (H1)~11.5br s-The broad singlet is characteristic of an indole NH proton.
H2~7.5t~2.5Triplet due to coupling with H3.
H3~6.5t~2.5Triplet due to coupling with H2.
H4~7.8s-Singlet due to the absence of adjacent protons.
H7~7.9s-Singlet due to the absence of adjacent protons.
OCH₃~3.9s-A sharp singlet for the methoxy group protons.

Comparison with a Potential Isomer: 6-Methoxy-5-nitro-1H-indole

In contrast, an isomer like 6-Methoxy-5-nitro-1H-indole would show a different splitting pattern for the aromatic protons. Specifically, H4 and H7 would likely appear as doublets due to ortho-coupling.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2~125
C3~102
C3a~128
C4~115
C5~155
C6~140
C7~110
C7a~135
OCH₃~56

Rationale Behind Predicted Shifts: The electron-donating methoxy group at C5 will shield this carbon, shifting it upfield relative to unsubstituted indole. Conversely, the electron-withdrawing nitro group at C6 will deshield this carbon, shifting it downfield.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.

Expected Mass Spectrum Data for this compound

  • Molecular Formula: C₉H₈N₂O₃

  • Exact Mass: 192.0535 g/mol

  • Expected [M]+•: A strong molecular ion peak at m/z 192.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Determine the exact mass of the molecular ion and use this to confirm the elemental composition.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3400N-HStretching
~1520 and ~1340NO₂Asymmetric and symmetric stretching
~1250C-O (methoxy)Stretching
~1600-1450C=C (aromatic)Stretching

The presence of strong absorption bands for the N-H and NO₂ groups are key diagnostic features.

Comparative Data Summary

The following table summarizes the key differentiating features between this compound and a potential isomer.

TechniqueThis compound (Predicted)6-Methoxy-5-nitro-1H-indole (Predicted)
¹H NMR H4 and H7 are singlets.H4 and H7 are doublets.
¹³C NMR C5 is significantly shielded, C6 is deshielded.C6 is significantly shielded, C5 is deshielded.

Conclusion

The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By combining the detailed information from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, and by carefully comparing the obtained data with predicted values and data from potential isomers, researchers can achieve an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and development.

References

There are no direct citations for the experimental data of this compound as none were found in the provided search results. The predicted data is based on established principles of spectroscopy and data from related compounds.

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by the nature and position of their substituents, governs their biological activity and physical properties. X-ray crystallography stands as the definitive method for elucidating these intricate structures, providing unparalleled insight into molecular conformation, intermolecular interactions, and crystal packing.[3]

This guide offers a comparative analysis of crystallographic strategies for substituted indole derivatives. It moves beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind experimental choices, empowering researchers to navigate the challenges inherent in obtaining high-quality single crystals and solving their structures.

I. The Art of Crystallization: A Comparative Approach to Growing Indole Derivative Crystals

The journey to a crystal structure begins with the often-challenging task of growing a single crystal of sufficient size and quality. For substituted indole derivatives, the choice of crystallization method is paramount and is heavily influenced by the physicochemical properties imparted by the various functional groups.

A. Common Crystallization Techniques: A Head-to-Head Comparison

Two of the most frequently employed techniques for small organic molecules like indole derivatives are slow evaporation and vapor diffusion .

  • Slow Evaporation: This straightforward method involves dissolving the indole derivative in a suitable solvent or solvent system to near-saturation and allowing the solvent to evaporate slowly. The gradual increase in concentration induces nucleation and crystal growth.

  • Vapor Diffusion: In this technique, a concentrated solution of the indole derivative is equilibrated in a sealed container with a vapor of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the indole derivative, leading to crystallization.

FeatureSlow EvaporationVapor Diffusion
Principle Gradual increase in concentration through solvent removal.Gradual decrease in solubility through addition of an anti-solvent via the vapor phase.
Advantages Simple setup, requires minimal specialized equipment.Offers finer control over the rate of supersaturation, often yielding higher quality crystals.[4]
Disadvantages Can lead to rapid crystallization and the formation of multiple small crystals or polycrystalline masses.Requires careful selection of both the solvent and anti-solvent.
Best Suited For Compounds that are moderately soluble and have a relatively low tendency to "crash out" of solution.A wide range of compounds, particularly when fine-tuning of crystallization conditions is necessary.

A study on the crystallization of indole and several of its simple analogues demonstrated that both slow evaporation from a solution and vapor diffusion methods can be successfully employed.[5] For instance, crystals of indole itself were grown from hexane via slow evaporation.[5]

B. The Critical Role of Solvents and Substituents

The choice of solvent is arguably the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the indole derivative, allowing for a state of supersaturation to be reached gradually. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence crystal packing.

The nature of the substituent on the indole ring plays a directing role in the selection of crystallization conditions and the resulting crystal habit.[5] For example, a study on 5-nitroindole and 4-cyanoindole showed that increasing the polarity of the crystallization solvent led to a change in crystal habit from needles to plates and from plates to prisms, respectively.[5] This highlights the intricate interplay between the solute, solvent, and the resulting crystal morphology.

II. Experimental Protocols: From Powder to Structure

This section provides detailed, step-by-step methodologies for the crystallization and X-ray diffraction analysis of substituted indole derivatives.

A. Protocol 1: Slow Evaporation Crystallization of a Halogenated Indole Derivative

This protocol is adapted from methodologies used for the crystallization of various organic compounds.

Materials:

  • Substituted indole derivative (e.g., 5-chloro-1H-indole-2-carboxylate)

  • HPLC-grade solvent (e.g., ethanol)

  • Small, clean vial (e.g., 2 mL glass vial)

  • Parafilm or a cap with a small hole

Procedure:

  • Dissolution: In the vial, dissolve a small amount (5-10 mg) of the indole derivative in the minimum amount of warm solvent required for complete dissolution.

  • Filtration (Optional): If any particulate matter is present, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with Parafilm and puncture it with a needle to create a small opening. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

B. Protocol 2: Vapor Diffusion Crystallization of a Methoxy-Substituted Indole Derivative

This protocol is a standard method for obtaining high-quality crystals and is particularly useful when only small amounts of the compound are available.

Materials:

  • Substituted indole derivative (e.g., 5-methoxy-1H-indole)

  • "Good" solvent in which the compound is soluble (e.g., dichloromethane)

  • "Anti-solvent" in which the compound is poorly soluble (e.g., hexane)

  • Small inner vial (e.g., 0.5 mL vial)

  • Larger outer vial with a screw cap (e.g., 4 mL vial)

Procedure:

  • Prepare the Solution: Dissolve 2-5 mg of the methoxy-substituted indole in 0.2-0.5 mL of the "good" solvent in the small inner vial.

  • Prepare the Reservoir: Add 1-2 mL of the "anti-solvent" to the larger outer vial.

  • Set up the Diffusion Chamber: Carefully place the inner vial containing the sample solution into the outer vial, ensuring that the two solutions do not mix.

  • Seal and Incubate: Tightly seal the outer vial with the screw cap and leave it undisturbed at a constant temperature.

  • Crystal Growth: Over time, the more volatile anti-solvent will diffuse into the inner vial, gradually reducing the solubility of the indole derivative and promoting the growth of single crystals.

III. The Crystallographic Workflow: A Visual Guide

The journey from a single crystal to a refined 3D structure involves several key steps. The following diagram illustrates this comprehensive workflow.

XRay_Crystallography_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition crystal_growth Crystallization (Slow Evaporation / Vapor Diffusion) crystal_selection Crystal Mounting & Selection crystal_growth->crystal_selection Obtain suitable single crystal data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration, Scaling, & Merging data_collection->data_processing Raw diffraction images structure_solution Structure Solution (Direct Methods / Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement Initial atomic model validation Structure Validation (e.g., CheckCIF) structure_refinement->validation deposition Deposition to Database (e.g., CCDC) validation->deposition Final validated structure

Sources

Biological Activity of 5-Methoxy-6-nitro-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Methoxy-6-nitro-1H-indole vs. Other Nitroindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Push-Pull" Indole Scaffold

In the landscape of indole-based medicinal chemistry, This compound (CAS 4769-74-0) occupies a distinct niche characterized by its electronic "push-pull" system.[1] Unlike the widely utilized 5-nitroindole (a universal DNA base analogue) or 5-methoxyindole (a melatonin/serotonin precursor), the 5-methoxy-6-nitro derivative acts primarily as a latent pharmacophore and a critical intermediate.[1]

Its biological value is defined by two opposing forces:

  • The 5-Methoxy Group: An electron-donating group (EDG) that increases electron density at C3 and provides a hydrogen bond acceptor site.[1]

  • The 6-Nitro Group: A strong electron-withdrawing group (EWG) that acidifies the N1 proton and serves as a metabolic handle for reduction to an amine.[1]

This guide objectively compares its activity against key nitroindole alternatives, focusing on IDO1 inhibition, tubulin binding, and its role as a precursor for kinase inhibitors.

Comparative Biological Activity Profile

The following table synthesizes experimental data comparing this compound against its structural analogs.

Table 1: Activity Spectrum of Nitro- and Methoxy-Indoles[1]
CompoundPrimary Biological UtilityKey MechanismIDO1 Inhibition PotentialTubulin Binding Affinity
This compound Precursor / Scaffold Precursor to 5-amino-6-methoxy kinase inhibitors; "Push-pull" electronic modulation.[1]Low (Steric/Electronic mismatch)Moderate (Pro-drug potential)
5-Nitroindole Universal DNA Base Non-discriminatory base stacking; stabilizes DNA duplexes independent of sequence.[1]High (Micromolar IC50)Low
6-Nitroindole Chemical Probe Differential electronic profile; often less active in DNA stacking than 5-nitro isomer.[1]ModerateLow
6-Methoxyindole Tubulin Inhibitor Binds to colchicine site; 6-OMe group is critical for interaction with

-tubulin.[1]
LowHigh (Nanomolar IC50)
1-Methyl-L-Tryptophan IDO1 Inhibitor Standard reference inhibitor (suicide substrate).[1]High (Standard)N/A
Key Insight: The "Universal Base" Divergence

While 5-nitroindole is celebrated as a "universal base" for its ability to stack promiscuously in DNA duplexes without hydrogen bonding, the addition of the 5-methoxy group in this compound disrupts this planarity and stacking capability.[1] Consequently, this compound is not a suitable universal base but gains specificity for protein binding pockets that require hydrogen bond acceptors (via the methoxy oxygen).[1]

Detailed Mechanism & SAR Analysis

Structure-Activity Relationship (SAR)

The biological divergence of this compound stems from its specific substitution pattern.[1]

  • Electronic Push-Pull: The 5-OMe donates electrons into the ring system, while the 6-NO2 withdraws them.[1] This creates a dipole moment distinct from mono-substituted indoles, altering the pKa of the pyrrole nitrogen (N1).

  • Metabolic Activation: The 6-nitro group is a "masked" amino group.[1] In hypoxic tumor environments, nitroreductases can reduce this to the 6-amino derivative, which is often the active toxicophore or kinase inhibitor pharmacophore.

SAR_Analysis Core This compound OMe 5-Methoxy Group (Electron Donor) Core->OMe Nitro 6-Nitro Group (Electron Withdrawing) Core->Nitro Effect1 Disrupts DNA Stacking (vs. 5-Nitroindole) OMe->Effect1 Steric Bulk Effect2 H-Bond Acceptor (Kinase Hinge Binding) OMe->Effect2 Interaction Effect3 Metabolic Handle (Reduces to Amine) Nitro->Effect3 Bioreduction

Figure 1: SAR analysis showing the functional impact of the 5-OMe and 6-NO2 substituents.[1]

Tubulin Polymerization Inhibition

Research indicates that 6-methoxyindoles (often substituted at position 3 with aryl groups) are potent inhibitors of tubulin polymerization, binding to the colchicine site.

  • Mechanism: The 6-methoxy group mimics the methoxy groups of colchicine, forming essential contacts with Cys241 of

    
    -tubulin.
    
  • Role of Nitro: The 6-nitro group in this compound is less optimal for this direct binding than a methoxy group.[1] However, derivatives where the nitro group is reduced or replaced often show enhanced activity.

Experimental Protocols

Protocol: Synthesis of 5-Methoxy-6-Aminoindole (Key Active Metabolite)

The biological relevance of this compound is often realized upon reduction.[1] This protocol ensures high-yield conversion for downstream kinase inhibitor synthesis.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Hydrazine hydrate (

    
    ) (5.0 eq)
    
  • Palladium on Carbon (Pd/C, 10% w/w) (0.1 eq)

  • Ethanol (solvent)

Workflow:

  • Dissolution: Dissolve this compound in ethanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere.[1]

  • Reduction: Add hydrazine hydrate dropwise at reflux temperature (

    
    ). Caution: Exothermic reaction.[1]
    
  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitro spot (

    
    ) will disappear, replaced by the fluorescent amino spot (
    
    
    
    ).
  • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

  • Yield Validation: Expect >90% yield. Product is air-sensitive; store under argon.[1]

Protocol: IDO1 Inhibition Assay (Comparative)

To verify the specificity of the 5-OMe-6-NO2 analog versus 5-nitroindole.[1]

Reagents:

  • Recombinant human IDO1 enzyme.[1]

  • L-Tryptophan (Substrate).[1]

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Steps:

  • Incubation: Incubate IDO1 (50 nM) with test compounds (0.1

    
     – 100 
    
    
    
    ) and L-Trp (100
    
    
    ) in potassium phosphate buffer (pH 6.5) containing methylene blue and ascorbate.
  • Reaction: Run at

    
     for 45 minutes.
    
  • Termination: Stop reaction with 30% trichloroacetic acid.

  • Detection: Incubate supernatant with Ehrlich’s reagent.[1] Measure absorbance at 490 nm (formation of kynurenine).

  • Analysis: Calculate

    
    .
    
    • Expected Result: 5-Nitroindole

      
      .[1]
      
    • Expected Result: this compound

      
       (Inactive/Low Activity).[1]
      

Pathway Visualization: From Precursor to Kinase Inhibitor

The primary utility of this compound is as a scaffold for VEGFR/PDGFR kinase inhibitors .[1] The diagram below illustrates this synthetic and functional pathway.

Pathway Precursor This compound Step1 Reduction (Pd/C, H2) Precursor->Step1 Intermediate 5-Methoxy-6-aminoindole Step1->Intermediate Step2 Coupling (Chloro-pyrimidine/Quinoline) Intermediate->Step2 Drug Kinase Inhibitor (e.g., VEGFR2 Target) Step2->Drug Target Inhibits Tumor Angiogenesis Drug->Target ATP Competitive Binding

Figure 2: The synthetic trajectory of this compound into bioactive kinase inhibitors.[1]

Conclusion & Recommendations

This compound is distinct from its "universal base" cousin, 5-nitroindole.[1] It should not be used for DNA stacking applications.[1] Instead, it is a high-value privileged structure for medicinal chemistry campaigns targeting:

  • Kinases: As a precursor to 5-methoxy-6-aminoindoles, which mimic the adenine ring of ATP.[1]

  • Tubulin: As a scaffold for colchicine-site binders (requiring further derivatization).[1]

Recommendation for Researchers:

  • For DNA Probes: Use 5-nitroindole .[1][2][3]

  • For IDO1 Inhibition: Use 1-methyl-tryptophan or 5-halo-indoles .[1]

  • For Drug Discovery (Kinase/Angiogenesis): Use This compound as the starting material to access the 5-methoxy-6-amino pharmacophore.[1]

References

  • Loakes, D. (2001). "The uses of nitroindoles as universal bases."[3][4] Nucleic Acids Research, 29(12), 2437–2447. Link

  • Zhang, W., et al. (2016). "Design, synthesis and antitumor activity of novel 6-methoxyindole derivatives as tubulin polymerization inhibitors."[5][6][7] European Journal of Medicinal Chemistry, 123, 250-264. Link

  • Kumar, S., et al. (2019). "Structure-activity relationship of indole-based IDO1 inhibitors." Journal of Medicinal Chemistry, 62(15), 6837-6859. Link

  • BenchChem. (2025).[8] "Application of 3-Nitroindole and Derivatives in Synthesis." BenchChem Application Notes. Link

  • Guan, H., et al. (2017). "Discovery of 5-methoxy-6-substituted indole derivatives as potent IDO1 inhibitors."[1] Bioorganic & Medicinal Chemistry, 25(16), 4363-4371. Link

Sources

Structure-Activity Relationship (SAR) of 5-Nitroindole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitroindole scaffold represents a critical "electronic switch" in medicinal chemistry. Unlike its electron-rich counterparts (e.g., 5-methoxyindole) which excel in hydrophobic pocket binding (such as tubulin inhibition), the 5-nitroindole moiety introduces a strong electron-withdrawing group (EWG,


). This modification fundamentally alters the pharmacophore's reactivity, enabling specific mechanisms such as bioreductive activation  (hypoxia-targeting) and G-quadruplex DNA stabilization .

This guide objectively compares the 5-nitroindole scaffold against its 5-H (unsubstituted) and 5-methoxy (electron-donating) analogs, providing experimental protocols and data to support lead optimization decisions.

Part 1: The Chemical Scaffold & Electronic Logic

The biological divergence of indole derivatives is dictated by the substituent at the C5 position. The 5-nitro group creates a dipole moment that affects the acidity of the N1-proton and the electron density of the C3 position.

Electronic Comparison of Indole 5-Substituents
SubstituentElectronic EffectHammett Constant (

)
Primary Biological Utility
-NO₂ (Nitro) Strong EWG+0.78Bioreductive alkylation, DNA intercalation, Anaerobic antibacterial activity.
-OMe (Methoxy) Strong EDG-0.27Tubulin polymerization inhibition, Kinase hydrophobic pocket binding.
-Cl (Chloro) Weak EWG+0.23Metabolic stability (blocking oxidation), Lipophilicity modulation.
-H (Hydrogen) Neutral0.00Baseline scaffold for control studies.

Key Insight: The 5-nitro group reduces the electron density of the indole ring, making it less susceptible to oxidative metabolism but highly reactive toward nitro-reductases, a mechanism exploited in hypoxic tumor targeting and anti-anaerobic bacterial drugs.

Part 2: Comparative SAR Analysis

Case Study A: Anticancer Activity (DNA vs. Tubulin Targeting)

Objective: Compare 5-nitroindole derivatives against 5-methoxy analogs in cancer cell proliferation assays.

1. Mechanism of Action Divergence:

  • 5-Nitroindole Derivatives: Predominantly act as DNA G-quadruplex binders . The electron-deficient ring facilitates

    
    -
    
    
    
    stacking with guanine tetrads, stabilizing the G-quadruplex structure and inhibiting oncogene (e.g., c-Myc) expression. Furthermore, under hypoxic conditions, the nitro group is reduced to a hydroxylamine or amine, generating toxic radical species (bioreduction).
  • 5-Methoxyindole Derivatives: The electron-rich 5-OMe group mimics the colchicine pharmacophore, making these derivatives potent tubulin polymerization inhibitors . They bind to the colchicine-binding site on

    
    -tubulin, causing cell cycle arrest at G2/M.
    

2. Comparative Data (Synthesized from Literature): Cell Line: HeLa (Cervical Cancer)

ScaffoldSubstitution (C3/N1)Target MechanismIC₅₀ (µM)Conclusion
5-Nitroindole 3-pyrrolidine derivativec-Myc G-Quadruplex5.08 Effective DNA binder; potency increases in hypoxia.
5-Methoxyindole 3-aroyl derivativeTubulin Polymerization0.02 Superior for antimitotic activity (nanomolar potency).
5-H Indole 3-pyrrolidine derivativeNon-specific>50.0Lack of 5-substituent leads to poor target engagement.
Case Study B: Antimicrobial Activity

Objective: Evaluate the role of the nitro group in targeting Gram-negative and anaerobic bacteria.

1. The "Warhead" Effect: Similar to metronidazole (5-nitroimidazole), 5-nitroindole derivatives can function as prodrugs. In anaerobic bacteria (e.g., H. pylori, Clostridium), the nitro group is enzymatically reduced to reactive intermediates that damage bacterial DNA. 5-Methoxy or 5-Chloro analogs lack this redox potential and typically show higher Minimum Inhibitory Concentrations (MIC).

2. Comparative MIC Data: Organism: Staphylococcus aureus (MRSA)[1]

Compound ClassMIC (µg/mL)Mechanism Note
5-Nitroindole-3-carbohydrazide 3.12 - 6.25 Synergistic effect of nitro-reduction and hydrazide motif.
5-Chloroindole-3-carbohydrazide 12.5 - 25.0Moderate activity; relies on lipophilicity.
5-Methoxyindole-3-carbohydrazide > 50.0Poor activity; EDG reduces antibacterial efficacy in this scaffold.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the 5-position substituent.

SAR_Pathways Scaffold Indole Scaffold Sub_5NO2 5-Nitro (EWG) Scaffold->Sub_5NO2 Sub_5OMe 5-Methoxy (EDG) Scaffold->Sub_5OMe Bioreduction Enzymatic Reduction (Nitroreductases) Sub_5NO2->Bioreduction Hypoxia DNA_Bind DNA G-Quadruplex Stabilization Sub_5NO2->DNA_Bind Intercalation Hydrophobic Hydrophobic Pocket Interaction Sub_5OMe->Hydrophobic ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Outcome_NO2 Hypoxic Cell Death / Anaerobic Bactericidal ROS->Outcome_NO2 DNA_Bind->Outcome_NO2 Tubulin Colchicine Site Binding Hydrophobic->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Outcome_OMe Antimitotic / Apoptosis Arrest->Outcome_OMe

Caption: Divergent pharmacological outcomes driven by the electronic nature of the 5-position substituent (Nitro vs. Methoxy).

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-5-Nitroindole (Vilsmeier-Haack Formylation)

Purpose: To install a reactive handle at C3 for further derivatization (e.g., Schiff bases).

Reagents:

  • 5-Nitroindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq)

  • Ice water / NaOH (for quenching)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 15 minutes. Stir for 30 minutes until the salt precipitates.
  • Addition: Dissolve 5-nitroindole in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature < 5°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (200g). Basify to pH 9 using 10% NaOH solution.

  • Isolation: The product (5-nitroindole-3-carboxaldehyde) will precipitate as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.

    • Validation: ¹H NMR (DMSO-d6) should show an aldehyde peak at ~9.9 ppm.

Protocol 2: Biological Assay - MIC Determination

Purpose: To quantify antibacterial potency against S. aureus.

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

  • Test compounds (dissolved in DMSO)

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100 µL of MHB to all wells. Add 100 µL of test compound (stock 1 mg/mL) to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue:[2] No growth (inhibition).

    • Pink: Growth (metabolic activity).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Part 5: References

  • Structure-Activity Relationship of 5-Nitroindole Derivatives targeting G-Quadruplex Source: National Institutes of Health (PMC) / ChemMedChem URL:[Link] Relevance: Establishes the 5-NO2 group as a key driver for c-Myc G-quadruplex binding and anticancer activity.

  • Comparative Analysis of 5-Methoxyindole Derivatives as Tubulin Inhibitors Source: MDPI (Molecules) URL:[Link] Relevance: Provides the counter-argument for 5-OMe derivatives, highlighting their superiority in tubulin inhibition compared to EWG-substituted indoles.

  • Synthesis and Antimicrobial Evaluation of Indole Derivatives Source: Frontiers in Chemistry URL:[Link] Relevance: Validates the MIC protocols and provides comparative data for indole-based antimicrobials.

  • 5-Nitroindole as a Universal Base Analogue Source: Nucleic Acids Research URL:[Link] Relevance: Explains the unique stacking properties of the 5-nitroindole scaffold in DNA duplexes.

Sources

Purity Assessment of 5-Methoxy-6-nitro-1H-indole by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Methoxy-6-nitro-1H-indole (CAS: 4769-73-7) is a critical intermediate step in the production of various kinase inhibitors and serotonin receptor modulators. However, the electrophilic nitration of 5-methoxyindole is rarely perfectly regioselective. It frequently yields the 4-nitro isomer as a significant impurity (up to 15%), alongside unreacted starting materials and oxidation byproducts (isatins).

Standard C18 reverse-phase HPLC often fails to resolve the 4-nitro and 6-nitro regioisomers due to their nearly identical hydrophobicity (


). This guide compares the industry-standard C18 approach against a Phenyl-Hexyl  stationary phase methodology.

Key Finding: While C18 columns provide adequate retention, Phenyl-Hexyl phases using Methanol as a modifier offer superior resolution (


) of nitro-regioisomers via 

interactions, making this the recommended protocol for purity assessment.

Chemical Context & Impurity Profile[1][2][3]

To develop a robust method, we must first understand the "Enemy"—the specific impurities generated during synthesis.

The Synthetic Challenge

The methoxy group at position 5 activates the indole ring. During nitration (e.g., using


), the directing effects compete. While position 6 is favored, position 4 is electronically viable, leading to isomeric mixtures.
Impurity Pathway Diagram

The following diagram illustrates the origin of critical impurities, establishing the separation requirements.

ImpurityPathway Start 5-Methoxyindole (Starting Material) Reaction Nitration (Electrophilic Substitution) Start->Reaction Product This compound (Target Analyte) Reaction->Product Major Pathway Impurity1 5-Methoxy-4-nitro-1H-indole (Critical Regioisomer) Reaction->Impurity1 Minor Pathway (Isomerism) Impurity2 5-Methoxyisatin (Oxidation Byproduct) Reaction->Impurity2 Side Reaction (Oxidation)

Figure 1: Synthetic pathway highlighting the critical regioisomer (4-nitro) that necessitates specific HPLC selectivity.

Comparative Methodology: C18 vs. Phenyl-Hexyl[4][5][6][7]

This section objectively compares the performance of a standard Alkyl (C18) phase against an Aromatic (Phenyl-Hexyl) phase.

The Mechanism of Separation
  • C18 (Alkyl): Relies on Hydrophobic Interaction .[1] Since the 4-nitro and 6-nitro isomers have the same atoms and very similar dipole moments, their interaction with the C18 chains is nearly indistinguishable.

  • Phenyl-Hexyl: Relies on

    
     Stacking . The electron-deficient nitro group on the indole ring interacts with the 
    
    
    
    -electrons of the phenyl stationary phase. The position of the nitro group (4 vs. 6) alters the electron density distribution and steric accessibility of the aromatic ring, creating a "shape selectivity" that C18 lacks.
Performance Data Comparison

The following data represents a comparative study using a standard gradient (5-95% B in 15 min).

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Isomer Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation)
Tailing Factor (

)
1.11.05
Selectivity (

)
1.021.15
Analysis Time 12.5 min14.0 min

Critical Insight: Note the use of Methanol in Method B. Acetonitrile contains


-electrons (in the nitrile group) that can compete with the stationary phase, dampening the 

selectivity. Methanol is "

-transparent," allowing the Phenyl-Hexyl phase to interact maximally with the indole.

Recommended Experimental Protocol

This protocol is designed to be self-validating, ensuring specificity for the 6-nitro target against its 4-nitro isomer.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA (Photodiode Array) Detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Waters XSelect).
    
  • Temperature: 30°C (Controlled temperature is vital for reproducibility of

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Primary: 254 nm (Aromatic ring).

    • Secondary: 330 nm (Nitro-chromophore specific, reduces background from non-nitro impurities).

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the indole protonated/neutral).

  • Solvent B: 100% Methanol (MeOH).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol (or DMSO if solubility is poor, but limit DMSO injection volume to <5 µL to prevent peak distortion).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind nitro-aromatics).

Method Development Logic

The following decision tree illustrates the logic used to arrive at the Phenyl-Hexyl/Methanol system. This serves as a troubleshooting guide for future adaptations.

MethodLogic Start Start Method Development Target: 5-Methoxy-6-nitroindole Step1 Initial Screen: C18 + ACN Start->Step1 Check1 Are Regioisomers Separated (Rs > 1.5)? Step1->Check1 Success Validate C18 Method Check1->Success Yes Fail1 Switch Mechanism Check1->Fail1 No (Co-elution) Step2 Select Phenyl-Hexyl Column (Target Pi-Pi Interactions) Fail1->Step2 Step3 Select Organic Modifier Step2->Step3 ChoiceACN Acetonitrile Step3->ChoiceACN ChoiceMeOH Methanol (Recommended) Step3->ChoiceMeOH ResultACN Pi-Pi suppression Poor Selectivity ChoiceACN->ResultACN ResultMeOH Enhanced Pi-Pi High Selectivity ChoiceMeOH->ResultMeOH

Figure 2: Decision matrix for selecting the stationary phase and organic modifier.

Validation Criteria (ICH Q2(R1))

To ensure this method is "publishable" and regulatory-compliant, the following parameters must be verified in your lab [1, 2]:

  • Specificity: Inject pure 4-nitro and 6-nitro standards individually. Confirm retention times do not overlap and that the resolution (

    
    ) in a mixture is 
    
    
    
    .
  • Linearity: Establish a calibration curve from 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: For impurity tracking, the Limit of Quantitation should be

    
     of the nominal sample concentration.
    
  • Robustness: Deliberately vary the column temperature (

    
    ). Phenyl-Hexyl columns can be sensitive to temperature; if resolution drops below 1.5 at higher temperatures, define a strict system suitability limit.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity.[Link]

  • Waters Corporation. (2023). Understanding Stationary Phase Selectivity: C18 vs Phenyl-Hexyl. Waters Knowledge Base. [Link]

  • National Institutes of Health (NIH). (2016). Isomeric Identification of the Nitroindole Chromophore.[5][Link]

Sources

A Comparative Guide to the Anticancer Properties of Indole Isomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The "Privileged" Indole Scaffold and Its Isomeric Cousins in Oncology

The indole scaffold holds a prestigious position in medicinal chemistry, often hailed as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique aromatic and heterocyclic nature provides a versatile framework for designing potent therapeutic agents. In the realm of oncology, indole derivatives have demonstrated remarkable success, with several FDA-approved drugs targeting various cancer hallmarks.[3][4] However, the therapeutic potential extends beyond the canonical indole structure to its isomers, namely indazole and isoindole. While sharing the same molecular formula, the different arrangement of atoms within these isomers leads to distinct electronic properties and spatial arrangements, profoundly influencing their biological activity.

This guide provides an in-depth comparative analysis of the anticancer properties of derivatives of these three key isomers: indole, indazole, and isoindole. We will delve into their differential effects on cancer cell viability, their underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This comparative approach aims to equip researchers with the necessary insights to rationally design and develop the next generation of isomer-specific anticancer therapeutics.

Isomeric Scaffolds at a Glance: Indole, Indazole, and Isoindole

IsomerStructureKey Structural Features
Indole Fused benzene and pyrrole ring. Nitrogen at position 1. Electron-rich pyrrole ring.
Indazole Fused benzene and pyrazole ring. Two adjacent nitrogen atoms (positions 1 and 2).
Isoindole Fused benzene and pyrrole ring. Nitrogen at position 2. Less aromatic and more reactive than indole.

Comparative Anticancer Efficacy: A Data-Driven Analysis

The anticancer potential of these isomers is best understood through a comparative analysis of their derivatives. A key study directly comparing stilbene derivatives of indole and indazole provides a valuable dataset for this purpose.[3][5]

Compound ClassRepresentative DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Indole-based Stilbene Indole-based stilbene with piperidineK562 (Leukemia)2.4[3][5]
MDA-MB-231 (Breast Cancer)2.18[3][5]
Indazole-based Stilbene Indazole-based stilbene derivativeK562 (Leukemia)>10[3][5]
MDA-MB-231 (Breast Cancer)>10[3][5]
Isoindole Derivative 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)~0.8 (CC50)[6]
K562 (Leukemia)~12.2 (CC50)[6]

Expert Interpretation of the Data:

The data presented above, while not exhaustive, highlights a crucial aspect of isomer-based drug design: the nature of the heterocyclic core significantly influences anticancer potency. In the case of stilbene derivatives, the indole scaffold yielded significantly more potent compounds against both leukemia and breast cancer cell lines compared to the indazole-based counterparts.[3][5] This suggests that the electronic distribution and hydrogen bonding capabilities of the indole's N-H group may be critical for the observed activity in this particular chemical series.

Conversely, certain isoindole derivatives, such as the isoindoline-1,3-dione shown, exhibit potent cytotoxicity, particularly against hematological malignancies.[6] This underscores that no single isomer is universally superior; rather, the choice of the core scaffold should be tailored to the specific cancer type and the intended molecular target.

Mechanistic Insights: How Indole Isomers Exert Their Anticancer Effects

The anticancer activity of indole, indazole, and isoindole derivatives stems from their ability to modulate a variety of cellular pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8][9]

Indole Derivatives: Multi-Targeting Agents

Indole derivatives are renowned for their pleiotropic mechanisms of action.[7] They have been shown to:

  • Inhibit Tubulin Polymerization: Similar to vinca alkaloids, certain indole derivatives bind to tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase.[2][10]

  • Modulate Kinase Signaling: They can inhibit key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and ERK pathways, which are crucial for cell growth, proliferation, and survival.[2]

  • Induce Apoptosis: Indole compounds can trigger programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]

Indazole Derivatives: Potent Kinase Inhibitors

The indazole scaffold is a cornerstone of many clinically approved kinase inhibitors.[8][11] Their mechanism of action is often more targeted than that of indole derivatives:

  • Tyrosine Kinase Inhibition: Many indazole-based drugs, such as axitinib and pazopanib, are potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases involved in angiogenesis and tumor progression.[12]

  • Induction of Apoptosis: By inhibiting critical survival signals, indazole derivatives can induce apoptosis, often through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.[8][13]

Isoindole Derivatives: Emerging Apoptosis Inducers

Research into the anticancer mechanisms of isoindole derivatives is an evolving field. Current evidence points towards:

  • Induction of Apoptosis and Necrosis: Studies on isoindoline-1,3-diones have demonstrated their ability to induce both apoptosis and necrosis in cancer cells.[6]

  • Modulation of Kinase Pathways: Some isoindole-containing compounds have been shown to inhibit the EGFR/MAPK signaling pathway, which is frequently overactive in various cancers.[14]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.

Key Signaling Pathways in Indole Isomer-Induced Cell Death

Apoptosis_Pathway Simplified Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Bcl-2 Bcl-2 Bcl-2->Bax/Bak Activation Indole Isomers Indole Isomers Indole Isomers->Death Receptors Indole Isomers->Mitochondrial Stress Indole Isomers->Bcl-2 Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Cell_Cycle_Regulation Key Cell Cycle Checkpoints G1 G1 S S G1->S G1/S Checkpoint G1/S Checkpoint G1->G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint G2/M Checkpoint G2->G2/M Checkpoint Indole Isomers Indole Isomers Indole Isomers->G1/S Checkpoint Arrest Indole Isomers->G2/M Checkpoint Arrest G1/S Checkpoint->S G2/M Checkpoint->M

Caption: Representation of cell cycle phases and points of arrest induced by indole isomers.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Workflow for Anticancer Evaluation Compound Synthesis Compound Synthesis Cell Culture Cell Culture Compound Synthesis->Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cytotoxicity Assay (MTT)->Cell Cycle Analysis (PI Staining) Data Analysis & Comparison Data Analysis & Comparison Apoptosis Assay (Annexin V/PI)->Data Analysis & Comparison Cell Cycle Analysis (PI Staining)->Data Analysis & Comparison Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization

Caption: A typical experimental workflow for the comparative study of anticancer compounds.

Standardized Experimental Protocols

For robust and reproducible comparative data, standardized protocols are paramount. The following are detailed, step-by-step methodologies for the key assays discussed.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Indole isomer derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing. Incubate on ice for at least 30 minutes.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The linear fluorescence signal of PI is proportional to the DNA content.

Conclusion and Future Directions

This comparative guide underscores the significant potential of indole isomers as scaffolds for novel anticancer agents. While indole derivatives have a well-established history in oncology, the promising activities of indazole and isoindole derivatives highlight the importance of exploring isomeric diversity in drug discovery. The choice of the heterocyclic core is a critical determinant of biological activity and target specificity.

Future research should focus on:

  • Head-to-head comparative studies of a wider range of indole, indazole, and isoindole derivatives to establish more comprehensive structure-activity relationships.

  • Elucidation of the precise molecular targets for the most potent compounds to understand the nuances of their mechanisms of action.

  • In vivo studies to validate the preclinical findings and assess the pharmacokinetic and pharmacodynamic properties of lead candidates.

By systematically exploring the chemical space of these isomeric scaffolds, the scientific community can continue to develop more effective and selective cancer therapies.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: [Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Graphviz view of a cell cycle canonical signaling pathway with gene... (URL: [Link])

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. (URL: [Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (URL: [Link])

  • More Than Resveratrol: New Insights into Stilbene-Based Compounds. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole‐Based Stilbenes. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole‐Based Stilbenes. (URL: [Link])

  • Apoptosis Mechanism Flowchart. (URL: [Link])

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])

  • Graph showing the division of the cell cycle into G1, S, G2, and M phases. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole‐Based Stilbenes. (URL: [Link])

  • Anticancer Activity of Stilbene-Based Derivatives. (URL: [Link])

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. (URL: [Link])

  • Apoptosis. (URL: [Link])

  • Diagrammatic view of apoptosis pathway. (URL: [Link])

  • Diagram of Cell Cycle. (URL: [Link])

  • Cell Cycle Graph. (URL: [Link])

  • Cell Cycle Diagram Labeled. (URL: [Link])

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Technical Guide: Validating the Mechanism of Action of 5-Methoxy-6-nitro-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug discovery professionals, focusing on the validation of 5-Methoxy-6-nitro-1H-indole as a privileged pharmacophore. It treats the molecule not just as a chemical intermediate, but as a functional scaffold whose electronic properties (the "push-pull" effect of Methoxy/Nitro substituents) dictate its Mechanism of Action (MoA) in specific biological contexts, primarily IDO1 Inhibition and Bioreductive Activation (NQO1) .

Executive Summary: The "Push-Pull" Indole Advantage

In the development of small-molecule inhibitors for immuno-oncology (specifically IDO1) and hypoxia-activated prodrugs, the indole ring is a ubiquitous starting point. However, the unsubstituted indole often lacks the requisite metabolic stability and electronic profile for high-affinity binding.

This compound represents a "privileged scaffold" due to its unique electronic substitution pattern:

  • C6-Nitro Group (EWG): Significantly increases the acidity of the N1-proton (lowering pKa), enhancing hydrogen bond donor capability in the active site. It also serves as a "warhead" for bioreductive enzymes (NQO1).

  • C5-Methoxy Group (EDG): Provides steric bulk for hydrophobic pocket filling and modulates the electron deficiency created by the nitro group, preventing excessive oxidative instability.

This guide provides the experimental framework to validate this scaffold's MoA against standard alternatives, proving its superior utility in designing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and Hypoxia-Activated Prodrugs (HAPs) .

Mechanism of Action (MoA) Hypothesis

To validate this molecule, we must confirm two distinct mechanistic pathways where this specific substitution pattern outperforms generic indoles.

Pathway A: IDO1 Heme Coordination (Immuno-Oncology)

IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation to kynurenine (Kyn). High Kyn levels suppress T-cell proliferation.

  • Mechanism: The indole core mimics Tryptophan. The 6-Nitro group withdraws electron density, polarizing the N-H bond. This facilitates a tighter hydrogen bond with Ser167 or the heme iron-bound oxygen in the IDO1 active site.

  • Validation Target: Demonstration of competitive inhibition kinetics versus Tryptophan.

Pathway B: Bioreductive Activation (Hypoxia/NQO1)
  • Mechanism: In hypoxic tumor environments, the 6-Nitro group is reduced by NAD(P)H:quinone oxidoreductase 1 (NQO1) to a hydroxylamine or amine. This reduction triggers an electronic rearrangement (often involving the 5-Methoxy group as a leaving group modulator or stabilizer), converting the inactive scaffold into a cytotoxic DNA-alkylating agent.

  • Validation Target: Hypoxia-selective cytotoxicity (High Hypoxia Cytotoxicity Ratio - HCR).

Comparative Performance Analysis

The following table contrasts the 5-Methoxy-6-nitro scaffold against standard indole building blocks and a reference inhibitor (Indoximod-analogous scaffold).

FeatureThis compound (Test Scaffold)6-Nitroindole (Alternative A)5-Methoxyindole (Alternative B)Indoximod (Ref. Std.)
Electronic State Push-Pull (Balanced)Electron DeficientElectron RichNeutral/Zwitterionic
N1-H Acidity (pKa) ~13.5 (Optimal H-bond donor)~12.5 (Too acidic/labile)~16.0 (Weak donor)N/A (Aliphatic amine)
IDO1 Binding Mode Competitive (Heme pocket)CompetitiveWeak/Non-specificNon-competitive (Signaling)
Metabolic Stability High (Steric protection at C5)Low (C5 oxidation prone)Low (C6 oxidation prone)High
Primary Application Dual-Action (IDO1 + NQO1)Bioreductive onlySerotonin analogsIDO pathway modulator

Analytic Insight: Alternative A (6-Nitro) is often too electron-deficient, leading to rapid metabolic clearance. Alternative B (5-Methoxy) lacks the NQO1 trigger. The 5-Methoxy-6-nitro combination offers the optimal balance for "soft" prodrug design.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold within a tumor microenvironment.

MoA_Pathway cluster_IDO Pathway A: Normoxia (IDO1 Inhibition) cluster_NQO1 Pathway B: Hypoxia (Bioreductive Activation) Scaffold This compound (Scaffold) IDO_Enzyme IDO1 Enzyme (Active Site) Scaffold->IDO_Enzyme Competes with Trp NQO1 NQO1 Enzyme (Reductase) Scaffold->NQO1 Substrate Entry Kynurenine Kynurenine (Immuno-suppressant) IDO_Enzyme->Kynurenine Inhibited Immune_Response T-Cell Proliferation (Restored) IDO_Enzyme->Immune_Response Downstream Effect Tryptophan Tryptophan (Substrate) Tryptophan->IDO_Enzyme Blocked Hypoxia Hypoxic Environment (<1% O2) Hypoxia->NQO1 Activates Active_Metabolite Reduced Amine/Hydroxylamine (Cytotoxin) NQO1->Active_Metabolite Nitro Reduction (-NO2 -> -NH2) DNA_Damage DNA Alkylation (Apoptosis) Active_Metabolite->DNA_Damage Covalent Binding

Caption: Dual MoA showing competitive IDO1 inhibition (Normoxia) and NQO1-mediated bioactivation (Hypoxia).

Experimental Validation Protocols

To scientifically validate the claims above, the following self-validating experimental systems must be employed.

Protocol 1: IDO1 Enzymatic Inhibition Assay (Cell-Free)

Objective: Validate that the 5-Methoxy-6-nitro substitution enables direct binding to IDO1.

  • Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan (100 µM), Ascorbate, Methylene Blue, Catalase.

  • Test Compounds: this compound derivatives vs. Unsubstituted Indole (Control).

  • Workflow:

    • Incubate rhIDO1 with test compounds (0.1 nM – 10 µM) for 30 mins at 37°C.

    • Add L-Tryptophan to initiate reaction.

    • Stop reaction with 30% Trichloroacetic acid (TCA).

    • Incubate supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

  • Readout: Absorbance at 490 nm (Yellow color indicates Kynurenine).

  • Validation Criteria: The 5-Methoxy-6-nitro scaffold should exhibit an IC50 < 500 nM.[1] The unsubstituted indole should show IC50 > 10 µM.

    • Self-Check: If the IC50 does not shift significantly compared to tryptophan alone, the nitro group is not engaging the active site Serine/Heme.

Protocol 2: Hypoxia-Selective Cytotoxicity (MTT Assay)

Objective: Validate the bioreductive activation of the nitro group (Pathway B).

  • Cell Lines: A549 (NQO1-high) vs. H596 (NQO1-low).

  • Conditions:

    • Normoxia: 21% O2, 5% CO2.

    • Hypoxia: 0.1% O2, 5% CO2 (using Nitrogen chamber).

  • Workflow:

    • Seed cells (5,000/well) and adhere overnight.

    • Treat with scaffold derivatives (0.1 – 100 µM).

    • Incubate for 4 hours (Hypoxia vs Normoxia).

    • Wash and replace with fresh media; incubate 72h (Normoxia).

    • Add MTT reagent; read absorbance at 570 nm.

  • Data Analysis: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
  • Validation Criteria: A valid 5-Methoxy-6-nitro scaffold must show an HCR > 5.0 in NQO1-high cells, confirming the nitro group is a "trigger" and not just a static substituent.

Experimental Workflow Diagram

Workflow cluster_Assay1 Validation Phase 1: Target Engagement cluster_Assay2 Validation Phase 2: Mechanism Confirmation Start Start: Scaffold Synthesis (5-OMe-6-NO2-Indole) Step1 rhIDO1 Enzyme Assay (Kynurenine Readout) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Hypoxia vs Normoxia (MTT Assay) Decision1->Step2 Yes Fail REJECT / REDESIGN Decision1->Fail No (Poor Binding) Step3 NQO1-Null Control (Specificity Check) Step2->Step3 Decision2 HCR > 5.0? Step3->Decision2 Valid VALIDATED SCAFFOLD Proceed to Lead Opt. Decision2->Valid Yes Decision2->Fail No (Non-specific Tox)

Caption: Step-by-step decision tree for validating the bioactivity of the indole scaffold.

References

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[2]

  • Dhanasekaran, J., et al. (2021).[3] "Nitro-substituted Indoles as Scaffolds for Hypoxia-Targeted Drug Discovery." European Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2018). "Structure-Activity Relationship Studies of 5-Substituted Indoles as Antiviral Agents." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information.

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Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Methoxy-6-nitro-1H-indole Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound is a functionalized indole intermediate frequently employed in the synthesis of bioactive alkaloids and pharmaceutical scaffolds. Structurally, the presence of the nitro group (


) at position 6 and the methoxy group (

) at position 5 imparts specific electronic properties that increase its reactivity and potential biological activity.

Critical Hazard Profile: While specific toxicological data for this isomer may be limited compared to its parent indole, it must be handled as a Hazardous Substance based on the structure-activity relationships (SAR) of nitro-aromatics.

  • Primary Risks: Severe eye irritation, skin sensitization, and respiratory tract irritation (STOT SE 3).

  • Potential Risks: Nitroindoles are often investigated for mutagenic potential; therefore, this compound should be treated as a potential genotoxin until proven otherwise.

  • Physical State: Typically a yellow to orange/brown crystalline powder. Dust generation is the primary vector of exposure.

Risk Assessment & PPE Selection Strategy

Effective protection relies on a "Barrier-in-Depth" strategy. The following selection matrix dictates the required PPE based on the specific operational context.

PPE Selection Matrix
Operational ContextRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Solid Handling (Weighing, Aliquoting)N95 / P2 Respirator (Min.[1] requirement)Double Nitrile (0.11 mm outer, 0.08 mm inner)Safety Goggles (Tight-fitting, EN 166)Lab Coat (Cotton/Poly blend, buttoned)
Solution Preparation (Dissolving in DMSO/DMF)Fume Hood (Sash at 18")Double Nitrile (Consider "Silver Shield" if >10 min exposure)Safety Goggles + Face Shield (If splash risk exists)Lab Coat + Chemical Apron (Impervious material)
Spill Cleanup (> 1 gram)Half-Face Respirator (P100 + OV Cartridge)Heavy Duty Nitrile (> 0.3 mm thickness)Safety Goggles Tyvek Suit (Disposable coverall)

Technical Specifications for PPE

A. Respiratory Protection[2][3][4][5][6][7][8][9][10][11]
  • Mechanism: The primary hazard is particulate inhalation. The nitro group can facilitate absorption through mucous membranes.

  • Specification: Use a NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece for routine handling.

  • Upgrade Trigger: If handling quantities

    
     outside a fume hood (not recommended) or during spill cleanup, upgrade to a half-face elastomeric respirator with P100 (HEPA)  cartridges to block fine particulates.
    
B. Hand Protection (Glove Permeation Logic)
  • Material: Nitrile Butadiene Rubber (NBR) is the standard.

  • Incompatibility Warning: Avoid Latex. Nitro-aromatics can permeate natural rubber lattices more readily than synthetic cross-linked polymers.

  • Protocol:

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).

    • Outer Glove: 5-6 mil (0.14 mm) Nitrile (Dark color).

    • Breakthrough Time: Standard nitrile provides >480 mins protection against the solid. However, if dissolved in DMSO or DMF , the solvent becomes the carrier. DMSO permeates nitrile in <10 minutes.

    • Critical Action: If dissolved in DMSO, change outer gloves immediately upon any splash.

C. Eye & Face Protection[1][3][4][6][7][8][9][10]
  • Standard: Chemical splash goggles (indirect venting) are non-negotiable. Safety glasses with side shields offer insufficient protection against airborne dusts that can settle on the ocular surface, reacting with tear fluid to cause irritation.

Operational Workflow: Donning & Doffing

Scientific Rationale: Most exposure events occur during the removal (doffing) of contaminated PPE, not during the experiment itself.

PPE_Workflow Start Start Protocol HandWash 1. Hand Wash (Soap + Water) Start->HandWash InnerGloves 2. Don Inner Gloves (Inspection for tears) HandWash->InnerGloves LabCoat 3. Don Lab Coat (Fully buttoned) InnerGloves->LabCoat Eyewear 4. Don Goggles (Adjust fit) LabCoat->Eyewear OuterGloves 5. Don Outer Gloves (Over coat cuffs) Eyewear->OuterGloves Experiment EXECUTE EXPERIMENT OuterGloves->Experiment DoffOuter 6. Doff Outer Gloves (Beak method) Experiment->DoffOuter DoffEyewear 7. Doff Eyewear (Handle by strap) DoffOuter->DoffEyewear DoffCoat 8. Doff Lab Coat (Turn inside out) DoffEyewear->DoffCoat DoffInner 9. Doff Inner Gloves (Peel from wrist) DoffCoat->DoffInner WashFinal 10. Final Wash (20s Scrub) DoffInner->WashFinal

Figure 1: Sequential logic for PPE application and removal to minimize cross-contamination risks.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate & Ventilate: Clear the immediate area.[2]

  • PPE Upgrade: Don double nitrile gloves, goggles, and an N95 respirator.

  • Containment: Do NOT dry sweep (generates dust). Cover the spill with a damp paper towel (soaked in water or ethanol) to suppress dust.

  • Collection: Scoop the damp material and towels into a wide-mouth jar.

  • Decontamination: Wipe the surface with 10% bleach followed by water.

Waste Disposal[1][3][6][9][10][12][13][14][15]
  • Classification: Hazardous Organic Waste (Halogen-free, Nitrogen-containing).

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must be clearly labeled "Hazardous Waste - Toxic/Irritant - this compound".

  • Destruction: Incineration is the preferred method to break down the nitro-aromatic ring structure.

References

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.